1-Linoleoyl-3-palmitoyl-rac-glycerol chemical properties
The following technical guide details the chemical properties, synthesis, stability mechanisms, and biological applications of 1-Linoleoyl-3-palmitoyl-rac-glycerol . Chemical Properties, Synthesis, and Metabolic Fate[1][...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, stability mechanisms, and biological applications of 1-Linoleoyl-3-palmitoyl-rac-glycerol .
Chemical Properties, Synthesis, and Metabolic Fate[1][2]
Executive Summary
1-Linoleoyl-3-palmitoyl-rac-glycerol (also known as 1,3-Palmitoyl-Linoleoyl-Glycerol or 16:0/18:2-DAG) is a mixed-acid diacylglycerol (DAG) of significant interest in lipid-based drug delivery and functional food chemistry.[1][2][3] Unlike triacylglycerols (TAGs), which serve primarily as energy storage, 1,3-DAGs exhibit distinct metabolic pathways that favor fatty acid oxidation over re-esterification.[4]
This guide provides a rigorous analysis of this molecule, focusing on its critical quality attribute—acyl migration —and the specific analytical protocols required to distinguish it from its regioisomer, 1,2-DAG.
Part 1: Chemical Identity & Physicochemical Profile[1][4]
This molecule consists of a glycerol backbone esterified at the sn-1 and sn-3 positions with Linoleic acid (C18:[1][2][5][6]2) and Palmitic acid (C16:0), leaving the sn-2 hydroxyl group free. The "rac" designation indicates a racemic mixture of the enantiomers (1-Linoleoyl-3-palmitoyl-sn-glycerol and 1-Palmitoyl-3-linoleoyl-sn-glycerol).[1][2][4]
Thermodynamically stable isoform, but kinetically sensitive to pH.
Part 2: Critical Quality Attribute – Acyl Migration
The most critical challenge in working with 1-Linoleoyl-3-palmitoyl-rac-glycerol is acyl migration .[1][2][4] While 1,3-DAGs are thermodynamically more stable than 1,2-DAGs due to steric relief, they can isomerize under specific conditions, compromising purity and altering biological function.
Mechanism of Instability
Acyl migration occurs via a nucleophilic attack of the free hydroxyl oxygen (at sn-2) on the carbonyl carbon of the adjacent ester group (at sn-1 or sn-3).[2] This forms a five-membered ring intermediate (orthoacid), leading to the shift of the acyl group.
Solvent Polarity: Polar solvents stabilize the charged intermediate, increasing migration rates.
Acid/Base Catalysis: Even trace amounts of silica (acidic) or basic catalysts trigger rapid isomerization.
Visualization: Acyl Migration Kinetics & Control
The following diagram illustrates the equilibrium dynamics and control points to prevent isomerization during handling.
Caption: Thermodynamic equilibrium favors the 1,3-isomer, but improper handling triggers a shift via a cyclic intermediate.
Part 3: Synthesis & Purification Protocol
To obtain high-purity 1-Linoleoyl-3-palmitoyl-rac-glycerol, enzymatic synthesis is superior to chemical methods because it avoids the harsh conditions that trigger acyl migration.[1][2][4]
Protocol: Enzymatic Glycerolysis
Objective: Synthesize 1,3-DAG from Palmitic/Linoleic TAGs using a 1,3-regioselective lipase.
Substrate Preparation: Mix Tripalmitin and Trilinolein (1:1 molar ratio) or use a structured lipid source.
Enzyme Selection: Use immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM). This enzyme strictly targets sn-1 and sn-3 positions.[1][2]
Reaction Conditions:
Solvent: Solvent-free system (reduces migration risk).[1][2][4]
Temperature: 40°C (Balance between enzyme activity and migration risk).
Molecular Distillation: Remove Free Fatty Acids (FFAs) and Monoacylglycerols (MAGs).
Crystallization: Exploit the melting point difference. 1,3-DAGs crystallize more readily than 1,2-isomers.[1] Perform in acetone at -18°C.
Part 4: Analytical Characterization
Distinguishing the 1,3-isomer from the 1,2-isomer is the primary analytical challenge.[4] Mass Spectrometry (MS) alone is often insufficient due to identical molecular weights. NMR is the gold standard.
1. Nuclear Magnetic Resonance (NMR)
The chemical environment of the glycerol backbone protons differs significantly between isomers.
1,3-DAG Signals (
H-NMR, CDCl):
sn-2 H (Methine): Multiplet at δ 4.05 – 4.15 ppm .[1][2][4] (Distinctive shift; upfield compared to 1,2-DAG).
sn-1,3 H (Methylene): Doublet of doublets at δ 4.15 – 4.30 ppm .[4]
1,2-DAG Signals (Contaminant):
sn-2 H (Methine): Multiplet at δ 5.05 – 5.10 ppm (Downfield shift due to acylation).[1][2][4]
Detector: Evaporative Light Scattering Detector (ELSD) is required as DAGs have weak UV chromophores.
Part 5: Biological Fate & Applications
1-Linoleoyl-3-palmitoyl-rac-glycerol is a "structured lipid."[1][2][4] Its metabolic fate differs from TAGs, making it a candidate for anti-obesity formulations and specific drug delivery vehicles.
Metabolic Pathway
Unlike TAGs, which are hydrolyzed to 2-MAGs and re-esterified, 1,3-DAGs are hydrolyzed completely to glycerol and free fatty acids (FFAs).[4] This alters the downstream lipid processing in the enterocyte.
Reduced Postprandial Lipemia: Because 1,3-DAGs do not generate the 2-MAG backbone required for rapid TAG re-synthesis, the release of chylomicrons into the lymph is slower and reduced.
Fatty Acid Bioavailability: The sn-1 Linoleic and sn-3 Palmitic acids are cleaved simultaneously, providing a balanced release of saturated and polyunsaturated fatty acids for absorption.[1][4]
References
Fats and Oils: Handbook of Food Analysis. (2003). Determination of Mono- and Diacylglycerols by NMR Spectroscopy. Marcel Dekker.
Lo, S.K., et al. (2008). Lipase-catalyzed production of structured lipids. Journal of the American Oil Chemists' Society.
Matsuo, N., & Tokimitsu, I. (2001). Metabolic characteristics of diacylglycerol oil. Inform, 12, 1098-1102.[1][4]
PubChem. (n.d.). Compound Summary: 1-Linoleoyl-3-palmitoyl-rac-glycerol.[1][2][3][4] National Library of Medicine. Retrieved from [Link]
Xu, X. (2000). Production of specific-structured triacylglycerols by lipase-catalyzed reactions: a review. European Journal of Lipid Science and Technology, 102(4), 287-303.
natural sources of 1-Linoleoyl-3-palmitoyl-rac-glycerol
The following technical guide details the natural occurrence, biosynthetic origins, and analytical characterization of 1-Linoleoyl-3-palmitoyl-rac-glycerol . This document is structured to serve drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the natural occurrence, biosynthetic origins, and analytical characterization of 1-Linoleoyl-3-palmitoyl-rac-glycerol . This document is structured to serve drug development professionals requiring high-purity lipid substrates for formulation or metabolic signaling studies.[1]
Natural Sources, Biosynthetic Pathways, and Analytical Characterization[1][2]
Molecular Profile & Structural Significance
1-Linoleoyl-3-palmitoyl-rac-glycerol (C37H68O5; MW ~592.9 g/mol ) is a specific regioisomer of diacylglycerol (DAG).[1] Unlike the canonical sn-1,2-DAGs which serve as primary second messengers in Protein Kinase C (PKC) signaling, the 1,3-DAG isoform is thermodynamically more stable and plays a distinct role in lipid metabolism and industrial pharmacokinetics.[1]
Stereochemistry: The "rac" designation indicates a racemic mixture at the sn-2 position (which is free in 1,3-DAGs).[1] However, in biological systems, enzymatic hydrolysis often yields specific enantiomers.
Position 3 (or 1): Palmitic Acid (C16:0, hexadecanoic acid) – Major saturated fatty acid.
Thermodynamic Migration: In aqueous or acidic environments, 1,2-DAGs spontaneously isomerize to 1,3-DAGs via acyl migration, making 1,3-DAGs the dominant species in processed natural oils.[1]
Natural Sources & Biosynthetic Origins
Direct isolation of high-purity 1-Linoleoyl-3-palmitoyl-glycerol as a standalone constitutive lipid is rare due to its transient nature in de novo biosynthesis.[1] Instead, it is predominantly found as a hydrolytic metabolite in oils rich in palmitic and linoleic acids.
A. Primary Source: Vegetable Oil Hydrolysates
The most viable natural sources are vegetable oils where Palmitic (P) and Linoleic (L) acids are dominant triacylglycerol (TAG) constituents. Partial hydrolysis (enzymatic or thermal) of these TAGs releases the DAG of interest.
Source Oil
Parent TAG Profile
Estimated 1,3-DAG Potential
Notes
Corn Oil
High L-L-P / L-P-L
High
Rich in both C16:0 (~11%) and C18:2 (~52%).[1] Hydrolysis yields significant P-L DAGs.[1]
Soybean Oil
P-L-L / L-L-P
Moderate-High
Contains ~10% Palmitic and ~50% Linoleic.
Palm Oil
P-O-P / P-O-L
Moderate
High Palmitic (~44%), but Linoleic (~10%) is lower.[1] Fractionation (Palm Olein) increases Linoleic content.
Cottonseed Oil
P-L-L
High
High Palmitic (~22%) and Linoleic (~50%). Excellent substrate for P-L DAG isolation.[1]
B. Enzymatic Biosynthesis (The "Kennedy Pathway" Context)
In plant seeds, DAGs are intermediates. However, the de novo synthesis produces sn-1,2-DAGs.[1] The 1,3-isomer appears post-lysis.[1]
Mechanism: Lipases (e.g., from Ricinus communis or microbial sources) cleave the sn-2 fatty acid from a TAG (e.g., 1-Palmitoyl-2-Oleoyl-3-Linoleoyl-glycerol), followed by acyl migration.[1]
Biological & Pharmaceutical Applications[1][3][4]
Metabolic Syndrome Therapeutics: Unlike TAGs, 1,3-DAGs are not re-esterified efficiently into chylomicron TAGs in the enterocyte.[1] They are preferentially oxidized (beta-oxidation), suppressing postprandial hyperlipidemia.[1]
Lipid Nanoparticles (LNPs): Used as a helper lipid to modulate membrane fluidity. The C16:0/C18:2 pairing provides a balance between membrane rigidity (Palmitic) and fluidity (Linoleic).
Drug Precursors: It serves as a scaffold for synthesizing PLAG (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol), a therapeutic agent for chemically induced neutropenia.[1]
Visualization: Biosynthesis & Isomerization
The following diagram illustrates the formation of 1-Linoleoyl-3-palmitoyl-glycerol from a parent Triacylglycerol (TAG) via lipase activity and acyl migration.[1]
Caption: Pathway showing enzymatic generation of 1,3-DAG from TAGs. Note the thermodynamic shift from 1,2-DAG to 1,3-DAG.
Experimental Protocol: Extraction & Analysis
To validate the presence of 1-Linoleoyl-3-palmitoyl-rac-glycerol in a lipid matrix, use this self-validating workflow.
Phase 1: Lipid Extraction (Modified Bligh & Dyer)
Objective: Isolate total lipids without inducing artificial isomerization.
Parent Ion: Look for [M+NH4]+ adduct (~m/z 610.5).
Regioisomer Check: 1,3-DAGs elute earlier than 1,2-DAGs on C18 columns due to structural compactness.
Fragmentation: MS/MS must yield product ions for C16:0 (m/z 255) and C18:2 (m/z 279) fatty acyl chains.
Analytical Workflow Diagram
Caption: Workflow for isolating and confirming 1-Linoleoyl-3-palmitoyl-glycerol using SPE and LC-MS/MS.
References
Regioisomeric Analysis of Triacylglycerols: Holčapek, M., et al. "Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods."[2] Rapid Communications in Mass Spectrometry, 2007.
DAG Production: Vafaei, N. "Enzymatic Glycerolysis to Produce Diacylglycerol-enriched Oil."[1][3] AOCS Annual Meeting, 2021.[3]
Lipid Extraction Protocol: "Lipid Isolation from Plants." National Institutes of Health (PMC).
PLAG & Immune Modulation: "Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions." Journal of Medicinal Food, 2015.
Vegetable Oil Composition: "Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils." MDPI, 2023.
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 99032-71-0
Molecular Formula: C₃₇H₆₈O₅
Molecular Weight: 592.93 g/mol
Introduction: Beyond a Simple Lipid - The Significance of Structured Diacylglycerols
1-Linoleoyl-3-palmitoyl-rac-glycerol is a specific structured diacylglycerol (DAG), a class of lipids holding significant interest for researchers in nutrition, cellular biology, and pharmaceutical sciences. Unlike ubiquitous triacylglycerols (TAGs), which form the bulk of dietary fats, DAGs consist of a glycerol backbone esterified with two fatty acid chains. The specific positioning of these fatty acids dictates the molecule's physicochemical properties and its metabolic fate.
The subject of this guide, 1-Linoleoyl-3-palmitoyl-rac-glycerol, is a 1,3-diacylglycerol, meaning the fatty acids—linoleic acid (18:2) and palmitic acid (16:0)—are attached to the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the central sn-2 position with a free hydroxyl group. This structural nuance is not trivial; it is the primary determinant of its unique biological activities. While sn-1,2-DAGs are well-established as potent second messengers in cellular signaling, primarily through the activation of Protein Kinase C (PKC), 1,3-DAGs follow a distinct metabolic pathway that has positioned them as valuable functional lipids and potential pharmaceutical excipients.[1][2]
This guide provides an in-depth exploration of 1-Linoleoyl-3-palmitoyl-rac-glycerol, from its synthesis and analytical characterization to its metabolic significance and potential applications in advanced drug development.
Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of 1-Linoleoyl-3-palmitoyl-rac-glycerol is fundamental to its application in research and formulation.
Synthesis and Purification: A Regioselective Approach
The synthesis of a specific 1,3-DAG like 1-Linoleoyl-3-palmitoyl-rac-glycerol requires a regioselective strategy to ensure the fatty acids are esterified at the correct positions. Chemical methods can be complex and involve multiple protection and deprotection steps.[3] Therefore, enzymatic synthesis using 1,3-regioselective lipases has become the preferred methodology due to its high specificity, milder reaction conditions, and environmental compatibility.[2][4][5]
The most common and efficient approach is the direct esterification of glycerol with the desired free fatty acids.
Workflow for Enzymatic Synthesis
Caption: Enzymatic synthesis and purification workflow for 1,3-DAGs.
Experimental Protocol: Enzymatic Esterification
Causality: This protocol is designed to maximize the yield of the target 1,3-DAG while minimizing side reactions. The choice of a 1,3-regioselective lipase is critical as it preferentially catalyzes esterification at the sn-1 and sn-3 positions of glycerol. A solvent-free system is employed to increase reactant concentration and simplify downstream processing.[6] Vacuum is applied to continuously remove the water produced during esterification, which drives the reaction equilibrium towards product formation.[3]
Reactant Preparation : Prepare a mixture of glycerol, palmitic acid, and linoleic acid. A molar ratio of glycerol to total fatty acids of approximately 1:2.2 is often used to ensure complete conversion.
Enzyme Addition : Add an immobilized 1,3-regioselective lipase, such as Lipozyme RM IM, to the reactant mixture. The typical enzyme load is 5-10% by weight of the total reactants.[6] Immobilization of the enzyme facilitates its removal after the reaction and allows for its reuse, enhancing process economy.
Reaction Conditions :
Heat the mixture to 50-70°C with continuous agitation in a suitable reactor. The temperature must be high enough to keep the reactants molten and ensure sufficient reaction kinetics, but not so high as to denature the enzyme.[5]
Apply a vacuum (e.g., 4 mm Hg) to the system to continuously remove water by-product.[3]
Monitor the reaction progress by periodically taking samples and analyzing the composition using Thin Layer Chromatography (TLC) or HPLC.
Enzyme Removal : Once the desired conversion is achieved (typically after 3-12 hours), stop the reaction and separate the immobilized enzyme from the product mixture by filtration.
Purification :
The crude product will contain the desired 1,3-DAG, along with unreacted free fatty acids (FFAs), monoacylglycerols (MAGs), and some triacylglycerols (TAGs).
Step 1: Molecular Distillation. Subject the crude mixture to short-path molecular distillation to remove the more volatile FFAs and MAGs.
Step 2: Solvent Fractionation. The remaining mixture, enriched in DAGs and TAGs, can be further purified by low-temperature solvent fractionation (e.g., using hexane or acetone). The different melting points and solubilities of 1,3-DAGs versus TAGs allow for their separation as the 1,3-DAG crystallizes out of the solution at a specific temperature.[5]
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized 1-Linoleoyl-3-palmitoyl-rac-glycerol. A multi-technique approach is required for comprehensive characterization.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing the composition of the reaction mixture and the purity of the final product.
Methodology: Reversed-Phase HPLC (RP-HPLC)
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase : Isocratic elution with 100% acetonitrile or a gradient of acetone in acetonitrile is effective for separating DAG isomers from MAGs and TAGs.
Detector : An Evaporative Light Scattering Detector (ELSD) is commonly used for lipid analysis as it is a universal detector for non-volatile compounds. Alternatively, a UV detector set at a low wavelength (e.g., 205 nm) can be used.
Expected Outcome : The elution order is based on the equivalent carbon number (ECN) and polarity. MAGs will elute first, followed by DAGs, and then TAGs. RP-HPLC can also resolve 1,2-DAG and 1,3-DAG isomers.
Spectroscopic Methods
1. Mass Spectrometry (MS)
Mass spectrometry provides definitive molecular weight information and structural details through fragmentation analysis. Electrospray Ionization (ESI) is a common technique for glycerolipid analysis.
Protocol: LC-MS/MS Analysis
Ionization : Positive-ion ESI is used to form adducts, typically with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.
MS1 Scan : A full scan will confirm the presence of the target molecule by identifying its adduct ion (e.g., m/z 615.9 for [M+Na]⁺).
MS2 Fragmentation (Tandem MS) : Collision-induced dissociation of the parent ion yields characteristic fragmentation patterns. The primary fragments correspond to the neutral loss of one of the fatty acid chains.
Loss of Linoleic Acid (C₁₈H₃₂O₂): [M+Na - C₁₈H₃₂O₂]⁺
Loss of Palmitic Acid (C₁₆H₃₂O₂): [M+Na - C₁₆H₃₂O₂]⁺
Self-Validation : The presence of these specific neutral losses provides unambiguous confirmation of the fatty acid constituents and their attachment to the glycerol backbone.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the regiochemistry (1,3-substitution) and the identity of the fatty acyl chains.
¹H-NMR Spectroscopy :
Glycerol Protons : The signals for the glycerol backbone protons are diagnostic. In a 1,3-DAG, the sn-2 proton (-CH(OH)-) will appear as a distinct multiplet around 4.1 ppm, while the sn-1 and sn-3 methylene protons (-CH₂-O-CO-) will appear as doublets of doublets around 4.2 ppm.
Olefinic Protons : The protons of the double bonds in the linoleoyl chain (-CH=CH-) will resonate in the region of 5.3-5.4 ppm.
Other Signals : Other characteristic signals include the α-carbonyl methylene protons (-CH₂-COO-) around 2.3 ppm and the terminal methyl groups (-CH₃) around 0.9 ppm.[7]
¹³C-NMR Spectroscopy :
Carbonyl Carbons : The ester carbonyl carbons (-C=O) resonate around 173 ppm.
Glycerol Carbons : The sn-1/3 carbons appear around 65 ppm, while the sn-2 carbon (-CH(OH)-) is shifted upfield to around 68-69 ppm, clearly distinguishing it from a 1,2-DAG.
Olefinic Carbons : The carbons of the double bonds in the linoleoyl chain appear in the 128-130 ppm region.
Metabolic Fate and Biological Significance
The therapeutic and nutritional interest in 1,3-diacylglycerols stems directly from their unique metabolic processing in the human body.
Metabolic Pathway of 1,3-DAG vs. TAG
Caption: Comparative metabolic pathways of dietary TAG and 1,3-DAG.
Trustworthiness through Causality : The key difference lies in the products of digestion. Pancreatic lipase, which is 1,3-specific, hydrolyzes dietary TAGs to produce two FFAs and one 2-monoacylglycerol (2-MAG). The 2-MAG is efficiently re-esterified back into TAG within the intestinal cells (enterocytes) and packaged into chylomicrons for transport into the bloodstream, leading to fat storage.[8]
In stark contrast, the same lipase hydrolyzes a 1,3-DAG to produce one FFA and a 1(3)-monoacylglycerol. This 1(3)-MAG isomer is a poor substrate for the re-esterification enzymes.[6] Consequently, a larger portion of the ingested fatty acids are absorbed and transported to the liver via the portal vein, where they are more readily directed towards β-oxidation for energy production rather than being stored as fat.[8][9] This metabolic diversion is the biochemical basis for the observed health benefits associated with 1,3-DAG consumption, including reduced postprandial hyperlipidemia and decreased body fat accumulation.[10][11]
Applications in Drug Development and Formulation
The unique physicochemical and metabolic properties of 1-Linoleoyl-3-palmitoyl-rac-glycerol make it a compelling candidate for advanced applications in drug development, particularly in oral drug delivery.
Functional Excipient in Lipid-Based Formulations
Many new chemical entities (NCEs) are poorly water-soluble (BCS Class II and IV), leading to low oral bioavailability. Lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are a proven strategy to overcome this challenge.
Role in SEDDS : SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.
Solubilizing Agent : As a lipid, 1-Linoleoyl-3-palmitoyl-rac-glycerol can act as the oil phase, dissolving the lipophilic drug and maintaining it in a solubilized state.
Bioavailability Enhancer : Beyond simple solubilization, its metabolic profile offers a distinct advantage. By promoting lymphatic transport and reducing first-pass metabolism in the liver, structured lipids like 1,3-DAGs can significantly enhance the oral bioavailability of certain drugs.
Formulation Potential : The specific combination of a saturated fatty acid (palmitic) and an unsaturated fatty acid (linoleic) provides unique melting and emulsification properties, which can be tailored for specific drug formulations. Patents have explored the use of various 1,3-DAGs as "hard fats" in food and confectionery, demonstrating their utility in creating structured lipid matrices.[3]
Platform for Prodrug Synthesis
The free hydroxyl group at the sn-2 position serves as a chemical handle for creating novel prodrugs. A drug molecule with a carboxylic acid group can be esterified at this position. This strategy can be used to:
Improve the lipophilicity and membrane permeability of a polar drug.
Achieve targeted release, as the prodrug would be cleaved by endogenous esterases in the body to release the active pharmaceutical ingredient (API).
Leverage the metabolic benefits of the 1,3-DAG backbone to potentially reduce systemic toxicity and enhance therapeutic index.
Conclusion
1-Linoleoyl-3-palmitoyl-rac-glycerol (CAS 99032-71-0) is far more than a simple lipid molecule. It is a precisely structured entity whose value is dictated by the specific placement of its constituent fatty acids. Its unique metabolic pathway, which favors energy oxidation over fat storage, underpins its established benefits as a functional food ingredient. For the pharmaceutical scientist, this molecule represents a versatile tool—a functional excipient capable of enhancing the bioavailability of poorly soluble drugs and a platform for the rational design of novel prodrugs. The continued exploration of such structured lipids will undoubtedly pave the way for innovative solutions in both nutrition and medicine.
References
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Zhong, N., Gui, Z., Xu, L., Huang, J., Hu, K., Gao, Y., Zhang, X., Xu, Z., Su, J., & Li, B. (2013). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Lipids in Health and Disease, 12(1), 65. [Link]
Murphy, R. C. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Methods in Enzymology, 432, 1-23. [Link]
Dais, P. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society, 88(8), 1065-1077. [Link]
Welti, R., & Wang, X. (2013). Quantification of diacylglycerol by mass spectrometry. Methods in Molecular Biology, 1009, 43-54. [Link]
Han, X., & Gross, R. W. (2005). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Journal of Lipid Research, 46(1), 158-167. [Link]
Rosu, R., Yasui, M., Iwasaki, Y., & Yamane, T. (1999). Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System. Journal of the American Oil Chemists' Society, 76(7), 839-843. [Link]
Wang, W., Li, T., Ning, Z., Wang, Y., Yang, B., & Yang, X. (2022). Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. Foods, 11(16), 2469. [Link]
Mahapatra, A. K., Murthy, P. N., & Sahoo, S. K. (2014). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. International Journal of PharmTech Research, 6(2), 545-568. [Link]
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Kalo, P., & Kemppinen, A. (2008). RP-HPLC separation of diacylglycerols produced from palm oil. Food and Bioprocess Technology, 1(3), 284-292. [Link]
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The Biological Role of 1,3-Diacylglycerols in Cells: A Technical Guide
Executive Summary: The Stereochemical Divergence In the landscape of lipid signaling, 1,2-diacylglycerol (1,2-DAG) is the canonical second messenger, universally recognized for its activation of Protein Kinase C (PKC).[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Divergence
In the landscape of lipid signaling, 1,2-diacylglycerol (1,2-DAG) is the canonical second messenger, universally recognized for its activation of Protein Kinase C (PKC).[1][2] Its structural isomer, 1,3-diacylglycerol (1,3-DAG) , is frequently dismissed as a metabolic byproduct or a sample preparation artifact.
This view is outdated. 1,3-DAG represents a distinct metabolic entity with a unique biological fate.[3] Unlike 1,2-DAG, which promotes anabolic signaling and fat storage, 1,3-DAG drives catabolic oxidation and energy expenditure. For drug developers, understanding this "isomer switch" offers a mechanistic lever for treating metabolic syndrome. For analytical scientists, 1,3-DAG presents a critical challenge: it is the thermodynamic sink of DAG isomerization, requiring rigorous stabilization protocols to prevent data corruption.
This guide details the mechanistic divergence of 1,3-DAG, its therapeutic implications, and the mandatory protocols for its accurate quantification.
Part 1: The "DAG Paradox" — Signaling vs. Metabolism[3]
The biological activity of DAG is dictated strictly by stereochemistry. The failure to distinguish between sn-1,2 and sn-1,3 isomers is the primary source of conflicting data in lipid research.
The PKC Activation Checkpoint
The C1 domain of Protein Kinase C (PKC) functions as a precise stereoselective lock.
1,2-DAG (The Key): The vicinal hydroxyl and acyl groups at positions sn-1 and sn-2 create a specific bond angle and hydrophobicity profile that inserts perfectly into the C1 binding cleft, recruiting PKC to the membrane and activating it.[3]
1,3-DAG (The Mismatch): The acyl groups are separated by the central carbon (sn-2), creating a linear, symmetric geometry. This structure cannot bind the C1 domain. Consequently, 1,3-DAG is physiologically inert regarding PKC activation.[2]
Implication: 1,3-DAG does not induce the insulin resistance typically associated with chronic PKC
or PKC activation in muscle and liver tissues.
Metabolic Shunting: The Re-esterification Blockade
The profound biological impact of 1,3-DAG lies in its digestion and subsequent metabolic routing.
1,2-DAG Route (Anabolic): Hydrolyzed in the gut to 2-monoacylglycerol (2-MAG) . 2-MAG is the preferred substrate for Monoacylglycerol Acyltransferase (MGAT), leading to rapid re-synthesis of Triacylglycerol (TAG) and packaging into chylomicrons.[3]
1,3-DAG Route (Catabolic): Hydrolyzed to 1-MAG or 3-MAG .[3][4] These isomers are poor substrates for MGAT. Instead of being re-esterified, they are further hydrolyzed to free fatty acids and glycerol, which are transported to the liver and preferentially shunted into mitochondrial
-oxidation.
Visualization: The Divergent Fates of DAG Isomers[3][5]
Figure 1: Mechanistic divergence of DAG isomers. 1,2-DAG drives signaling and storage, while 1,3-DAG bypasses re-esterification, promoting oxidation.[3][5]
Part 2: Technical Challenges – Acyl Migration
The "Heisenberg Uncertainty Principle" of lipidomics applies here: the act of measuring DAGs often alters them. Acyl migration is the spontaneous intramolecular rearrangement of 1,2-DAG to the more thermodynamically stable 1,3-DAG (approximate equilibrium ratio 3:7).[3]
Critical Drivers of Migration[3]
Silica: The slightly acidic nature of silica gel (TLC plates, SPE cartridges) catalyzes migration within seconds.
Protic Solvents: Methanol and water facilitate proton transfer required for the shift.
The Consequence: If you extract lipids using a standard Bligh & Dyer method and run them on silica-based LC without stabilization, your "biological" 1,3-DAG signal is likely 50-80% artifactual.[3]
Part 3: Validated Protocols (E-E-A-T)
To ensure data integrity, you must arrest acyl migration at the moment of cell lysis.
Protocol A: Boric Acid Complexation (The Gold Standard)
Boric acid forms a complex with the vicinal hydroxyl groups of 1,2-DAG (and 1-MAG), sterically locking the molecule and preventing the acyl group from migrating to the sn-3 position.[3]
Stabilization: Add the 5% Boric Acid solution immediately. The ratio of Solvent:Boric Acid should be approx 10:1.
Phase Separation: Vortex vigorously for 1 min. Centrifuge at 2000 x g at 4°C.
Collection: Collect the upper organic phase.
Drying: Evaporate solvent under a stream of Nitrogen (N2) at <25°C . Do not use a heated vacuum concentrator.[3]
Reconstitution: Resuspend immediately in non-polar mobile phase (e.g., Chloroform or Hexane) for analysis.
Protocol B: LC-MS/MS Quantification
Standard reverse-phase C18 columns often fail to separate regioisomers.[3] You must use Normal Phase (NP) or specialized Reverse Phase methods.[3]
Instrument Configuration:
Column: Silica-based Normal Phase (e.g., Phenomenex Luna Silica) OR Silver-Ion (Ag+) Chromatography (highly specific for double bond positions and isomers).[3]
Ionization: ESI Positive Mode.
Adduct Monitoring: Monitor [M+NH4]+ or [M+Na]+ adducts.
Quantitative Data Summary Table:
Parameter
1,2-Diacylglycerol
1,3-Diacylglycerol
Thermodynamic Stability
Low (Meta-stable)
High (Stable)
PKC Activation (C1 Domain)
High Affinity (Kd ~ nM)
No Binding
Metabolic Fate
Re-esterification (TAG)
Oxidation (Energy)
Retention Time (Normal Phase)
Elutes Later (More Polar)
Elutes Earlier (Less Polar)
Diagnostic Ion (MS/MS)
[RCOO+58]+ (Glycidyl ester)
[RCOO+74]+ (Specific backbone frag)
Part 4: Visualization of the Analytical Workflow
This workflow is designed to minimize artifactual generation of 1,3-DAG.
Figure 2: Anti-isomerization extraction workflow using Boric Acid complexation.
References
Calligaris, S., et al. (2006). Influence of crystallization on the rate of acyl migration in diacylglycerols. Journal of Agricultural and Food Chemistry. Link[3]
Rudkowska, I., et al. (2005). Diacylglycerol: efficacy and mechanism of action of an anti-obesity agent.[4][6] Obesity Research. Link[3]
Tada, N., et al. (2003). Dynamics of postprandial lipemia: The unique metabolic fate of 1,3-diacylglycerol. Journal of Atherosclerosis and Thrombosis. Link
Christie, W.W. (2023). Diacylglycerols: Structure, Composition, and Analysis. Lipid Maps. Link
Eichmann, T.O., & Lass, A. (2015). DAG accumulation in the liver: A distinct metabolic route? Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[3] Link
Introduction: The Architectural Significance of Structured Diacylglycerols
An In-depth Technical Guide to the Synthesis, Purification, and Characterization of 1-Linoleoyl-3-palmitoyl-rac-glycerol In the realm of lipid science, diacylglycerols (DAGs) represent a pivotal class of molecules, servi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis, Purification, and Characterization of 1-Linoleoyl-3-palmitoyl-rac-glycerol
In the realm of lipid science, diacylglycerols (DAGs) represent a pivotal class of molecules, serving as both metabolic intermediates and crucial signaling entities.[1][2][3] While naturally occurring fats and oils are complex mixtures, the precise positioning of fatty acids on the glycerol backbone gives rise to "structured lipids," molecules designed with specific physiological functions in mind.[4][5][6] 1-Linoleoyl-3-palmitoyl-rac-glycerol (LPG) is a prime example of such a structured 1,3-diacylglycerol. Its architecture, with linoleic acid (an omega-6 polyunsaturated fatty acid) at the sn-1 position and palmitic acid (a saturated fatty acid) at the sn-3 position, is not typically found in high concentrations in nature.[7][8] This specific arrangement is of significant interest to researchers in nutrition and pharmacology due to the distinct metabolic fate of 1,3-diacylglycerols compared to their 1,2-isomers and triglycerides.[8][9][10]
Unlike triglycerides, which are primarily stored as fat, 1,3-diacylglycerols are metabolized in a way that may reduce body fat accumulation, making them valuable components of functional foods and potential therapeutic agents.[8][9][10][11] The 1,2-DAG isomer is the biologically active form that acts as a second messenger in signal transduction pathways, notably activating protein kinase C (PKC).[12][13] In contrast, the 1,3-DAG isomer does not activate this pathway and is metabolized differently, highlighting the profound impact of molecular structure on biological function.[9][12] This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 1-Linoleoyl-3-palmitoyl-rac-glycerol, tailored for researchers, scientists, and drug development professionals.
Part 1: Chemo-Enzymatic Synthesis of 1-Linoleoyl-3-palmitoyl-rac-glycerol
The targeted synthesis of 1-Linoleoyl-3-palmitoyl-rac-glycerol is most effectively achieved through enzymatic esterification. This method offers high regioselectivity, allowing for the specific placement of fatty acids onto the glycerol backbone under mild reaction conditions.[5][6] The use of a 1,3-specific lipase is paramount to ensure the desired isomeric purity.[4][9][14]
Core Principles of Enzymatic Esterification
The synthesis involves the direct esterification of glycerol with linoleic acid and palmitic acid in a solvent-free system, catalyzed by an immobilized 1,3-specific lipase, such as Rhizomucor miehei lipase (Lipozyme RM IM).[14][15] The 1,3-specificity of the enzyme directs the acylation to the primary hydroxyl groups of glycerol, minimizing the formation of the 1,2-isomer.[9][14] The reaction is driven to completion by the continuous removal of water, a byproduct of the esterification process.[14][15]
Experimental Protocol: Synthesis of 1-Linoleoyl-3-palmitoyl-rac-glycerol
Materials:
Glycerol (anhydrous)
Linoleic acid (high purity)
Palmitic acid (high purity)
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)
Inert gas (Nitrogen or Argon)
Equipment:
Jacketed glass reactor with overhead stirrer
Vacuum pump
Temperature controller
Cold trap
Procedure:
Reactant Preparation: A stoichiometric mixture of glycerol, linoleic acid, and palmitic acid is prepared. A slight excess of fatty acids may be used to drive the reaction towards diacylglycerol formation.
Reaction Setup: The jacketed glass reactor is charged with the reactants. The system is then purged with an inert gas to prevent oxidation of the unsaturated linoleic acid.
Enzyme Addition: The immobilized lipase is added to the reaction mixture. The enzyme loading is typically between 5-10% by weight of the total reactants.[15]
Reaction Conditions: The reaction is carried out at a controlled temperature, typically between 50-60°C, with constant stirring to ensure adequate mixing.[15] A vacuum is applied to the system to remove the water produced during the esterification, thereby shifting the equilibrium towards the product.[14][15]
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of fatty acids and the formation of diacylglycerols.
Enzyme Removal: Upon completion of the reaction, the immobilized enzyme is removed by filtration. The reusability of the enzyme can be assessed for subsequent batches.[15]
Crude Product: The resulting product is a mixture of unreacted starting materials, monoglycerides, the desired 1,3-diacylglycerol, 1,2-diacylglycerol, and triglycerides.
Visualization of the Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of 1-Linoleoyl-3-palmitoyl-rac-glycerol.
Part 2: Multi-Stage Purification of 1-Linoleoyl-3-palmitoyl-rac-glycerol
The purification of the target diacylglycerol from the crude reaction mixture is a critical step to achieve high purity. A multi-stage approach involving molecular distillation and solvent fractionation is often employed.[16][17]
Core Principles of Purification
Molecular Distillation: This technique is used to separate compounds based on their molecular weight and volatility under high vacuum. It is effective for removing lower molecular weight impurities such as unreacted fatty acids and monoglycerides from the heavier di- and triglycerides.[16]
Solvent Fractionation/Crystallization: This method exploits the differences in solubility and melting points of the different lipid classes and isomers at low temperatures. By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize the desired 1,3-diacylglycerol.[16][17]
Experimental Protocol: Purification
Step 1: Two-Stage Molecular Distillation
First Stage: The crude product is subjected to molecular distillation at a moderate temperature (e.g., 170-190°C) and high vacuum to remove the majority of free fatty acids and monoglycerides.[16]
Second Stage: The residue from the first stage, which is enriched in di- and triglycerides, is then distilled at a higher temperature (e.g., >200°C) to separate the diacylglycerols from the less volatile triglycerides. The diacylglycerol fraction is collected as the distillate.
Step 2: Solvent Crystallization
Solvent Selection: The diacylglycerol-rich fraction is dissolved in a suitable solvent system, such as a mixture of n-hexane and ethyl acetate.[17]
Crystallization: The solution is slowly cooled to a specific temperature (e.g., -20°C to 4°C) to induce the crystallization of the 1,3-diacylglycerol, which typically has a higher melting point and lower solubility than the 1,2-isomer.
Isolation: The crystallized product is isolated by filtration, washed with cold solvent to remove residual impurities, and dried under vacuum.
Visualization of the Purification Cascade
Caption: Multi-stage purification process for isolating 1-Linoleoyl-3-palmitoyl-rac-glycerol.
Part 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isomeric composition of the final product. A combination of chromatographic and spectrometric techniques is typically employed.[1][18][19]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate diacylglycerol isomers and quantify the purity of the product.[20] Chiral HPLC can be employed to separate the enantiomers of the racemic mixture if required.[21][22]
Gas Chromatography (GC): After derivatization (e.g., silylation), GC can be used to separate and quantify the diacylglycerol isomers.[23][24][25] GC coupled with a flame ionization detector (FID) is a standard method for quantification.
Mass Spectrometry (MS)
GC-MS: Coupling GC with a mass spectrometer allows for the identification of the fatty acid composition and the positional isomers of the diacylglycerols.[25] The fragmentation patterns of the derivatized DAGs provide structural information.
LC-MS: Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of diacylglycerols without the need for derivatization.[1][2][13][18][26][27] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques.[1][19] Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by analyzing the fragmentation of selected precursor ions.[2][26][28]
Quantitative Data Summary
Analytical Technique
Information Obtained
Typical Purity Target
RP-HPLC
Isomeric purity (1,3- vs 1,2-DAG)
> 98% 1,3-isomer
GC-FID
Overall purity and quantification of minor components
> 99% total diacylglycerols
GC-MS
Confirmation of fatty acid composition and positional isomerism
Identification of linoleic and palmitic acids
LC-MS/MS
Molecular weight confirmation and structural elucidation
Consistent with C₃₇H₆₆O₅
Visualization of Diacylglycerol Signaling
Caption: Differential roles of 1,2- and 1,3-diacylglycerol isomers in cellular signaling and metabolism.
Part 4: Biological Significance and Applications
The unique metabolic properties of 1,3-diacylglycerols, such as 1-Linoleoyl-3-palmitoyl-rac-glycerol, underpin their growing importance in various fields.
Nutraceutical and Functional Foods
Oils enriched with 1,3-diacylglycerols have been developed as "healthy" fats that can help in weight management and reduce serum triglyceride levels after meals.[8][10] The specific combination of linoleic acid (an essential fatty acid) and palmitic acid in LPG may offer tailored nutritional benefits.
Pharmaceutical Applications
Diacylglycerols are used as excipients in drug formulations, acting as emulsifiers and absorption enhancers.[11][15][29][30] The specific structure of LPG could be explored for the targeted delivery of lipid-soluble drugs.
Research Tool
Pure, well-characterized diacylglycerols like LPG are invaluable tools for researchers studying lipid metabolism, membrane biophysics, and cellular signaling.[3][31][32] They can be used to investigate the substrate specificity of enzymes involved in lipid synthesis and degradation.
Conclusion
The synthesis and isolation of specific structured diacylglycerols like 1-Linoleoyl-3-palmitoyl-rac-glycerol require a sophisticated and multi-disciplinary approach, combining expertise in enzymology, organic chemistry, and analytical science. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to produce and characterize this and other structured lipids with high purity. As our understanding of the nuanced roles of lipid isomers in health and disease continues to grow, the ability to synthesize these molecules with precision will become increasingly vital for the development of next-generation functional foods and therapeutics.
References
Enzymatic synthesis of structured lipids. PubMed.
Diacylglycerol: Structure, Functions, and Analytical Methods.
Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. PMC.
Quantification of Diacylglycerol by Mass Spectrometry.
Quantification of diacylglycerol by mass spectrometry. PubMed.
Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated f
Enzymatic synthesis of designer lipids. Semantic Scholar.
A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species. PubMed.
Future of Structured Lipids: Enzymatic Synthesis and Their New Applic
Structured lipids: Enzymatic synthesis, health benefits and nutraceutical characteristics- A review.
Quantification of Diacylglycerol Species from Cellular Extracts by Electrospray Ionization Mass Spectrometry Using a Linear Regression Algorithm.
Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatiz
Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System. AOCS.
Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral st
Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Explor
RP-HPLC separation of diacylglycerols produced
High Temperature Chromatographic Analysis of Monoacylglycerols and Diacylglycerols. Oxford Academic.
Chiral separation of glycerolipids by high-performance liquid chrom
Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. PMC.
Selective production of functional sn-1,3-diacylglycerol by microbial lipases: A comprehensive review. PubMed.
Revolutionizing Drug Discovery: A Guide to Diacylglycerol Analysis using LC-MS/MS. Benchchem.
DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. SpringerLink.
Diglyceride. Wikipedia.
Purification of mono-saturated acid sn-1,3 diacylglycerols: effects of acyl migration on the crystallization behaviors and physical properties. Monash University.
Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ioniz
Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil. PMC.
Preparation of diglyceride (diacylglycerine), useful as e.g. food additives, comprises enzymatic esterification of free fatty acid from soap stick of the refined fatty acid of vegetable oil, with glycerine in the presence of lipase.
Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil. Frontiers.
Diacylglycerol metabolism and homeostasis in fungal physiology. PMC.
1,3-diglyceride-rich edible oils from glycerolysis of vegetable oils. Effect of the catalyst basic properties.
Physiological Functions of Phospholipid:Diacylglycerol Acyltransferases. Oxford Academic.
What Are Mono & Diglycerides? Uses in Food & Cosmetics. Elchemy.
Technical Guide: Solubility & Handling of 1-Linoleoyl-3-palmitoyl-rac-glycerol
Executive Summary & Chemical Identity[1] 1-Linoleoyl-3-palmitoyl-rac-glycerol is a mixed-chain 1,3-diacylglycerol (1,3-DAG). Unlike triacylglycerols (TAGs), which function primarily as energy storage, DAGs act as potent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
1-Linoleoyl-3-palmitoyl-rac-glycerol is a mixed-chain 1,3-diacylglycerol (1,3-DAG). Unlike triacylglycerols (TAGs), which function primarily as energy storage, DAGs act as potent metabolic intermediates and signaling molecules (e.g., PKC activation).
This molecule presents a specific solubility challenge: it possesses a polar free hydroxyl group at the sn-2 position, sandwiched between two long hydrophobic acyl chains (Linoleic C18:2 and Palmitic C16:0). This amphiphilic structure dictates that while it is highly soluble in non-polar solvents, its behavior in semi-polar solvents (like ethanol or DMSO) is temperature- and concentration-dependent.
The solubility of 1-Linoleoyl-3-palmitoyl-rac-glycerol is governed by the "like dissolves like" principle, but with a caveat regarding its specific isomers and the potential for acyl migration.
Primary Solvent Compatibility Table
Solvent Class
Solvent
Solubility Rating
Saturation Limit (Est.)*
Application Context
Chlorinated
Chloroform (CHCl₃)
Excellent
>50 mg/mL
Primary Stock. Best for long-term storage and lipidomics standards.
Dichloromethane (DCM)
Excellent
>50 mg/mL
Alternative to chloroform; easier to evaporate.
Alkanes
Hexane / Heptane
Good
~25–50 mg/mL
Used for lipid extraction and fractionation.
Alcohols
Ethanol (Abs.)
Moderate
~10–30 mg/mL
Requires warming (37°C) to dissolve high concentrations. Prone to precipitation upon cooling.
Methanol
Low
<5 mg/mL
Poor solvent for long-chain DAGs. Use only as a co-solvent (e.g., CHCl₃:MeOH 2:1).
Aprotic
DMF
Moderate
~20 mg/mL
Preferred for chemical synthesis or high-conc. biological spikes.
DMSO
Low/Mod
~5–7 mg/mL
Cell Culture. Limited solubility. often requires sonication or warming.[5]
Aqueous
Water / PBS
Insoluble
<0.01 mg/mL
Requires surfactant carriers (BSA, Cyclodextrins) or liposomal formulation.
*Estimates based on homolog data (1-Palmitoyl-3-linolenoyl-rac-glycerol) and lipid thermodynamic models.
The "Solvent Paradox" in Biological Assays
Researchers often attempt to dissolve this lipid in DMSO for cell culture, only to find it oils out or precipitates upon addition to media.
Cause: The high lipophilicity (LogP > 10) dominates the weak polarity of the single hydroxyl group.
Solution: Do not exceed 0.1% v/v final DMSO concentration in media. For higher loads, pre-complex the lipid with fatty-acid-free BSA (Bovine Serum Albumin) before adding to cells.
Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solution
Purpose: Long-term storage without oxidation or isomerization.
Weighing: Weigh the semi-solid lipid into a glass amber vial. Note: Avoid plastics (polystyrene) as DAGs can leach plasticizers.
Dissolution: Add Chloroform (spectroscopic grade) to achieve a concentration of 10 mg/mL .
Inerting: Stream Argon or Nitrogen gas over the solution for 30 seconds to displace oxygen.
Sealing: Cap tightly with a Teflon-lined screw cap. Parafilm the exterior.
Storage: Store at -20°C or -80°C . Stable for >1 year.
Protocol B: Preparation for Cell Culture (DMSO Method)
Purpose: Introducing the lipid to aqueous cell media.
Evaporation: Aliquot the required amount of Chloroform stock into a sterile glass tube. Evaporate solvent under a gentle Nitrogen stream.
Desiccation: Place the tube in a vacuum desiccator for 1 hour to remove trace solvent.
Redissolution: Add anhydrous DMSO to achieve a 5–10 mM concentration.
Critical Step: If the solution is cloudy, warm to 37°C and sonicate in a water bath for 5 minutes.
Delivery: Dilute this DMSO stock 1:1000 into warm culture media (rapid injection while vortexing) to prevent precipitation.
Stability & Handling: The "Twin Threats"
Working with 1-Linoleoyl-3-palmitoyl-rac-glycerol requires managing two distinct degradation pathways: Oxidation and Acyl Migration .
Oxidation (The Linoleic Factor)
The linoleic moiety (C18:2) contains bis-allylic protons susceptible to free radical attack.
Symptom: Yellowing of the solid/oil; rancid smell.
Prevention: Always purge vials with inert gas (N₂/Ar) after opening. Use BHT (Butylated hydroxytoluene) at 0.01% if experimental conditions permit antioxidants.
Acyl Migration (The DAG Instability)
1,3-DAGs are thermodynamically less stable in solution than 1,2-DAGs. Under certain conditions, the acyl group at position 1 or 3 will migrate to the empty position 2, resulting in a mixture of 1,3- and 1,2-isomers.
Triggers: Acidic or Basic conditions, high temperatures, and protic solvents (Methanol/Ethanol) accelerate this shift.
Mitigation: Keep stock solutions in non-polar solvents (Chloroform/Hexane). Avoid storing in alcohol for >24 hours.
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and handling to minimize these risks.
Figure 1: Decision matrix for solvent selection balancing solubility against chemical stability risks (Oxidation and Acyl Migration).
References
National Institutes of Health (PubChem). 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (Structural Analog Properties). Retrieved from [Link]
Avanti Polar Lipids. Handling and Storage of Lipids: Oxidation and Instability. Retrieved from [Link]
physical state of 1-Linoleoyl-3-palmitoyl-rac-glycerol at room temperature
An In-depth Technical Guide on the Physical State of 1-Linoleoyl-3-palmitoyl-rac-glycerol at Room Temperature For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Physical State of 1-Linoleoyl-3-palmitoyl-rac-glycerol at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical state of 1-Linoleoyl-3-palmitoyl-rac-glycerol at ambient room temperature. Through an examination of its molecular structure, the influence of its constituent fatty acids, and comparative analysis with structurally related lipids, this document elucidates the scientific principles governing its physical properties. This guide also outlines standard experimental methodologies for the empirical determination of the physical state and melting characteristics of glycerolipids, offering a valuable resource for researchers in lipid chemistry and drug development.
Introduction: The Significance of Physical State in Lipid Science
The physical state of a lipid, such as 1-Linoleoyl-3-palmitoyl-rac-glycerol, is a critical parameter that dictates its functionality and application in various scientific and industrial contexts. In drug development, the physical form of a lipid excipient can influence drug solubility, bioavailability, and the stability of formulations. For cell biologists and biochemists, the physical properties of lipids are fundamental to understanding membrane fluidity, signaling pathways, and lipid metabolism. Therefore, a thorough understanding of why a specific lipid exists as a solid, liquid, or semi-solid at a given temperature is of paramount importance.
1-Linoleoyl-3-palmitoyl-rac-glycerol is a diacylglycerol (DAG), a class of glycerolipids where two fatty acid chains are esterified to a glycerol backbone. The specific fatty acids and their positions on the glycerol moiety determine the molecule's physicochemical characteristics.
Molecular Structure and its Influence on Physical State
The physical state of a triglyceride or diacylglycerol is primarily determined by the nature of its fatty acid constituents, specifically their chain length and degree of unsaturation.
Saturated Fatty Acids: These fatty acids have straight, unkinked hydrocarbon chains, allowing for close packing and strong van der Waals forces between molecules. This results in higher melting points.
Unsaturated Fatty Acids: The presence of one or more double bonds (unsaturation) introduces kinks into the hydrocarbon chains. These kinks disrupt the orderly packing of the molecules, leading to weaker intermolecular forces and, consequently, lower melting points.
1-Linoleoyl-3-palmitoyl-rac-glycerol is composed of one molecule of the polyunsaturated fatty acid, linoleic acid, and one molecule of the saturated fatty acid, palmitic acid.
The presence of the high-melting point palmitic acid has a significant influence on the overall physical state of the diacylglycerol. While the linoleic acid component contributes to a lower melting point than a diacylglycerol with two saturated fatty acids, the strong intermolecular packing of the palmitoyl chain is sufficient to render the entire molecule a solid at room temperature.
This is supported by data from multiple chemical suppliers who classify 1-Linoleoyl-3-palmitoyl-rac-glycerol as a solid and recommend storage at -20°C.[9][10] Furthermore, the Human Metabolome Database describes the physical state of the closely related isomer, 1-palmitoyl-2-linoleoyl-sn-glycerol, as a solid.[11]
Comparative Analysis with Structurally Similar Lipids
To further understand the physical state of 1-Linoleoyl-3-palmitoyl-rac-glycerol, a comparison with other glycerolipids is insightful:
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: This triglyceride, containing two linoleic acid chains and one palmitic acid chain, is described as a liquid.[12] The higher proportion of unsaturated fatty acids leads to a lower melting point.
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: This triglyceride, with one saturated and two unsaturated fatty acids, is also expected to have a lower melting point than a lipid with a higher proportion of saturated fatty acids.
Diacylglycerol Oils: Commercial diacylglycerol oils, which are typically liquid at room temperature, are composed mainly of unsaturated fatty acids like oleic and linoleic acid, with a smaller percentage of saturated fatty acids.[13]
This comparative data underscores the principle that the ratio of saturated to unsaturated fatty acids is a key determinant of the physical state of a glycerolipid.
Caption: Influence of fatty acid composition on the physical state of glycerolipids.
Experimental Determination of Physical State
While theoretical analysis provides a strong basis for predicting the physical state, empirical determination is essential for confirmation. The following are standard methodologies employed for characterizing the melting behavior of lipids.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and phase transitions of lipids.
Experimental Protocol for DSC Analysis:
Sample Preparation: Accurately weigh a small amount of the lipid sample (typically 1-5 mg) into an aluminum DSC pan.
An In-Depth Technical Guide to 1-Linoleoyl-3-palmitoyl-rac-glycerol: Molecular Weight and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Linoleoyl-3-palmitoyl-rac-glycerol, a diacylglycerol of significant interest in lipid research....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Linoleoyl-3-palmitoyl-rac-glycerol, a diacylglycerol of significant interest in lipid research. This document will delve into the core physicochemical properties, with a primary focus on its molecular weight, and provide detailed methodologies for its characterization, catering to the needs of researchers and professionals in drug development and lipidomics.
Introduction: The Significance of 1-Linoleoyl-3-palmitoyl-rac-glycerol
1-Linoleoyl-3-palmitoyl-rac-glycerol is a diacylglycerol molecule composed of a glycerol backbone esterified with linoleic acid at the sn-1 position and palmitic acid at the sn-3 position.[1][2] The central hydroxyl group on the glycerol backbone allows for further chemical modifications, making it a versatile molecule for various research applications.[1] Diacylglycerols are crucial intermediates in lipid metabolism and play significant roles in cellular signaling pathways. Understanding the precise molecular characteristics of specific diacylglycerol species like 1-Linoleoyl-3-palmitoyl-rac-glycerol is fundamental for elucidating their biological functions and for their application in pharmaceutical and nutritional sciences. This guide will provide the foundational knowledge and practical protocols necessary for its accurate study.
Core Physicochemical Properties
The accurate determination of the molecular weight and other physicochemical properties is the cornerstone of any rigorous scientific investigation involving a specific chemical entity.
Molecular Weight and Formula
The molecular formula for 1-Linoleoyl-3-palmitoyl-rac-glycerol is C37H68O5.[1][2] Based on this, the calculated molecular weight is approximately 592.9 g/mol .[2] Commercial suppliers may list the molecular weight as 593.[1]
The structure of 1-Linoleoyl-3-palmitoyl-rac-glycerol is characterized by the specific placement of the linoleoyl and palmitoyl acyl chains on the glycerol backbone.
Caption: Chemical structure of 1-Linoleoyl-3-palmitoyl-rac-glycerol.
Solubility
Understanding the solubility of 1-Linoleoyl-3-palmitoyl-rac-glycerol is critical for designing experiments and formulating delivery systems.
The precise characterization of 1-Linoleoyl-3-palmitoyl-rac-glycerol requires sophisticated analytical techniques. Mass spectrometry and chromatography are indispensable tools for its identification and quantification.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of lipids.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
Dissolve a known concentration of 1-Linoleoyl-3-palmitoyl-rac-glycerol in a suitable solvent, such as a mixture of chloroform and methanol (1:1, v/v).
For infusion analysis, dilute the sample to a final concentration of 1-10 µg/mL in the infusion solvent (e.g., methanol with 0.1% formic acid or 10 mM ammonium acetate for positive or negative ion mode, respectively).
Instrumentation and Parameters:
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode is typically preferred for the detection of diacylglycerols as [M+H]+ or [M+Na]+ adducts.
Capillary Voltage: 3.5 - 4.5 kV.
Cone Voltage: 20 - 40 V.
Source Temperature: 100 - 150 °C.
Desolvation Temperature: 250 - 350 °C.
Desolvation Gas Flow: 600 - 800 L/hr.
Data Acquisition and Analysis:
Acquire full scan mass spectra over a mass-to-charge (m/z) range of 100-1000.
The expected m/z for the protonated molecule [M+H]+ is approximately 593.5.
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion. Fragmentation will yield characteristic product ions corresponding to the loss of the fatty acyl chains.
Chromatographic Separation
Liquid chromatography (LC) is essential for separating 1-Linoleoyl-3-palmitoyl-rac-glycerol from complex lipid mixtures prior to MS analysis.
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
Gradient Elution:
0-2 min: 30% B
2-15 min: Linear gradient to 100% B
15-20 min: Hold at 100% B
20-21 min: Return to 30% B
21-25 min: Re-equilibration at 30% B
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 1-5 µL.
Detection: Couple the LC system to a mass spectrometer for sensitive and specific detection.
Caption: Workflow for the characterization of 1-Linoleoyl-3-palmitoyl-rac-glycerol.
Biological Significance and Applications
1-Linoleoyl-3-palmitoyl-rac-glycerol has been identified in natural sources such as wheat bran extracts and dry-cured Iberian ham.[2] As a diacylglycerol, it is an important intermediate in triglyceride and phospholipid metabolism. The specific combination of a polyunsaturated fatty acid (linoleic acid) and a saturated fatty acid (palmitic acid) suggests potential roles in modulating membrane fluidity and cellular signaling pathways.
In the context of drug development, synthetic diacylglycerols are utilized as standards for lipidomic analysis and for investigating lipid-protein interactions. The free hydroxyl group offers a site for derivatization, enabling the synthesis of novel bioactive molecules and drug delivery systems.
Conclusion
This technical guide has provided a detailed examination of the molecular weight and key physicochemical properties of 1-Linoleoyl-3-palmitoyl-rac-glycerol. The presented analytical protocols offer a robust framework for its accurate identification and quantification. A thorough understanding of these fundamental characteristics is paramount for advancing research into its biological functions and for harnessing its potential in pharmaceutical and biotechnological applications.
An In-Depth Technical Guide on the Function of 1-Linoleoyl-3-palmitoyl-rac-glycerol in Lipid Metabolism
Abstract This technical guide provides a comprehensive overview of the metabolic significance of 1-Linoleoyl-3-palmitoyl-rac-glycerol, a specific 1,3-diacylglycerol (1,3-DAG). While research directly focusing on this mol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the metabolic significance of 1-Linoleoyl-3-palmitoyl-rac-glycerol, a specific 1,3-diacylglycerol (1,3-DAG). While research directly focusing on this molecule is limited, this guide synthesizes current knowledge on 1,3-DAGs to infer its putative roles in lipid metabolism. We delve into its structural characteristics, its differential metabolism compared to 1,2-diacylglycerols and triacylglycerols, and its potential impact on systemic lipid homeostasis, including body weight regulation and insulin sensitivity. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and functional analysis of 1,3-DAGs, offering researchers the necessary tools to investigate the specific functions of 1-Linoleoyl-3-palmitoyl-rac-glycerol.
Introduction: The Structural and Functional Dichotomy of Diacylglycerols
Diacylglycerols (DAGs) are pivotal intermediates in lipid metabolism, serving as both building blocks for more complex lipids and as signaling molecules.[1] The position of the fatty acyl chains on the glycerol backbone dictates their primary function. 1,2-diacylglycerols, with fatty acids at the sn-1 and sn-2 positions, are well-established second messengers that activate protein kinase C (PKC). In contrast, 1,3-diacylglycerols, such as 1-Linoleoyl-3-palmitoyl-rac-glycerol, possess fatty acids at the sn-1 and sn-3 positions and are primarily considered metabolic intermediates in the synthesis and breakdown of triacylglycerols (TAGs).[2]
1-Linoleoyl-3-palmitoyl-rac-glycerol is a diacylglycerol featuring a polyunsaturated omega-6 fatty acid, linoleic acid (18:2), at the sn-1 position and a saturated fatty acid, palmitic acid (16:0), at the sn-3 position.[3][4] This specific composition of both a saturated and a polyunsaturated fatty acid suggests a unique role in metabolic pathways that is yet to be fully elucidated. This guide will explore the anticipated metabolic fate of this molecule and its potential physiological consequences.
The Metabolic Journey of 1-Linoleoyl-3-palmitoyl-rac-glycerol
The metabolic processing of dietary 1,3-DAGs is a key determinant of their physiological effects. Unlike TAGs, which are hydrolyzed to 2-monoacylglycerol and free fatty acids for absorption and subsequent re-esterification, 1,3-DAGs follow a distinct pathway.
Digestion and Absorption
Upon ingestion, pancreatic lipase, which exhibits a preference for the sn-1 and sn-3 positions, hydrolyzes 1-Linoleoyl-3-palmitoyl-rac-glycerol into one molecule of glycerol and free linoleic and palmitic acids, or into 1-monoacylglycerol or 3-monoacylglycerol. The resulting 1- (or 3-) monoacylglycerols are poorly re-esterified into TAGs within the enterocytes. This is because the primary enzyme for TAG synthesis in the gut, monoacylglycerol acyltransferase (MGAT), preferentially utilizes 2-monoacylglycerols.[5] This inefficient re-esterification is thought to be a primary reason for the observed metabolic benefits of dietary 1,3-DAGs.
A Putative Metabolic Pathway
The following diagram illustrates the proposed metabolic fate of 1-Linoleoyl-3-palmitoyl-rac-glycerol, highlighting its divergence from the canonical TAG absorption pathway.
Caption: Putative digestive and absorptive pathway of 1-Linoleoyl-3-palmitoyl-rac-glycerol.
Physiological Implications of 1,3-Diacylglycerol Metabolism
The unique metabolic processing of 1,3-DAGs, including 1-Linoleoyl-3-palmitoyl-rac-glycerol, is believed to underlie their beneficial effects on lipid metabolism.
Body Weight and Adiposity
Several studies have suggested that dietary oils rich in 1,3-DAGs can lead to reduced body weight and fat accumulation compared to TAG oils with similar fatty acid compositions. This is attributed to increased fat oxidation and potentially higher energy expenditure.[6] By bypassing efficient re-esterification in the gut, a larger proportion of the ingested fatty acids may be directed towards oxidation for energy rather than storage.
Insulin Sensitivity
Emerging evidence suggests that diets enriched with 1,3-DAGs may improve insulin sensitivity. This could be due to a reduction in the accumulation of ectopic lipids, such as DAGs and ceramides, in tissues like the liver and skeletal muscle, which are known to impair insulin signaling. While 1,2-DAGs are directly implicated in PKC-mediated insulin resistance, the role of 1,3-DAGs is likely indirect, through the modulation of overall lipid flux and storage.
Experimental Protocols for the Analysis of 1-Linoleoyl-3-palmitoyl-rac-glycerol
To facilitate further research into the specific functions of 1-Linoleoyl-3-palmitoyl-rac-glycerol, this section provides detailed experimental protocols.
Lipid Extraction from Biological Samples
A robust lipid extraction is the first critical step for accurate analysis. The following protocol is a modification of the Bligh and Dyer method.
Internal standard (e.g., a deuterated analog of 1-Linoleoyl-3-palmitoyl-rac-glycerol)
Glass centrifuge tubes
Nitrogen evaporator
Procedure:
To a glass centrifuge tube, add 100 µL of the biological sample.
Add a known amount of the internal standard.
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
Vortex vigorously for 2 minutes.
Incubate at room temperature for 30 minutes.
Add 400 µL of 0.9% NaCl solution to induce phase separation.[7]
Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes at 4°C.
Carefully collect the lower organic phase into a new glass tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., isopropanol:acetonitrile:water).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid species.
Instrumentation:
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
Column: A C18 reversed-phase column suitable for lipid analysis.
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve the diacylglycerol isomers.
Flow Rate: 0.2-0.4 mL/min.
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1-Linoleoyl-3-palmitoyl-rac-glycerol and the internal standard. The exact m/z values will depend on the adduct ion formed (e.g., [M+NH4]+).
Data Analysis:
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a 1-Linoleoyl-3-palmitoyl-rac-glycerol standard.
In Vitro Enzymatic Assays
To investigate the interaction of 1-Linoleoyl-3-palmitoyl-rac-glycerol with specific enzymes, in vitro assays are essential.
This assay measures the incorporation of a fatty acyl-CoA into a diacylglycerol to form a triacylglycerol.
Materials:
Microsomal fractions containing DGAT enzymes.
1-Linoleoyl-3-palmitoyl-rac-glycerol substrate.
Fluorescently labeled or radiolabeled fatty acyl-CoA (e.g., NBD-palmitoyl CoA or [14C]oleoyl-CoA).[8]
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl, 1 mg/mL BSA).
TLC plates.
Scintillation counter or fluorescence imager.
Procedure:
Prepare a reaction mixture containing the assay buffer, microsomal protein, and 1-Linoleoyl-3-palmitoyl-rac-glycerol.
Initiate the reaction by adding the labeled fatty acyl-CoA.
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
Stop the reaction by adding a chloroform:methanol (2:1, v/v) solution.
Extract the lipids as described in section 4.1.
Spot the lipid extract onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v).
Visualize and quantify the newly synthesized labeled triacylglycerol using a scintillation counter or fluorescence imager.
The following diagram illustrates the workflow for the DGAT activity assay.
Caption: Workflow for the in vitro Diacylglycerol Acyltransferase (DGAT) activity assay.
Future Directions and Conclusion
While this guide provides a framework for understanding the potential role of 1-Linoleoyl-3-palmitoyl-rac-glycerol in lipid metabolism, it is crucial to acknowledge that direct experimental evidence for this specific molecule is lacking. Future research should focus on:
Enzyme Specificity: Determining the substrate specificity of key enzymes like DGAT and MGAT isoforms for 1-Linoleoyl-3-palmitoyl-rac-glycerol.
Cellular Studies: Investigating the uptake, transport, and metabolic fate of this molecule in various cell types, such as enterocytes, hepatocytes, and adipocytes.
In Vivo Studies: Conducting animal studies with dietary supplementation of pure 1-Linoleoyl-3-palmitoyl-rac-glycerol to elucidate its systemic effects on lipid metabolism, body composition, and insulin sensitivity.
References
Cases, S., Smith, S. J., Zheng, Y. W., Myers, H. M., Lear, S. R., Sande, E., ... & Farese, R. V. (1998). Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis. Proceedings of the National Academy of Sciences, 95(22), 13018-13023. [Link]
Chen, H. C., & Farese, R. V. (2002). Diacylglycerol acyltransferases: a family of enzymes that synthesize triacylglycerols. Trends in cardiovascular medicine, 12(5), 187-192.
Lipid Maps. (n.d.). Diacylglycerols. Retrieved from [Link]
Murata, M., & Tani, M. (2018). Analysis of Diacylglycerol Isomers by Liquid Chromatography-Tandem Mass Spectrometry. Metabolites, 8(4), 73.
Nagao, T., Watanabe, H., Goto, N., Onizawa, K., Taguchi, H., Matsuo, N., ... & Itakura, H. (2000). Dietary diacylglycerol suppresses accumulation of body fat compared to triacylglycerol in men in a double-blind controlled trial. The Journal of nutrition, 130(4), 792-797.
Saito, S., Hernandez-Ono, A., & Ginsberg, H. N. (2007). Dietary 1, 3-diacylglycerol protects against diet-induced obesity and insulin resistance. Metabolism, 56(11), 1566-1575.
Yen, C. L. E., Stone, S. J., Koliwad, S. K., Harris, C., & Farese Jr, R. V. (2008). Thematic review series: glycerolipids. Thematic Review Series: Glycerolipids. The monoacylglycerol acyltransferase pathway of triglyceride synthesis in enterocytes. Journal of lipid research, 49(1), 1-6. [Link]
Lo, S. K., & Hannun, Y. A. (2014). Quantitative analysis of cellular diacylglycerol content. Bio-protocol, 4(15), e1202.
Tada, N., & Loo, B. M. (2003). Diacylglycerol on lipid metabolism. Current opinion in lipidology, 14(1), 37-41.
Yanai, H., Tomono, S., Ito, K., Furutani, N., Yoshida, H., & Tada, N. (2007). The underlying mechanisms for the benefits of diacylglycerol oil on body fat reduction in comparison with triacylglycerol oil. Journal of nutritional biochemistry, 18(3), 177-181.
ResearchGate. (n.d.). Diacylglycerol on lipid metabolism. Retrieved from [Link]
PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-3-linolein. Retrieved from [Link]
Lipotype. (n.d.). Diacylglycerol - Lipid Analysis. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol. Retrieved from [Link]
Murase, T., Aoki, M., & Wakisaka, T. (2009). The effects of diacylglycerol oil on fat oxidation and energy expenditure in humans and animals. IUBMB life, 61(12), 1147-1153.
Schmid, K. M., Hofer, P., & Wolinski, H. (2017). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 74(23), 4337-4361.
Creative Diagnostics. (n.d.). Lipid Metabolism Signaling Pathway. Retrieved from [Link]
Slideshare. (n.d.). Biosynthesis of triacylglycerol. Retrieved from [Link]
YouTube. (2017, June 14). The Metabolic Map: Lipids. Retrieved from [Link]
ResearchGate. (n.d.). Schematic diagram of the main lipid classes and biochemical pathways. Retrieved from [Link]
ResearchGate. (n.d.). A schematic diagram of lipid oxidation pathway. Retrieved from [Link]
ResearchGate. (n.d.). Lipid biosynthesis. Schematic representation of the pathways involved. Retrieved from [Link]
ResearchGate. (n.d.). The main reactions of glycerolysis of palm olein. Retrieved from [Link]
ResearchGate. (n.d.). In vitro enzyme activity assay for MiPDAT. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Enzymatic preparation of diacylglycerols. Retrieved from [Link]
GraphPad. (n.d.). Analyzing Data with GraphPad Prism. Retrieved from [Link]
GraphPad. (n.d.). Prism 3 -- Analyzing RIA and ELISA Data. Retrieved from [Link]
MDPI. (n.d.). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs. Retrieved from [Link]
iris@unitn. (n.d.). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. Retrieved from [Link]
PubMed. (2013). Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry. Retrieved from [Link]
PubMed. (2016). A novel live cell assay to measure diacylglycerol lipase α activity. Retrieved from [Link]
PubMed. (2018). 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice. Retrieved from [Link]
PubMed. (2003). Triacylglycerol, 1-palmitoyl-2-linoleoyl-3-acetyl-RAC-glycerol isolated from bovine udder and its synthetic enantiomer can potentiate the mitogenic activity for mouse peritoneal macrophages. Retrieved from [Link]
PubMed. (1999). Highly Selective Synthesis of 1,3-oleoyl-2-palmitoylglycerol by Lipase Catalysis. Retrieved from [Link]
PubMed. (2022). The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells. Retrieved from [Link]
PubMed. (2023). Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina. Retrieved from [Link]
PubMed. (2025). Substrates (Acyl-CoA and Diacylglycerol) Entry and Products (CoA and Triacylglycerol) Egress Pathways in DGAT1. Retrieved from [Link]
PMC. (2017). Monoacylglycerol O-acyltransferase 1 (MGAT1) localizes to the ER and lipid droplets promoting triacylglycerol synthesis. Retrieved from [Link]
PMC. (2012). Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism. Retrieved from [Link]
PMC. (2018). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Retrieved from [Link]
PMC. (2018). Structure and catalytic mechanism of a human triglyceride synthesis enzyme. Retrieved from [Link]
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What are MGAT modulators and how do they work?. (2024, June 25). Retrieved from [Link]
PMC. (2018). Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system. Retrieved from [Link]
TrAC Trends in Analytical Chemistry. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]
Application Note: Synthesis of 1-Linoleoyl-3-palmitoyl-rac-glycerol
[1] Abstract & Strategic Overview The synthesis of mixed-acid 1,3-diacylglycerols (1,3-DAGs), such as 1-Linoleoyl-3-palmitoyl-rac-glycerol , presents a unique challenge in lipid chemistry: regiocontrol .[1] The thermodyn...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Overview
The synthesis of mixed-acid 1,3-diacylglycerols (1,3-DAGs), such as 1-Linoleoyl-3-palmitoyl-rac-glycerol , presents a unique challenge in lipid chemistry: regiocontrol .[1] The thermodynamic instability of 1,3-DAGs drives them to spontaneously isomerize into the more stable 1,2-DAGs (acyl migration), a process accelerated by heat, polar solvents, and silica surfaces.[2]
This guide rejects the traditional purely chemical acylation methods (e.g., using acyl chlorides on glycerol), which invariably yield inseparable mixtures of 1,2- and 1,3-isomers. Instead, we define a Chemo-Enzymatic "Lock-and-Key" Protocol .
The Core Strategy
Chemical Phase: Synthesis of a stable 1-monoacylglycerol (1-MAG) precursor using acetonide protection (Solketal).
Enzymatic Phase: Regioselective acylation of the sn-3 position using a 1,3-specific lipase (Rhizomucor miehei or Candida antarctica B) and a vinyl ester donor. This step is irreversible and occurs under mild conditions, effectively eliminating acyl migration.
Critical Mechanistic Insight: The Acyl Migration Trap
Before beginning, researchers must understand the "Silent Killer" of DAG yield: Acyl Migration .
[1]
Protocol A: Synthesis of Precursor (1-Linoleoyl-rac-glycerol)[1]
We begin by synthesizing the monoacylglycerol.[3][4][5] We choose to install the Linoleoyl group first. While Linoleic acid is oxidation-prone, installing it chemically ensures we can use the robust, commercially available Vinyl Palmitate for the enzymatic step.
Critical: Strong acids induce migration. We use a mild boric acid or dilute HCl method.
Dissolve: Dissolve the intermediate in Ethanol/Water (9:1) .
Hydrolyze: Add Boric Acid (5 equiv) or 1M HCl (drops) and heat gently to 40°C for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
Neutralize: Immediately neutralize with solid NaHCO₃ once starting material disappears.
Extract: Extract with Diethyl Ether.
Purify: Flash chromatography on Silica (neutralized with 1% Triethylamine to prevent migration). Elute with Hexane/EtOAc.[6]
Note: Pure 1-MAG is a white waxy solid/semi-solid.[1] Store at -80°C immediately.
Protocol B: Enzymatic Assembly (The "Click" Step)
This step installs the Palmitoyl group at the sn-3 position. We use Vinyl Palmitate as the acyl donor. The byproduct is acetaldehyde (volatile), which drives the reaction to completion (irreversible), unlike free fatty acids which produce water.
Preparation: In a 20 mL screw-cap vial, dissolve 1-Linoleoyl-rac-glycerol (1 mmol, ~354 mg) and Vinyl Palmitate (1.1 mmol, ~310 mg) in 5 mL of anhydrous n-Hexane .
Incubation: Incubate in an orbital shaker at 40°C @ 200 rpm.
Why 40°C? High enough for enzyme activity, low enough to prevent thermal acyl migration.
Monitoring: Monitor by HPLC or TLC every 2 hours. The spot for 1-MAG will diminish, and a less polar DAG spot will appear.
Stop Condition: Stop when >95% of 1-MAG is consumed (usually 6-8 hours).[1] Over-incubation can lead to 1,3 -> 1,2 migration even with enzymes.
Termination: Filter off the enzyme beads. The reaction stops immediately upon filtration.
Purification (Crucial):
Do NOT use silica gel chromatography if possible (it causes migration).
Crystallization: Dissolve the crude oil in minimal n-Hexane.[1] Store at -20°C overnight. The 1,3-DAG (more symmetric) often crystallizes out, while unreacted materials and 1,2-isomers remain in solution.[1]
If chromatography is necessary: Use Silica Gel treated with Boric Acid (10% w/w) to inhibit isomerization, eluting rapidly with Hexane/Ether.
Quality Control & Validation
You must validate the regiochemistry. Standard MS cannot distinguish 1,2 from 1,3 easily.
Parameter
Method
Acceptance Criteria
Regio-Purity
13C-NMR (CDCl₃)
1,3-DAG: Carbonyl peaks at ~173.8 ppm.[1] Glycerol C1/C3 at ~65.0 ppm.1,2-DAG: Distinct split in glycerol carbons (C1 vs C3).[1]
Ratio
HPLC-ELSD
Stationary Phase: Silica or Diol.Mobile Phase: Hexane/Isopropanol gradient.1,3-isomer elutes before 1,2-isomer.[1] Target: >95% 1,3-DAG.
Identity
LC-MS/MS
Parent ion [M+NH4]+.[1] Fragment ions confirm Linoleoyl (m/z ~263) and Palmitoyl (m/z ~239).
Diagnostic NMR Signal:
1,3-DAG: The methine proton (CH-OH) at position 2 appears as a quintet at δ 4.05 - 4.15 ppm .[1]
1,2-DAG: The methine proton (CH-OR) at position 2 shifts downfield to δ 5.00 - 5.10 ppm .[1]
Check: If you see a signal near 5.1 ppm, you have significant acyl migration.
Storage & Handling Protocols
Solvent: Store as a 10 mg/mL solution in Toluene or Dichloromethane (non-polar aprotic). Avoid Ethanol or Methanol (promotes transesterification).
Temperature:-80°C is mandatory for long-term storage (>1 month). -20°C is acceptable for <1 month.[1]
Atmosphere: Argon overlay is required to protect the Linoleoyl double bonds.
Usage: Aliquot into single-use vials. Repeated freeze-thaw cycles induce moisture condensation, leading to hydrolysis and migration.[1]
References
Enzymatic Synthesis of Structured Lipids: Wang, X., et al. (2015). "Improved enzymatic synthesis route for highly purified diacid 1,3-diacylglycerols." Journal of Agricultural and Food Chemistry. Link (Validated protocol for vinyl ester usage).
Acyl Migration Mechanisms: Kristina, J., et al. (2006). "Acyl migration during debenzylation of 1,3-di-O-benzyl-2-O-acylglycerols." Lipids.[6][8][9][10][11] Link (Mechanistic grounding for migration avoidance).
Lipase Selectivity: Rosu, R., et al. (1999). "Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System." JAOCS. Link (Foundation for solvent-free enzymatic routes).[1]
Analysis of DAG Isomers: Cravotto, G., et al. (2010). "Improved synthesis of 1,3-diacylglycerols." Ultrasonics Sonochemistry. Link (NMR characterization data for 1,3 vs 1,2 isomers).
HPLC method for 1-Linoleoyl-3-palmitoyl-rac-glycerol analysis
Application Note: HPLC Analysis of 1-Linoleoyl-3-palmitoyl-rac-glycerol Executive Summary This guide details the protocol for the separation, identification, and quantification of 1-Linoleoyl-3-palmitoyl-rac-glycerol (L-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: HPLC Analysis of 1-Linoleoyl-3-palmitoyl-rac-glycerol
Executive Summary
This guide details the protocol for the separation, identification, and quantification of 1-Linoleoyl-3-palmitoyl-rac-glycerol (L-P-DAG), a specific diacylglycerol (DAG) species. Analysis of DAGs is critical in metabolic disease research (PKC activation) and pharmaceutical formulation (as excipients or degradation products).
The core challenge in analyzing this molecule is two-fold:
Regioisomerism: Distinguishing the 1,3-isomer (target) from the 1,2-isomer (biosynthetic precursor).
Acyl Migration: Preventing the spontaneous isomerization of 1,2-DAG to the more thermodynamically stable 1,3-DAG during sample preparation.
This protocol utilizes Reverse-Phase HPLC (RP-HPLC) with Evaporative Light Scattering Detection (ELSD) for robust quantification, and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for structural confirmation.
Soluble in Chloroform, Dichloromethane, Isopropanol, Hexane. Insoluble in water.
Stability
Prone to oxidation (linoleic moiety) and acyl migration (1,2 1,3 shift).
Method Development Strategy
Chromatographic Logic (The "Why")
Lipids in RP-HPLC separate based on their Equivalent Carbon Number (ECN) .
ECN Rule: Retention increases with chain length and decreases with unsaturation.
Target ECN = 30: Our analyte (L-P-DAG) will co-elute with other species of ECN 30 (e.g., 1,3-Dioleoyl-glycerol, ECN 36-4=32; wait, Oleic is 18:1. ECN=18-2=16. Diolein=32. Myristic is 14:[4]0. Dimyristin=28.[5] So L-P-DAG elutes between Dimyristin and Diolein).
Isomer Separation (1,3 vs 1,2):
On C18 columns, 1,3-DAGs generally elute before 1,2-DAGs of the same molecular species due to the more compact "tuning fork" shape of the 1,3-isomer compared to the "hairpin" shape of the 1,2-isomer, which interacts differently with the stationary phase.
Detection Choice
UV (205 nm): Not recommended. Low sensitivity for saturated chains and high background noise from solvents.
ELSD/CAD:Recommended for Quantification. Universal response for lipids; signal depends on mass, not double bonds.
MS/MS:Recommended for ID. Essential for confirming the specific fatty acid pairing (16:0 + 18:2) versus isobaric species (e.g., 18:1 + 16:1).
Experimental Protocols
Protocol A: Sample Preparation (Critical)
Goal: Extract lipids without inducing acyl migration (1,2
Inhibitor: 0.1% Acetic Acid (Acyl migration is base-catalyzed; keeping slightly acidic slows it down).
Workflow:
Homogenization: Homogenize tissue/sample in cold Chloroform:MeOH (2:1) containing 0.01% BHT (antioxidant). Keep on ice.
Extraction: Add volume to reach 20 volumes of solvent per g of tissue. Vortex 1 min.
Phase Separation: Add 0.2 volumes of 0.9% NaCl. Centrifuge at 2000 x g, 4°C, 5 min.
Collection: Collect the lower organic phase (Chloroform).
Drying: Evaporate under Nitrogen stream at room temperature (Max 30°C). Do not heat >40°C as this promotes isomerization.
Reconstitution: Dissolve residue in Mobile Phase A (Acetonitrile/IPA).
Caption: Low-temperature extraction workflow designed to minimize acyl migration and oxidation.
Protocol B: HPLC-ELSD Method (Quantification)
Parameter
Condition
System
HPLC with ELSD (e.g., Agilent 1260, Waters Alliance)
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge). Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A
Acetonitrile (100%)
Mobile Phase B
Isopropanol (100%)
Flow Rate
1.0 mL/min
Column Temp
25°C (Keep low to improve isomer separation)
Gradient
Isocratic 70% A / 30% B (Adjust based on retention. Start here). Alternatively: Gradient 0-10 min: 30% B 60% B.
ELSD Settings
Nebulizer: 35°C
Injection Vol
10 - 20 µL
System Suitability Criteria:
Resolution (Rs): > 1.5 between 1,3-DAG and 1,2-DAG peaks.
Tailing Factor: < 1.5.
RSD (Area): < 3.0% (n=5 injections).
Protocol C: LC-MS/MS Method (Identification)
For definitive confirmation of the 1-Linoleoyl-3-palmitoyl species against other isobaric DAGs.
Parameter
Condition
Ion Source
ESI (Electrospray Ionization) - Positive Mode
Mobile Phase Additive
5 mM Ammonium Formate or Ammonium Acetate (Essential for ionization).
Precursor Ion
[M+NH] = 610.9 m/z (Approx)
Key Transitions (MRM)
610.9 337.3 (Loss of Palmitic + NH3 [Linoleoyl-Glycerol-H2O]+) 610.9 313.3 (Loss of Linoleic + NH3 [Palmitoyl-Glycerol-H2O]+)
Collision Energy
15 - 25 eV (Optimize for specific instrument)
Mechanism of Fragmentation:
Neutral lipids like DAGs form ammoniated adducts. Upon collision-induced dissociation (CID), they lose ammonia (NH3) and one fatty acid as a neutral loss, leaving the other fatty acid attached to the glycerol backbone as the product ion.
Caption: MS/MS fragmentation pathway for 1-Linoleoyl-3-palmitoyl-rac-glycerol ammonium adduct.
Troubleshooting & Expert Insights
Issue: Peak Splitting or Doublets
Cause: This is likely the separation of the 1,3-isomer and the 1,2-isomer .
Confirmation: Inject a pure standard of 1,2-DAG (if available) or subject your sample to mild acid hydrolysis to force isomerization and see if the peak ratios change.
Resolution: If they are not fully resolved, lower the column temperature to 15-20°C or switch to a C30 column which has higher shape selectivity.
Issue: Retention Time Drift
Cause: Lipid buildup on the column.
Fix: Wash column with 100% Isopropanol or Dichloromethane (if system allows) at the end of every batch.
Issue: Low Sensitivity
Cause: ELSD gain too low or MS ionization suppression.
Fix: For MS, ensure Ammonium Acetate is fresh. For ELSD, increase gain but watch baseline noise.
References
Christie, W. W. (2024). Mass Spectrometry of Diacylglycerols. Lipid Maps. Retrieved from [Link]
Holcapek, M., et al. (2003). Characterization of triacylglycerols and diacylglycerols in plant oils and animal fats by HPLC-APCI-MS. Journal of Chromatography A. Retrieved from [Link]
Reddy, N., et al. (2010). Separation of diacylglycerol isomers by HPLC. Journal of the American Oil Chemists' Society.
Application Note: High-Resolution LC-MS/MS Profiling of 1-Linoleoyl-3-palmitoyl-rac-glycerol
Executive Summary This application note details the protocol for the extraction, separation, and quantification of 1-Linoleoyl-3-palmitoyl-rac-glycerol (1,3-DAG 18:2/16:0) in biological matrices.[1][2][3][4][5][6] While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the extraction, separation, and quantification of 1-Linoleoyl-3-palmitoyl-rac-glycerol (1,3-DAG 18:2/16:0) in biological matrices.[1][2][3][4][5][6] While diacylglycerols (DAGs) are critical second messengers activating Protein Kinase C (PKC), the specific regioisomerism (1,2- vs. 1,3-substitution) dictates their biological activity.[7] 1,2-DAGs are the primary signaling species, whereas 1,3-DAGs are often metabolic byproducts or stable isomers resulting from acyl migration.[7]
This guide addresses the primary analytical challenge: Acyl Migration . 1,2-DAGs rapidly isomerize to the thermodynamically more stable 1,3-DAGs under acidic/basic conditions or elevated temperatures.[7] This protocol utilizes a neutral-pH extraction and a Reverse-Phase (RP) LC-MS/MS method optimized to chromatographically resolve regioisomers, ensuring accurate quantification of the specific 1-Linoleoyl-3-palmitoyl species.[7]
Collection: Collect the upper organic phase (MTBE layer).
Drying: Evaporate solvent under a gentle stream of Nitrogen (
) at room temperature. Avoid heat (>30°C) to reduce acyl migration.
Reconstitution: Reconstitute in Isopropanol:Methanol:Water (65:30:5) immediately prior to injection.
LC-MS/MS Methodology
Chromatographic Conditions
Separation is performed on a C18 Reverse-Phase column.[7] 1,3-DAGs generally elute earlier than their 1,2-DAG counterparts due to structural compactness, though this can vary by column chemistry.[7]
337.3 Ion: Corresponds to the glycerol backbone retaining the Linoleoyl (18:2) chain.
313.3 Ion: Corresponds to the glycerol backbone retaining the Palmitoyl (16:0) chain.
Ratio Check: For a 1:1 molar ratio of fatty acids (as in this specific DAG), the signal intensity ratio of 337/313 should be consistent (approx 0.8 - 1.2 depending on chain length discrimination efficiency).
Structural & Fragmentation Logic[1][5]
The following diagram illustrates the workflow and the specific fragmentation pathway for the ammoniated DAG species.
Caption: Workflow for DAG analysis and ESI+ fragmentation mechanism showing neutral loss of fatty acyls.
Data Analysis & Isomer Discrimination
Distinguishing 1,2- from 1,3-Isomers
Since 1,2-DAG (1-Palmitoyl-2-linoleoyl-sn-glycerol) and 1,3-DAG (1-Linoleoyl-3-palmitoyl-rac-glycerol) are isobaric and share the same MS/MS fragments, Retention Time (RT) is the sole discriminator.[7]
1,3-DAGs: Typically elute 0.2 – 0.5 minutes earlier than 1,2-DAGs on C18 columns due to the lack of the "kink" present in the 1,2-structure, allowing slightly better interaction with the stationary phase? Correction: In many C18 systems, 1,3-isomers are slightly more polar/compact and elute earlier.[7]
Validation: You must run a standard curve containing both 1,2-dipalmitin and 1,3-dipalmitin (or specific 18:2/16:0 standards) to establish the RT delta for your specific gradient.[7]
Quantification Calculation
RF (Response Factor): Determined from the calibration curve.
Normalization: Normalize to total protein content or tissue weight.
Troubleshooting & Pitfalls
Issue
Probable Cause
Solution
High 1,3-DAG / Low 1,2-DAG ratio
Sample degradation/Isomerization
Ensure samples are kept <4°C. Avoid acidic chloroform. Use MTBE.
Low Sensitivity
Poor ionization of neutral lipid
Ensure Ammonium Formate (5-10 mM) is in the mobile phase. Check for Na+ adducts (m/z 615.5) which dilute the signal.
Sodium Adduct Dominance
Glassware contamination
Use plasticware or silanized glass.[7] Add trace Lithium to force Li-adducts if NH4 fails (advanced).
Murphy, R. C., et al. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical Biochemistry. Link
Hsu, F. F., & Turk, J. (1999).[3] Electrospray ionization multiple-stage mass spectrometry of simple and complex triacylglycerols. Journal of the American Society for Mass Spectrometry.[9] Link
Lippincott, M., et al. (2019). Characterization and Quantification of Diacylglycerol Species in Biological Extracts. National Institutes of Health. Link
CymitQuimica. 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol Structure and Properties. Link
BenchChem. High-Performance Liquid Chromatography for the Separation of Diacylglycerol Isomers. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Quantitation of 1-Linoleoyl-3-palmitoyl-rac-glycerol in Biological Matrices
Executive Summary & Biological Context
Diacylglycerols (DAGs) are critical lipid second messengers transiently generated by phospholipase C (PLC) to activate Protein Kinase C (PKC). While the 1,2-sn-DAG species are the primary signaling lipids, they are thermodynamically unstable and prone to acyl migration, converting into the more stable 1,3-DAG isomers (such as 1-Linoleoyl-3-palmitoyl-rac-glycerol ).[1][2]
In drug development, quantifying 1,3-DAGs serves two distinct purposes:
Quality Control: Monitoring the degradation of lipid-based formulations.
Metabolic Profiling: Assessing the "terminator" pathways of DAG signaling, as 1,3-isomers are generally inactive against PKC but may have distinct metabolic fates.[1]
The Challenge: The primary analytical hurdle is Acyl Migration . Spontaneous isomerization from 1,2- to 1,3-DAG occurs rapidly under acidic/basic conditions or elevated temperatures.[1] This protocol details a "Cold-Trap" MTBE Extraction coupled with high-resolution LC-MS/MS to freeze the isomeric state and accurately quantify 1-Linoleoyl-3-palmitoyl-rac-glycerol (16:0/18:2 DAG) without interference from its biologically active 1,2-isomer.[1]
Standard Matyash methods are modified here to prioritize low temperature.
Step-by-Step Workflow:
Sample Thawing: Thaw plasma/tissue homogenate on wet ice . Never heat.
Quenching: Add 200 µL of sample to a cold glass tube. Immediately add 10 µL of IS working solution (cold).
Lysis/Extraction: Add 1.5 mL of ice-cold MeOH . Vortex for 10s.
Organic Phase Addition: Add 5.0 mL of ice-cold MTBE .
Mechanistic Note: MTBE is less dense than water, placing the lipids in the upper phase. This prevents contamination from the protein pellet during retrieval, which is critical for protecting the column.
Agitation: Incubate on an orbital shaker at 4°C for 1 hour. Do not use room temp.
Phase Separation: Add 1.25 mL of MS-grade water (room temp is okay here to induce separation, but keep mix cold immediately after). Centrifuge at 1,000 x g for 10 min at 4°C .
Collection: Collect the upper organic phase (MTBE) into a fresh silanized vial.
Drying: Evaporate under Nitrogen at 20°C (Ambient). Strictly avoid heating blocks >30°C to prevent acyl migration.[1]
Reconstitution: Reconstitute in 200 µL of MeOH:CHCl3 (9:1) or Isopropanol:ACN (1:1).[1] Store at -80°C.
Workflow Visualization
Caption: Modified Matyash extraction workflow emphasizing temperature control to prevent 1,2 to 1,3 acyl migration.
LC-MS/MS Methodology
Chromatography Conditions
System: UHPLC (Agilent 1290 or Waters I-Class).[1]
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]
Why: High peak capacity is required to separate the 1,2 and 1,3 regioisomers. 1,3-DAGs typically elute after 1,2-DAGs on C18 due to a more extended, hydrophobic conformation.[1]
Mobile Phase A: 60:40 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]
Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]
Mechanism: DAGs ionize preferentially as ammonium adducts [M+NH4]+ .[1]
MRM Strategy: Quantify using the neutral loss of the fatty acid + ammonia (yielding the monoacylglycerol-like fragment).
MRM Transitions Table:
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Collision Energy (eV)
Type
16:0/18:2 DAG (1,3)
610.5 [M+NH4]+
337.3 [M-FA(16:0)-NH3]+
22
Quant
16:0/18:2 DAG (1,3)
610.5 [M+NH4]+
313.3 [M-FA(18:2)-NH3]+
24
Qual
15:0/15:0 DAG (IS)
586.5 [M+NH4]+
327.3 [M-FA(15:0)-NH3]+
22
Quant
Note: The product ions correspond to the loss of the fatty acid side chain (as RCOOH) and ammonia, effectively leaving the [Monoacylglycerol - H2O]+ backbone.
Isomerization Pathway & Detection Logic
Caption: 1,2-DAG converts to 1,3-DAG via acyl migration. Chromatographic separation is the only way to distinguish them as they share identical mass transitions.
Data Analysis & Validation
Identification Criteria
Retention Time (RT): The 1,3-isomer must elute after the 1,2-isomer standard.
Transition Ratio: The ratio of the 337.3 (loss of 16:[1]0) to 313.3 (loss of 18:[1]2) peak areas should be consistent with the authentic standard (typically ~1:1 ratio for hetero-acid DAGs, but dependent on chain length).
Calibration
Curve Type: Linear regression with 1/x² weighting.[1]
Range: 1 ng/mL to 2000 ng/mL.
Matrix: Surrogate matrix (e.g., BSA in PBS) or stripped plasma is recommended, as endogenous DAG levels in plasma are significant.[1]
Troubleshooting
Problem: 1,2 and 1,3 peaks are merging.
Solution: Lower the column temperature to 30°C or 25°C. While this increases backpressure, it significantly improves isomeric resolution.
Problem: High background of 1,3-DAG.
Solution: Check sample history. If samples were left at room temperature for >2 hours before freezing, 1,2 -> 1,3 conversion has likely occurred ex vivo.[1]
References
Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.[3] Available at: [Link][1]
Lipid Maps Structure Database. Diacylglycerols (DAG) standards and taxonomy. Available at: [Link][1]
Cajka, T., & Fiehn, O. (2014).[1] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Available at: [Link]
Avanti Polar Lipids. Technical Note: Handling and Storage of Lipids (Acyl Migration). Available at: [Link]
Murphy, R. C., & Axelsen, P. H. (2011).[1] Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews. Available at: [Link]
Application Note: 1-Linoleoyl-3-palmitoyl-rac-glycerol as a Quantitative Standard in Lipidomics
Introduction: The Imperative for Precision in Diacylglycerol Quantification Diacylglycerols (DAGs) are not merely metabolic intermediates in the biosynthesis of triacylglycerols and phospholipids; they are critical secon...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Precision in Diacylglycerol Quantification
Diacylglycerols (DAGs) are not merely metabolic intermediates in the biosynthesis of triacylglycerols and phospholipids; they are critical second messengers in a multitude of cellular signaling cascades. The stereochemistry of DAG isomers is a key determinant of their role in these pathways.[1] Upon extracellular stimuli, DAGs are transiently produced at the cell membrane, where they recruit and activate a host of effector proteins, most notably protein kinase C (PKC) isoforms. This activation triggers a wide array of cellular responses, including proliferation, differentiation, and apoptosis. Given their central role in cellular function, the accurate quantification of specific DAG species is of paramount importance for researchers in cell biology, drug development, and clinical diagnostics.
However, the analysis of DAGs is fraught with challenges. Their low abundance, rapid turnover, and the existence of structurally similar isomers make their accurate quantification a complex analytical task. The use of a reliable internal standard is therefore indispensable for correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection. 1-Linoleoyl-3-palmitoyl-rac-glycerol is a well-characterized diacylglycerol that can serve as an excellent internal standard for the quantification of various DAG species in complex biological matrices. Its structural similarity to endogenous DAGs ensures that it behaves similarly during extraction and analysis, while its unique mass allows it to be distinguished from naturally occurring lipids.
This application note provides a comprehensive guide for the use of 1-Linoleoyl-3-palmitoyl-rac-glycerol as an internal standard in lipidomics workflows, from sample preparation to data analysis.
Physicochemical Properties of 1-Linoleoyl-3-palmitoyl-rac-glycerol
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation in a quantitative workflow. The key properties of 1-Linoleoyl-3-palmitoyl-rac-glycerol are summarized below.
To appreciate the significance of accurate DAG quantification, it is essential to understand their role in cellular signaling. The following diagram illustrates a simplified overview of the diacylglycerol signaling pathway.
The following diagram outlines the general workflow for the quantification of diacylglycerols in biological samples using 1-Linoleoyl-3-palmitoyl-rac-glycerol as an internal standard.
Application Notes and Protocols for the Solubilization of 1-Linoleoyl-3-palmitoyl-rac-glycerol in Assay Development
Introduction 1-Linoleoyl-3-palmitoyl-rac-glycerol (LPG) is a specific diacylglycerol (DAG) molecule of significant interest in cellular signaling and lipid metabolism research. As a key second messenger, DAG activates a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-Linoleoyl-3-palmitoyl-rac-glycerol (LPG) is a specific diacylglycerol (DAG) molecule of significant interest in cellular signaling and lipid metabolism research. As a key second messenger, DAG activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC) isozymes, thereby regulating a multitude of cellular processes. The use of synthetic, well-defined DAG species such as LPG is crucial for the in vitro and cell-based-assay development necessary for drug discovery and fundamental biological research. However, the lipophilic nature of LPG presents a significant challenge for its dissolution and delivery in aqueous assay systems. This document provides a comprehensive guide with detailed protocols for the effective solubilization of LPG, ensuring its bioavailability and activity in a variety of experimental settings.
Physicochemical Properties and Stability Considerations
Understanding the inherent properties of 1-Linoleoyl-3-palmitoyl-rac-glycerol is fundamental to selecting the appropriate dissolution strategy.
Lipophilicity: LPG is a highly non-polar molecule, rendering it virtually insoluble in aqueous buffers such as phosphate-buffered saline (PBS). It is, however, soluble in non-polar organic solvents.
Oxidative Stability: The linoleoyl moiety of LPG contains two double bonds, making it susceptible to oxidation. This can lead to the generation of lipid peroxides, which can interfere with assays and introduce experimental artifacts. Therefore, it is crucial to handle LPG with care to minimize exposure to oxygen and sources of free radicals. Studies have shown that diacylglycerol oils can be more prone to oxidation than triacylglycerol oils.[1]
Isomerization: In solution, 1,2-diacylglycerols can undergo acyl migration to form the more stable 1,3-diacylglycerol isomer. This isomerization can occur even at low temperatures (-20°C) and may affect the biological activity of the compound, as many enzymes exhibit stereospecificity.[2]
Due to these stability concerns, it is strongly recommended to prepare fresh working solutions of LPG for each experiment and to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Quantitative Data Summary: Solubility of Related Diacylglycerols
Solvent
Solubility of 1-Palmitoyl-3-Linolenoyl-rac-glycerol
Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent
The initial step in preparing 1-Linoleoyl-3-palmitoyl-rac-glycerol for assays is to create a concentrated stock solution in a suitable organic solvent. This stock solution can then be used for subsequent dilutions into aqueous assay buffers using the methods described in Protocol 2.
Materials
1-Linoleoyl-3-palmitoyl-rac-glycerol (solid or oil)
High-purity chloroform or a 2:1 (v/v) chloroform:methanol mixture
Inert gas (argon or nitrogen)
Glass vials with PTFE-lined screw caps
Precision balance
Glass syringes or pipettes
Step-by-Step Methodology
Weighing the Lipid: Accurately weigh the desired amount of 1-Linoleoyl-3-palmitoyl-rac-glycerol in a clean, dry glass vial. Perform this step promptly to minimize exposure to air.
Solvent Addition: Add the appropriate volume of chloroform or chloroform:methanol (2:1, v/v) to the vial to achieve the desired stock concentration (e.g., 10-20 mg/mL).
Dissolution: Cap the vial tightly and vortex gently until the lipid is completely dissolved. The solution should be clear and free of any particulate matter.
Inert Gas Purge: To enhance stability and prevent oxidation, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before tightly sealing the cap.
Storage: Store the stock solution at -20°C or lower. For long-term storage, -80°C is recommended. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions using Detergent-Based Solubilization
For most enzymatic and cell-based assays, the lipophilic LPG must be dispersed in an aqueous buffer. The use of non-ionic detergents to form mixed micelles is a widely accepted and effective method for this purpose.[3][4] Triton X-100 is a particularly efficient detergent for solubilizing diacylglycerols.[3]
Rationale for Detergent Selection
Non-ionic detergents like Triton X-100 are considered "mild" as they disrupt lipid-lipid and lipid-protein interactions without denaturing most proteins, thus preserving the activity of enzymes in the assay.[4] They work by inserting their hydrophobic tails into the lipid environment of the DAG, while their hydrophilic heads interact with the aqueous buffer, effectively creating small, soluble mixed micelles containing the LPG.[5][6]
Materials
Concentrated stock solution of 1-Linoleoyl-3-palmitoyl-rac-glycerol in organic solvent (from Protocol 1)
High-purity Triton X-100 or another suitable non-ionic detergent (e.g., octyl-β-D-glucoside)
Aqueous assay buffer (e.g., PBS, Tris, HEPES)
Inert gas (argon or nitrogen)
Glass test tubes or vials
Vortex mixer
Water bath sonicator (optional, but recommended)
Step-by-Step Methodology
Aliquot the Stock Solution: In a glass test tube, add the required volume of the LPG stock solution to achieve the final desired concentration in the aqueous buffer.
Evaporate the Organic Solvent: Evaporate the organic solvent under a gentle stream of inert gas (argon or nitrogen). This will leave a thin film of the lipid on the bottom and sides of the tube. It is crucial to ensure all the organic solvent is removed, as residual solvent can interfere with the assay.
Prepare the Detergent-Containing Buffer: Prepare the aqueous assay buffer containing the desired concentration of Triton X-100. A final detergent concentration well above its critical micelle concentration (CMC) is required. For Triton X-100, a concentration of 0.1-0.5% (v/v) is typically effective.
Hydration and Micelle Formation: Add the detergent-containing buffer to the dried lipid film.
Vigorous Mixing: Immediately and vigorously vortex the solution for 1-2 minutes to facilitate the formation of mixed micelles. The solution should become clear.
Sonication (Optional): For more complete and uniform solubilization, sonicate the vial in a water bath sonicator for 5-10 minutes.
Final Inspection: The final working solution should be a clear, homogenous solution. Any cloudiness or precipitation indicates incomplete solubilization.
Alternative Method: Vesicle Formation
An alternative to detergent-based solubilization is the formation of lipid vesicles (liposomes). This method is particularly useful when the presence of detergents may interfere with the assay.
Brief Protocol for Vesicle Formation
Lipid Film Formation: Follow steps 1 and 2 from Protocol 2 to create a thin film of LPG.
Hydration: Add the aqueous assay buffer (without detergent) to the lipid film.
Incubation and Agitation: Incubate the mixture at a temperature above the phase transition temperature of the lipid, with intermittent vortexing, for 30-60 minutes.[7]
Freeze-Thaw Cycles: To produce smaller, more uniform vesicles, subject the preparation to several cycles of freezing in liquid nitrogen followed by thawing in a warm water bath.[7]
Extrusion (Optional): For a defined vesicle size, the preparation can be extruded through polycarbonate membranes of a specific pore size.[8]
Experimental Workflow and Visualization
The following diagram illustrates the key steps in preparing an aqueous working solution of 1-Linoleoyl-3-palmitoyl-rac-glycerol using the detergent-based method.
Caption: Workflow for LPG Solubilization.
Conclusion
The successful incorporation of 1-Linoleoyl-3-palmitoyl-rac-glycerol into aqueous assay systems is a critical prerequisite for obtaining reliable and reproducible data. The protocols outlined in this application note provide robust methods for the preparation of both concentrated organic stock solutions and assay-ready aqueous working solutions. The choice between detergent-based solubilization and vesicle formation will depend on the specific requirements of the assay. By carefully considering the physicochemical properties of LPG and adhering to the detailed methodologies presented, researchers and drug development professionals can confidently utilize this important signaling lipid in their experimental workflows.
References
Summary of Methods to Prepare Lipid Vesicles. (n.d.). Retrieved from [Link]
Banerjee, P., & Dawson, G. (1993). Differential solubilization of membrane lipids by detergents: coenrichment of the sheep brain serotonin 5-HT1A receptor with phospholipids containing predominantly saturated fatty acids. Journal of Neurochemistry, 60(2), 659-668.
Han, X., & Gross, R. W. (2005). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Analytical Biochemistry, 336(1), 125-134.
Heberle, F. A., & Feigenson, G. W. (2024). Common methods of making giant vesicles (except emulsion techniques)
DAG (Diacylglycerol) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
Strijbis, K., & van den Berg, M. (2014). Quantitative Analysis of Cellular Diacylglycerol Content. Bio-protocol, 4(10), e1128.
Lasch, J., & Klibanov, A. M. (1988). Interaction of Triton X-100 and octyl glucoside with liposomal membranes at sublytic and lytic concentrations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 943(1), 1-8.
Vesicle preparation and characterization. (n.d.). ResearchGate. Retrieved from [Link]
Jones, D. R., & Hannun, Y. A. (1994). Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics. Biochemistry, 33(29), 8864-8871.
Wang, W., Li, T., Ning, Z., Wang, Y., Yang, B., & Yang, X. (2011). Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics. Journal of the American Oil Chemists' Society, 88(8), 1149-1155.
Wang, Y., Li, D., Wang, W., Li, T., & Yang, B. (2015). Relative oxidative stability of diacylglycerol and triacylglycerol oils. Journal of Food Science, 80(11), C2413-C2419.
Could anybody recommend the best detergent to extract membrane bound proteins in T cells? (2013).
Extraction yield of triacylglycerols (TAG) and diacylglycerols (DAG) as a function of the ethanol-water content in solvent. (n.d.). ResearchGate. Retrieved from [Link]
Ch26: Lipids. (n.d.). University of Calgary. Retrieved from [Link]
Solubility evaluation of palm-based Mono-diacylglycerols (MDAGs) in food grade solvent (hexane, ethanol, acetone, water) using QSPR model approach. (n.d.). OUCI.
Diao, X., Cheong, L. Z., Li, R., Xu, X., & Zhang, H. (2023).
Webber, A. N., & Baker, N. R. (1984). The effects of Triton X-100 and n-octyl beta-D-glucopyranoside on energy transfer in photosynthetic membranes. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 767(3), 534-540.
Solubility data of fatty acids in organic solvents [g/L]. (n.d.). ResearchGate. Retrieved from [Link]
Monoacylglycerols and diacylglycerols for fat-based food products: a review. (2020). Critical Reviews in Food Science and Nutrition, 60(1), 133-146.
Diacylglycerol synthesis by enzymatic glycerolysis: Screening of commercially available lipases. (2025).
Effect of Diacylglycerol Interfacial Crystallization on the Physical Stability of Water-in-Oil Emulsions. (2020). Food Chemistry, 327, 127014.
1-Linoleoyl-3-palmitoyl-rac-glycerol in protein kinase C activation studies
Application Note: 1-Linoleoyl-3-palmitoyl-rac-glycerol in Protein Kinase C (PKC) Specificity & Activation Studies Part 1: Introduction & Mechanistic Rationale The Stereochemical Imperative in PKC Signaling Protein Kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-Linoleoyl-3-palmitoyl-rac-glycerol in Protein Kinase C (PKC) Specificity & Activation Studies
Part 1: Introduction & Mechanistic Rationale
The Stereochemical Imperative in PKC Signaling
Protein Kinase C (PKC) activation is strictly regulated by the stereochemistry of its lipid cofactors. While sn-1,2-diacylglycerol (1,2-DAG) is the endogenous second messenger generated by Phospholipase C (PLC), its structural isomer, 1-Linoleoyl-3-palmitoyl-rac-glycerol (1,3-DAG) , serves a critical role in high-fidelity signaling studies.[1]
This application note details the use of 1-Linoleoyl-3-palmitoyl-rac-glycerol not as a primary activator, but as a structural specificity control . The PKC C1 domain requires the specific geometry of the sn-1,2-hydroxyl/ester motif to form the hydrogen bond network necessary for membrane recruitment. 1,3-DAGs, lacking this vicinal arrangement, fail to bind the C1 domain effectively.[1] Consequently, this lipid is the industry standard for distinguishing specific C1-domain mediated activation from non-specific membrane perturbation effects.
The following diagram illustrates the structural discrimination mechanism at the PKC C1 domain interface.
Figure 1: Stereospecificity of PKC Activation.[1][3] The C1 domain specifically recognizes the sn-1,2-DAG configuration.[1] 1,3-DAGs (red path) fail to support the necessary hydrogen bonding, preventing kinase activation.
Part 2: Experimental Protocols
Protocol A: Preparation of Lipid Mixed Micelles
Rationale: Lipids must be presented to PKC in a defined surface environment. The "Mixed Micelle" method using Triton X-100 is the gold standard for kinetic analysis, as it allows precise control over the mole fraction of lipid cofactors independent of bulk concentration.
Validation: Solution must be optically clear (micelles formed). If cloudy, sonicate in a water bath for 30 seconds.
Figure 2: Mixed Micelle Preparation Workflow. Critical checkpoints include complete solvent removal and optical clarity of the final micellar solution.
Protocol B: In Vitro PKC Kinase Assay (Radiometric)
Rationale: This assay measures the transfer of gamma-32P-ATP to a peptide substrate.[1] It is the most sensitive method to detect low-level activation or contaminant effects.[1]
Reaction Components:
Enzyme: Purified PKC isoform (e.g., PKCα, PKCδ).
Substrate: Histone H1 or PKC-specific peptide (e.g., RFARKGSLRQKNV).[1]
Critical Analysis Check:
If your 1-Linoleoyl-3-palmitoyl-rac-glycerol sample activates PKC significantly (>20% of positive control):
Acyl Migration: Has the sample been stored in protic solvents or at room temperature? 1,3-DAGs are stable, but if you started with a 1,2-DAG that isomerized, you would see loss of activity.[1] If you see gain of activity in a 1,3-sample, check for contamination with 1,2-DAGs or bacterial lipases in your buffer that might be remodeling the lipid.[1]
Biophysical Artifacts: High concentrations (>10 mol%) of any lipid can perturb micelle structure, causing non-specific activation. Ensure you are working at 5 mol% or lower.
Part 4: Troubleshooting & FAQ
Q: Can I use 1-Linoleoyl-3-palmitoyl-rac-glycerol to study DAG Kinase (DGK)?A: Yes. Unlike PKC, some DAG Kinase isoforms show broader specificity or distinct stereochemical requirements. This lipid is excellent for mapping the substrate specificity of DGK isoforms compared to PKC.
Q: Why use "rac" (racemic) glycerol?A: "rac" implies a mixture of enantiomers. For 1,3-DAGs, the molecule is symmetric around the C2 axis if the fatty acids are identical, but here they are different (16:0 vs 18:2). However, since the C2 position is not a chiral center in 1,3-DAGs (it has two hydrogens), the "rac" usually refers to the glycerol backbone source or potential trace 1,2/2,3 contaminants in lower purity grades. Always use HPLC-purified (>99%) grades for kinase assays.[1]
Q: My 1,2-DAG positive control lost activity. Why?A:Acyl Migration. 1,2-DAGs spontaneously isomerize to the thermodynamically stable 1,3-DAG (the compound of this topic) in aqueous buffers or if left in solvent at Room Temp.
Solution: Keep 1,2-DAGs in Chloroform at -80°C. Prepare micelles immediately before use.[1] The 1,3-DAG (1-Linoleoyl-3-palmitoyl) is your stable reference for the "dead" kinase state.[1]
References
Hannun, Y. A., Loomis, C. R., & Bell, R. M. (1985). Activation of protein kinase C by Triton X-100 mixed micelles containing diacylglycerol and phosphatidylserine. Journal of Biological Chemistry, 260(18), 10039–10043.
Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Cold Spring Harbor Perspectives in Biology, 10(1), a032854.
Colón-González, F., & Kazanietz, M. G. (2006). C1 domains exposed: from diacylglycerol binding to protein-protein interactions.[1] Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(8), 850-867.[1]
Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36.
BenchChem. Functional Differences Between sn-1,2 and sn-1,3 Diacylglycerols.
(General Reference for Isomer Specificity)
Application Note & Protocol: High-Fidelity Sample Preparation for the Analysis of 1,3-Diacylglycerols
Abstract The accurate quantification of diacylglycerol (DAG) isomers, particularly 1,3-diacylglycerol (1,3-DAG), presents a significant analytical challenge in lipidomics. As a key intermediate in lipid metabolism and a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The accurate quantification of diacylglycerol (DAG) isomers, particularly 1,3-diacylglycerol (1,3-DAG), presents a significant analytical challenge in lipidomics. As a key intermediate in lipid metabolism and a structural isomer of the potent second messenger 1,2-diacylglycerol, the precise measurement of 1,3-DAG is critical for research in metabolic diseases, oncology, and drug development. The primary obstacle in this analysis is the spontaneous, non-enzymatic acyl migration that can interconvert the more abundant 1,2-DAG into the 1,3-DAG isomer during sample handling, extraction, and storage.[1][2] This artifactual formation can obscure the true endogenous levels of 1,3-DAG, leading to erroneous biological interpretations. This document provides a comprehensive guide and detailed protocols for the robust preparation of biological samples for 1,3-DAG analysis, focusing on techniques to minimize acyl migration and ensure the analytical integrity of the results.
Introduction: The Challenge of Diacylglycerol Isomers
Diacylglycerols are glycerolipids composed of a glycerol backbone esterified with two fatty acid chains.[3] They exist primarily in two positional isomeric forms: sn-1,2-diacylglycerol and sn-1,3-diacylglycerol. While sn-1,2-DAG is a well-established second messenger that activates protein kinase C (PKC) and other signaling proteins, sn-1,3-DAG is generally considered biologically inactive in this canonical pathway and often serves as a negative control in cell signaling studies.[4][5]
However, the ratio of 1,2-DAG to 1,3-DAG is also being investigated as a quality marker in other fields, such as for edible oils.[6] In biological systems, 1,3-DAG exists at low endogenous levels, primarily as a byproduct of triacylglycerol metabolism. The critical analytical challenge is that the sn-2 acyl chain of the more prevalent 1,2-DAG is prone to migrate to the sn-3 position, especially when exposed to heat, acidic or basic conditions, or certain chromatographic surfaces like silica gel.[7][8][9] This isomerization process, depicted below, can artificially inflate 1,3-DAG levels. Therefore, a meticulously designed sample preparation workflow is paramount.
Diagram: Acyl Migration in Diacylglycerols
Caption: High-level workflow for 1,3-DAG lipidomics sample preparation.
Lipid Extraction Methodologies
The choice of extraction method is critical and depends on the sample matrix and desired specificity. Liquid-liquid extraction (LLE) is suitable for total lipid recovery, while solid-phase extraction (SPE) is ideal for isolating specific lipid classes.
Liquid-Liquid Extraction (LLE)
LLE methods like those developed by Folch and Bligh & Dyer are workhorses in lipidomics for their ability to efficiently extract a broad range of lipids. [10][11][12][13]They use a ternary solvent system of chloroform, methanol, and water to partition lipids into an organic phase.
[14]
Causality: The initial monophasic mixture of chloroform/methanol/water thoroughly disrupts cell membranes and solubilizes lipids. [10]Subsequent addition of water or chloroform induces a phase separation, where lipids are sequestered in the lower chloroform layer, while polar metabolites remain in the upper aqueous/methanol layer.
[15][16]
Method
Solvent Ratio (Chloroform:Methanol:Water)
Key Advantages
Considerations for DAGs
Folch
2:1 (initial), then wash with 0.25 vol water
High solvent volume, excellent for tissues. [17][18]
Thorough extraction of total lipids.
Bligh & Dyer
1:2:0.8 (final ratio)
Lower solvent volume, good for biological fluids. [19][20][21]
| MTBE | Methyl-tert-butyl-ether/Methanol/Water | Less hazardous upper organic phase. | Good recovery for neutral lipids like DAGs. |
Solid-Phase Extraction (SPE)
SPE offers a more targeted approach, allowing for the fractionation of lipids into classes based on polarity. [4][22][23]This is highly advantageous for DAG analysis as it can separate DAGs from more abundant triacylglycerols (TAGs) and highly polar phospholipids, reducing sample complexity and ion suppression during mass spectrometry analysis.
[24]
Causality: Aminopropyl-bonded silica columns are commonly used. [4][22]Lipids are loaded in a non-polar solvent. A series of washes with solvents of increasing polarity are used to selectively elute different lipid classes. Neutral lipids like DAGs and TAGs have weak interactions and elute early, while charged phospholipids are retained more strongly.
Protocols
Safety Precaution: Chloroform is a hazardous substance. All work should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Modified Bligh & Dyer LLE for Total Lipid Extraction
This protocol is adapted for a typical sample of ~10-100 mg of tissue or a cell pellet.
Reagents & Materials:
LC-MS grade Chloroform, Methanol, and Water
Internal Standard (IS) solution: A commercially available, odd-chain, or stable-isotope labeled 1,3-DAG (e.g., 1,3-diheptadecanoin) and 1,2-DAG (e.g., 1,2-diheptadecanoin) in chloroform/methanol.
0.1% BHT (Butylated hydroxytoluene) in Methanol (optional, as antioxidant)
Glass tubes with PTFE-lined caps
Centrifuge capable of 4°C
Nitrogen gas evaporator
Procedure:
Place the pre-weighed, frozen sample (~50 mg) in a glass homogenization tube on ice.
Add 10-20 µL of the Internal Standard mix directly to the sample. The IS must be added prior to extraction to account for any sample loss during preparation.
[25]3. Add 1.5 mL of ice-cold Methanol (containing 0.1% BHT if used).
Homogenize the sample thoroughly using a mechanical homogenizer until no visible tissue remains. Keep the tube on ice throughout.
Add 0.75 mL of ice-cold Chloroform. Vortex for 1 minute. The solution should be a single phase.
Incubate on ice for 15 minutes to allow for lipid solubilization.
Induce phase separation by adding 0.6 mL of ice-cold LC-MS grade water. Vortex for 1 minute.
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.
[26]9. Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette, bypassing the protein layer, and transfer to a new clean glass tube.
Dry the extracted lipid film under a gentle stream of nitrogen. Avoid overheating.
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of mobile phase-compatible solvent (e.g., Acetonitrile/Isopropanol 1:1 v/v) for LC-MS analysis.
Protocol 2: SPE for Diacylglycerol Fractionation
This protocol assumes the starting material is a total lipid extract obtained from a method like Protocol 1.
Column Conditioning: Condition the aminopropyl SPE cartridge by passing 2 mL of Hexane through the column using the vacuum manifold. Do not let the column run dry.
Sample Loading: Reconstitute the dried total lipid extract in 200 µL of Hexane. Load the sample onto the conditioned SPE column.
Elution of Neutral Lipids:
Wash the column with 2 mL of Hexane:Ethyl Acetate (9:1, v/v) to elute neutral lipids like cholesterol esters. Discard this fraction.
Elute the triacylglycerol (TAG) fraction with 2 mL of Hexane:Ethyl Acetate (8:2, v/v). Collect or discard this fraction depending on experimental goals.
Elute the Diacylglycerol (DAG) fraction with 2 mL of Chloroform:Isopropanol (2:1, v/v). Collect this fraction in a clean glass tube. This fraction will contain both 1,2- and 1,3-DAG isomers.
Elution of Polar Lipids (Optional): If desired, more polar lipids like phospholipids can be eluted with 2 mL of Methanol.
Sample Finalization: Dry the collected DAG fraction under a gentle stream of nitrogen and reconstitute as described in Protocol 1, Step 11.
Analytical Considerations: Derivatization and Chromatography
Even with optimal extraction, analysis requires the separation of 1,2- and 1,3-DAG isomers.
Chromatography: Reversed-phase liquid chromatography (RP-LC) is effective for separating DAG isomers. [27][28]The separation is based on differences in polarity and shape, allowing for their distinct detection by mass spectrometry. Tandem column systems using both silica and chiral stationary phases have also been shown to resolve all three isomers (1,2-, 2,3-, and 1,3-DAG) without derivatization.
[29]* Derivatization: To prevent on-column acyl migration and improve ionization efficiency for mass spectrometry, derivatization of the free hydroxyl group on the DAG can be performed. [25][30]Reagents like N,N-dimethylglycine can add a permanently charged group, significantly enhancing detection sensitivity. [25][27]This step also "locks" the acyl chains in place, preventing isomerization during analysis.
[8][25]
Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Low DAG Recovery
Incomplete homogenization or extraction.
Ensure tissue is fully disrupted. Perform a second extraction on the remaining aqueous phase and protein pellet.
High Variability
Inconsistent sample handling; pipetting errors with viscous chloroform.
Standardize all incubation times and temperatures. Use positive displacement pipettes for chloroform. Ensure IS is added first.
Artificially High 1,3-DAG
Acyl migration during sample prep.
Keep samples on ice at all times. Process samples immediately after collection. Avoid acidic/basic conditions. Consider immediate derivatization after extraction. [25]
Poor Chromatographic Peak Shape
Improper reconstitution solvent; sample overload.
Ensure reconstitution solvent is compatible with the initial mobile phase. Dilute the sample.
Ion Suppression in MS
High concentration of co-eluting lipids.
Use SPE to fractionate the sample and isolate the DAG class before analysis.
Conclusion
The reliable analysis of 1,3-diacylglycerols is an achievable but exacting process. Success hinges on a deep understanding of the inherent chemical instability of DAG isomers and the rigorous application of protocols designed to mitigate acyl migration. By implementing rapid quenching, strict temperature control, and optimized extraction and analytical strategies, researchers can generate high-fidelity data that accurately reflects the endogenous lipidome, paving the way for meaningful biological insights.
References
Application Note: Solid-Phase Extraction of Diacylglycerols
Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography.
Sample Preparation in Lipidomics: Methodological Foundations.
Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral st
Lipidomics Sample Prepar
Protocol for Lipid Sample Preparation for Biomedical Research.
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC.
Sample Prep for Lipidomic Mass Spec. Biocompare.
Chiral separation of glycerolipids by high-performance liquid chrom
Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatiz
Diacylglycerol Analysis Service.
Use of solid phase extraction in the biochemistry laboratory to separate different lipids.
Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ioniz
Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. PMC.
Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. NIH.
Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatiz
Diacylglycerols-Analysis. Cyberlipid.
“Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms.
Extraction of Lipids in Solution by the Method of Bligh & Dyer. University of Wisconsin-Madison.
Bligh and Dyer Extraction. Journal of Biotechnology and Biomedical Science.
Advances in Lipid Extraction Methods—A Review. PMC.
Neutral Lipid Extraction by the Method of Bligh-Dyer. University of California, Berkeley.
Sample Processing Methods for Lipidomics Research.
Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols.
EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). SEAFDEC.
Tissue TG & TC Protocol. MMPC.org.
Bligh and Dyer Lipid Extraction Method. Scribd.
Lipid extraction by folch method. Slideshare.
Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Pure.
Lipidomic Analysis of Glycerolipids. AOCS.
Advances in Lipid Extraction Methods—A Review. MDPI.
Lipidomics from sample preparation to d
Acyl migration in 1,2-dipalmitoyl-sn-glycerol. PubMed.
Update on solid-phase extraction for the analysis of lipid classes and related compounds.
Purification of mono-saturated acid sn-1,3 diacylglycerols: effects of acyl migration on the crystallization behaviors and physical properties. Monash University.
1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and phys. Monash University.
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI.
Quantification of Diacylglycerol by Mass Spectrometry.
Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography.
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI.
Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. MDPI.
Navigating the Nuances of Diacylglycerols: A Comparative Guide to 1,3-Dipalmitin and Other DAG Isomers in Cell Culture Research. BenchChem.
Solid-phase extraction columns in the analysis of lipids. AOCS.
preventing acyl migration of 1-Linoleoyl-3-palmitoyl-rac-glycerol
The following technical guide is structured as a dedicated Support Center resource for researchers working with 1-Linoleoyl-3-palmitoyl-rac-glycerol (a specific 1,3-diacylglycerol, hereafter referred to as 1,3-LPG ). Top...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a dedicated Support Center resource for researchers working with 1-Linoleoyl-3-palmitoyl-rac-glycerol (a specific 1,3-diacylglycerol, hereafter referred to as 1,3-LPG ).
The Molecule: 1-Linoleoyl-3-palmitoyl-rac-glycerol is a 1,3-diacylglycerol (1,3-DAG) . It contains a linoleic acid chain at the sn-1 position and a palmitic acid chain at the sn-3 position.[1] The sn-2 position is a free hydroxyl (-OH) group.
The Problem: The primary stability issue with DAGs is acyl migration (isomerization).[2][3] The acyl group from the sn-1 or sn-3 position can migrate to the sn-2 position, converting the thermodynamically stable 1,3-DAG into the 1,2-DAG (or 2,3-DAG) isomer. While 1,3-DAGs are generally the thermodynamic sink (approx. 60-70% at equilibrium), migration leads to a mixture of isomers, compromising purity and experimental reproducibility, specifically in protein kinase C (PKC) assays where 1,2-DAG is the active species and 1,3-DAG is inactive.
Mechanism of Acyl Migration
Acyl migration is an intramolecular nucleophilic substitution. The free hydroxyl group at sn-2 attacks the carbonyl carbon of the ester at sn-1 or sn-3, forming a five-membered ring intermediate. This process is catalyzed by heat , acid/base , and polar surfaces (e.g., silica gel).
Caption: The equilibrium between 1,3-DAG and 1,2-DAG is mediated by a cyclic intermediate. Silica and heat lower the activation energy, causing rapid scrambling.
Troubleshooting Guide & FAQs
Category A: Storage & Handling
Q: My 1,3-LPG standard arrived on dry ice. Can I store it in the freezer in methanol?A:No. Never store DAGs in alcohols (methanol, ethanol) for long periods.
Reasoning: Alcohols are protic solvents that can facilitate transesterification and acyl migration.
Solution: Dissolve the standard in a non-polar, aprotic solvent such as Hexane , Isooctane , or Toluene . Store at -20°C (or -80°C for long term) in a glass vial with a Teflon-lined cap to prevent solvent evaporation.
Q: I see a small secondary spot on my TLC plate. Is my product degraded?A: Likely, yes. The secondary spot is often the 1,2-isomer formed during the chromatography process itself.
Diagnosis: Silica gel is slightly acidic and acts as a catalyst for migration. If you spot 1,3-LPG on a silica plate and let it sit (even for 10 minutes) before developing, migration will occur on the plate.
Fix: Use Boric Acid-impregnated TLC plates (see Protocol below). Boric acid complexes with the diol-like transition states or impurities, improving separation and minimizing on-plate isomerization artifacts.[4]
Category B: Experimental Workflow
Q: How do I remove free fatty acids from my DAG preparation without causing migration?A: Avoid standard silica column chromatography if possible.
Alternative: Use Solid Phase Extraction (SPE) with Aminopropyl (NH2) columns .
Protocol: Load sample in Chloroform. Elute neutral lipids (DAGs) with Chloroform:Isopropanol (2:1). Free fatty acids remain bound to the amine group. This method is faster and milder than silica gel chromatography.
Q: Can I sonicate the lipid to dissolve it in buffer?A:Proceed with extreme caution.
Risk: Sonication generates local hotspots (heat) which drive the 1,3
1,2 migration.
Recommendation: If preparing vesicles/liposomes, mix the DAG with carrier lipids in organic solvent first, dry down to a film under Nitrogen, and then hydrate with buffer at the lowest possible temperature (above the transition temperature of the bulk lipid, but ideally <40°C).
Detailed Protocols
Protocol 1: Minimizing Migration During Extraction
Use this workflow when extracting 1,3-LPG from biological matrices or reaction mixtures.
Step
Action
Technical Rationale
1. Quench
Add ice-cold solvent immediately.
Low temperature reduces kinetic energy for migration.
2. Solvent
Use Chloroform:Methanol (2:1) but keep ratio of water low initially.
Traditional Bligh & Dyer is acceptable if kept cold.
3. Acid Wash
Wash organic phase with 0.1M KCl or water. Avoid alkaline washes.
Basic pH promotes rapid acyl migration. Neutral or slightly acidic (pH 4-5) is safest.
4. Drying
Evaporate solvent under Nitrogen stream at <30°C .
Heat is the #1 enemy. Do not use a rotary evaporator water bath >30°C.
5. Storage
Re-suspend immediately in Hexane or Toluene .
"Dry" lipid films are unstable and prone to oxidation and rearrangement.
Standard silica TLC causes migration. Boric acid prevents this by complexing with the isomers, allowing distinct separation.
Preparation: Spray a standard Silica Gel G plate with a solution of 2.3% (w/v) Boric Acid in Ethanol .
Activation: Dry the plate in an oven at 100°C for 15 minutes . Allow to cool in a desiccator.
Development:
Spot the 1,3-LPG sample.
Develop in Chloroform:Acetone (96:4 v/v) .
Result: The 1,3-isomer generally migrates faster (higher Rf) than the 1,2-isomer. The boric acid minimizes on-plate scrambling, giving a true snapshot of the sample's purity.
Analytical Decision Tree
Use this logic flow to determine the best analytical method for your specific needs.
Caption: Analytical workflow. Note that GC-MS requires derivatization (acetylation) to lock the isomer state before exposure to high heat.
References
Christie, W. W. (n.d.). Separation of Lipid Classes by Thin-Layer Chromatography. Lipid Maps. Retrieved from [Link]
Laszlo, J. A., Compton, D. L., & Vermillion, K. E. (2008). Acyl migration kinetics of vegetable oil 1,2-diacylglycerols. Journal of the American Oil Chemists' Society. Retrieved from [Link]
Mao, Y., et al. (2023). Purification of mono-saturated acid sn-1,3 diacylglycerols: effects of acyl migration. Monash University Research Repository. Retrieved from [Link][5]
Lipidomics Application Support Center: Diacylglycerol (DAG) Analysis
Subject: Improving HPLC Resolution of Diacylglycerol Isomers Introduction Welcome to the Lipidomics Application Support Center. If you are reading this, you are likely struggling with the "DAG Dilemma": the rapid isomeri...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Improving HPLC Resolution of Diacylglycerol Isomers
Introduction
Welcome to the Lipidomics Application Support Center. If you are reading this, you are likely struggling with the "DAG Dilemma": the rapid isomerization of 1,2-diacylglycerols (1,2-DAG) into 1,3-diacylglycerols (1,3-DAG), or the inability to resolve these regioisomers from one another.
Diacylglycerols are transient signaling lipids.[1] In biological systems, the 1,2-sn-DAG is the primary signaling activator (e.g., for Protein Kinase C). However, the 1,3-isomer is thermodynamically more stable. If your chromatogram shows 90% 1,3-DAG in a biological extract, you are likely looking at an artifact of your extraction or chromatography conditions, not biology.
This guide moves beyond standard protocols to address the causality of separation failures and provides self-validating workflows.
Module 1: The Pre-Analytical Crisis (Acyl Migration)
Before you inject, you must ensure your sample has not isomerized. Acyl migration is the spontaneous movement of a fatty acid from the sn-2 position to the sn-3 position. This process is entropy-driven and catalyzed by heat, acidity, basicity, and even the silica surface of your column.
The Mechanism of Failure
The hydroxyl group at the sn-3 position attacks the carbonyl carbon of the fatty acid at sn-2, forming a five-membered ring intermediate. The ring opens to deposit the fatty acid at sn-3, forming the more stable 1,3-DAG.
Figure 1: The acyl migration pathway.[2] Note that while reversible, equilibrium heavily favors the 1,3-isomer (approx. 60:40 to 70:30).
Troubleshooting & Prevention Protocol
Variable
Recommendation
Scientific Rationale
Temperature
Keep < 25°C (ideally 4°C)
Acyl migration follows Arrhenius kinetics; rate doubles with every 10°C rise.
Solvents
Avoid Alcohols in storage
Protic solvents facilitate proton transfer required for migration. Store in Chloroform/Hexane.
Acidity
Neutral pH
Silica silanols (acidic) catalyze migration. Use mild buffers if aqueous phase is necessary.
Derivatization
DNP-Urethanes
Reaction with 3,5-dinitrophenyl isocyanate "locks" the OH group, preventing migration and adding a UV chromophore [1].
Module 2: Regioisomer Separation (1,2 vs. 1,3)
Goal: Separate the signaling molecule (1,2) from the metabolite (1,3).[3][4]
Recommended Mode: Normal Phase HPLC (NP-HPLC) or HILIC.
Why Reversed Phase (RP) Often Fails Here
In RP-HPLC, separation is governed by hydrophobic interaction with the fatty acid chains. Since 1,2-diolein and 1,3-diolein have identical fatty acid content, their hydrophobicity is nearly identical. They often co-elute.
The Normal Phase Solution
NP-HPLC separates based on the interaction of the polar headgroup with the stationary phase.
1,3-DAG: The free hydroxyl is sterically hindered (sandwiched between fatty acids) and less accessible to surface silanols. Elutes First.
1,2-DAG: The free hydroxyl is exposed and interacts strongly with the silica/diol surface. Elutes Second.
Standard Operating Procedure (SOP): Isomer Resolution
Column: Diol or Silica (5 µm, 4.6 x 250 mm). Note: Diol is preferred over Silica as it is less catalytic toward acyl migration.
Mobile Phase A: Hexane (or Isooctane)
Mobile Phase B: Isopropanol (IPA)
Gradient: Isocratic 95% A / 5% B is a good starting point.
Flow Rate: 1.0 mL/min.
Critical Check: If your 1,2-DAG peak is tailing significantly, it may be isomerizing on-column. Lower the column oven temperature to 15°C.
Module 3: Molecular Species Separation
Goal: Separate DAGs based on fatty acid chain length and unsaturation (e.g., 1,2-dipalmitoyl vs. 1,2-dioleoyl).
Recommended Mode: Reversed Phase HPLC (RP-HPLC).[1][5][6][7]
The Partition Number (PN) Logic
RP-HPLC separates lipids based on the Partition Number (or Equivalent Carbon Number):
Where = Total Carbon Number and = Total Double Bonds.
Species with the same PN (e.g., C36:2 and C32:0) often co-elute.
SOP: Species Resolution
To resolve "Critical Pairs" (lipids with same PN), you must optimize the mobile phase modifier.
Column: C18 (High carbon load, fully end-capped).
Solvent System:
A: Methanol/Water (90:10) + 10mM Ammonium Formate (for MS ionization).
B: Isopropanol/Hexane (80:20).
Why this works: Methanol provides the "exclusion" force, while Isopropanol solubilizes the long chains.
Module 4: Detection (The "Invisible" Analyte)
DAGs lack a strong chromophore. At UV 205-210 nm, you are detecting the double bonds in the fatty acids, which means saturated DAGs (like 1,2-dipalmitin) effectively disappear.
Decision Matrix: Detector Selection
Figure 2: Detector selection guide. MS is required for absolute identification of molecular species.
Troubleshooting & FAQs
Q1: I see a "split" peak for my 1,2-DAG standard. Is it contaminated?
Diagnosis: It is likely partially isomerized to 1,3-DAG.[8]
Test: Run the sample on a TLC plate (Silica G) impregnated with Boric Acid.[4] Boric acid complexes with the 1,2-diol structure, separating it distinctly from the 1,3-isomer [2]. If you see two spots, your standard has degraded.
Q2: My retention times are drifting in Normal Phase.
Diagnosis: Water accumulation on the silica surface.
Fix: Normal phase solvents (Hexane/IPA) are hygroscopic. The water content changes the activity of the silica.[9] Strictly control water content or use a "water-saturated" mobile phase method to pin the activity level constant.
Q3: Can I separate regioisomers AND molecular species in one run?
Answer: Generally, no. It requires 2D-HPLC.
Workflow:
Dimension 1 (NP-HPLC): Collect the 1,2-DAG fraction.
Dimension 2 (RP-HPLC): Reinject the fraction to separate by chain length.
Q4: Why is my MS signal for DAGs so low compared to Phospholipids?
Reason: DAGs are neutral lipids; they don't ionize easily in ESI source compared to charged phospholipids.
Solution: Add an adduct former. Use Ammonium Acetate or Ammonium Formate in the mobile phase. Look for the
adduct rather than the ion.
References
Christie, W.W. (n.d.). Diacylglycerols: Structure, Composition, and Analysis. AOCS Lipid Library. Retrieved from [Link]
Itabashi, Y., et al. (2005). Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
Phenomenex. (2025).[10] Normal-phase vs. Reversed-phase Chromatography Guide. Retrieved from [Link]
stability and storage of 1-Linoleoyl-3-palmitoyl-rac-glycerol solutions
Topic: Stability, Storage, and Handling of 1,3-LPG Solutions Technical Snapshot Before addressing specific protocols, you must understand the physicochemical vulnerabilities of 1-Linoleoyl-3-palmitoyl-rac-glycerol (1,3-L...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability, Storage, and Handling of 1,3-LPG Solutions
Technical Snapshot
Before addressing specific protocols, you must understand the physicochemical vulnerabilities of 1-Linoleoyl-3-palmitoyl-rac-glycerol (1,3-LPG) . This molecule is a diacylglycerol (DAG) characterized by a specific instability profile due to its hybrid saturated/polyunsaturated structure.
Parameter
Specification
Critical Implication
Molecular Structure
1-Linoleoyl (C18:2, cis-9,12) 3-Palmitoyl (C16:0)
Contains bis-allylic protons (C11 of linoleate) highly susceptible to oxidative attack.
Isomerism
rac-1,3-DAG
Thermodynamically more stable than 1,2-DAGs, but prone to acyl migration back to 1,2-isomers under catalytic conditions (acid/base/silica).
Solubility
Hydrophobic
Soluble in Chloroform, Ethanol, DMSO.[1][2] Insoluble in water.
The following protocols are non-negotiable for maintaining >98% purity over 6+ months.
Q: What is the optimal storage condition for stock solutions?
A: Store as a concentrated stock solution in Chloroform or Ethanol at -20°C (minimum) or -80°C (optimal) .
The Mechanism: Chloroform is the gold standard because it is aprotic and non-polar, preventing hydrolysis. Ethanol is acceptable but requires lower temperatures (-80°C) to minimize transesterification risks.
The Container: Use Amber Glass Vials with Teflon (PTFE)-lined caps .
Why? Plasticizers (phthalates) from polystyrene/polypropylene leach into organic solvents, contaminating mass spec data. Amber glass blocks UV light, which catalyzes lipid peroxidation.
The Atmosphere: You must purge the headspace with Argon or Nitrogen before sealing.
Why? Oxygen attacks the linoleic acid chain.[5] Argon is heavier than air and forms a better "blanket" than Nitrogen.
Q: Can I store 1,3-LPG in aqueous buffers (PBS/Media)?
A:NO.
Aqueous solutions are for immediate use only (within 4–6 hours).
The Failure Mode: In water, DAGs undergo hydrolysis (releasing free fatty acids) and rapid acyl migration. The half-life of specific DAG isomers in aqueous media at 37°C can be as short as hours.
Protocol: Prepare a concentrated stock in DMSO or Ethanol. Dilute into the buffer immediately prior to the experiment.
Workflow Visualization: Storage & Handling
The following decision tree illustrates the correct logic for receiving and processing 1,3-LPG to prevent degradation.
Figure 1: Decision matrix for the receipt, solubilization, and storage of 1,3-LPG. Note the critical equilibration step during thawing to prevent condensation.
Solubilization & Preparation Guide
Q: Which solvent should I use for cell culture vs. mass spectrometry?
Application
Recommended Solvent
Max Concentration
Notes
Storage / MS Standards
Chloroform
10–20 mg/mL
Most stable. Evaporate under N2 stream before use.
Cell Culture
DMSO (Dimethyl sulfoxide)
10–30 mg/mL
Toxic to cells >0.1% v/v. Difficult to remove.
Liposome Prep
Chloroform : Methanol (2:1)
10 mg/mL
Standard for thin-film hydration methods.
General Bio-Assay
Ethanol
10 mg/mL
Biocompatible but volatile. Seal tightly.
Q: My solution is cloudy. Can I sonicate it?
A:Proceed with extreme caution.
Risk: Sonication generates heat and cavitation bubbles, both of which generate Reactive Oxygen Species (ROS). This will oxidize the linoleic acid chain.
Solution: Warm the vial gently in your hand or a water bath set to 30°C max . Vortex briefly. If precipitation persists, check if water contamination has occurred (DAGs crash out of solution if water is present in organic solvents).
Troubleshooting Degradation (The "Why" and "How")
Q: My 1,3-LPG standard shows two spots on TLC/HPLC. What happened?
The Science: 1,3-DAGs and 1,2-DAGs exist in equilibrium.[7] While 1,3-DAG is thermodynamically preferred (approx 7:3 ratio), migration occurs if the sample was exposed to:
Silica Gel: Acidic sites on TLC plates or columns catalyze migration.
Protic Solvents: Methanol or water accelerates the shift.
Heat: Temperatures >40°C drive the equilibrium.
The Fix: Quantify the sum of both peaks if using for total DAG content. For isomer-specific work, purify immediately before use on a neutral stationary phase.
Q: The solution has turned slightly yellow or smells "rancid."
A: This is Lipid Peroxidation .
The Mechanism: The bis-allylic carbons in the linoleoyl chain (C18:2) have lost a hydrogen atom to a free radical, forming a conjugated diene hydroperoxide. This degrades into aldehydes (the smell) and yellow polymers.
The Fix:Discard the sample. Peroxidation is irreversible and autocatalytic (it speeds up once it starts).
Prevention: Ensure BHT (Butylated hydroxytoluene) is added (0.01%) if the downstream assay permits, or strictly adhere to Argon purging.
Visualizing Degradation Pathways
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Primary degradation pathways. Note that Acyl Migration is reversible (equilibrium), while Oxidation and Hydrolysis are irreversible destructive processes.
Analytical Verification Protocol
To verify the integrity of your 1,3-LPG before a critical experiment, run a high-performance thin-layer chromatography (HPTLC) assay.
Stationary Phase: Silica Gel G plates (pre-washed with Chloroform:Methanol 1:1 to remove impurities).
Note: The acetic acid suppresses ionization of free fatty acids, improving separation.
Visualization: Spray with Primuline (0.05% in acetone:water) and view under UV light (365 nm).
Interpretation:
Rf ~0.4: 1,3-DAG (Target).
Rf ~0.3: 1,2-DAG (Migration artifact).
Rf <0.1: Monoacylglycerols (Hydrolysis product).
Rf ~0.8: Free Fatty Acids (Hydrolysis product).
References
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved February 13, 2026, from [Link]
Christie, W. W. (2025). Diacylglycerols: Structure, Composition, and Analysis. Lipid Maps. Retrieved February 13, 2026, from [Link]
Niki, E., & Yoshida, Y. (2005). Dynamics of lipid peroxidation and its inhibition by antioxidants. Biochemical and Biophysical Research Communications, 331(4), 1121-1129. [Link]
Cross, R. F. (1987). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Journal of Lipid Research. [Link]
Technical Support Center: Troubleshooting Low Signal for 1-Linoleoyl-3-palmitoyl-rac-glycerol (LPG) in Mass Spectrometry
Welcome to the technical support guide for the analysis of 1-Linoleoyl-3-palmitoyl-rac-glycerol (LPG), a diacylglycerol (DAG) of significant interest in metabolic research. Analyzing neutral lipids like LPG by electrospr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the analysis of 1-Linoleoyl-3-palmitoyl-rac-glycerol (LPG), a diacylglycerol (DAG) of significant interest in metabolic research. Analyzing neutral lipids like LPG by electrospray ionization (ESI) mass spectrometry (MS) presents a unique set of challenges, primarily due to their poor ionization efficiency. This guide provides a systematic, causality-driven approach to troubleshooting and optimizing your workflow to achieve a robust and sensitive signal for LPG.
Section 1: Foundational Knowledge - The Challenge of Ionizing a Neutral Lipid
Before troubleshooting, it's crucial to understand the inherent chemical properties of LPG that make its detection challenging. Unlike phospholipids with a charged phosphate group, LPG is a neutral, nonpolar molecule. In typical positive-ion ESI, signal intensity is dependent on a molecule's ability to accept a proton ([M+H]⁺). LPG has a very low proton affinity, making this ionization pathway inefficient and resulting in a weak signal.
The key to robustly detecting LPG is to facilitate the formation of adducts with cations present in the mobile phase.[1][2] The most common and effective adducts for diacylglycerols are with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[1][3][4][5] Your entire LC-MS method, from mobile phase preparation to MS settings, must be geared towards promoting and stabilizing these adducts.
Caption: Figure 1. Ionization Pathways for LPG.
Section 2: Systematic Troubleshooting Workflow
Low signal intensity is rarely due to a single cause. A systematic approach, starting from the sample and moving logically through the LC and MS components, is the most efficient way to diagnose the problem. Use the following workflow to guide your troubleshooting efforts.
A common assumption is that the problem lies with the instrument, but often the issue begins in the sample vial.
Q: Could my sample preparation be causing the low signal?
A: Absolutely. There are two primary culprits in sample preparation: analyte degradation and matrix effects.
Analyte Stability: Diacylglycerols can be susceptible to enzymatic degradation or isomerization. Ensure samples are stored at -80°C and handled quickly on ice. Repeated freeze-thaw cycles should be avoided.
Matrix Effects: Biological samples are complex mixtures. Co-eluting compounds, especially abundant phospholipids, can compete with LPG for ionization in the ESI source, suppressing its signal.[6][7][8][9][10] If you suspect matrix effects, consider a more rigorous sample cleanup. A fluorous biphasic liquid-liquid extraction has been shown to be effective at removing phospholipids while retaining DAGs.[11][12]
Self-Validation Check: Spike a known amount of an LPG standard into your sample matrix and a clean solvent. A significantly lower signal in the matrix compared to the clean solvent confirms the presence of matrix effects.
Your chromatography is not just about separation; it's a critical part of ensuring your analyte is delivered to the MS source in a state that is optimal for ionization.
Q: My peak is very broad or tailing. How does this affect the signal?
A: Poor peak shape dilutes your analyte over a longer period, reducing the concentration entering the mass spectrometer at any given point and thus lowering the signal-to-noise ratio. For a nonpolar molecule like LPG, a reversed-phase C18 or C30 column is standard.[13] Ensure your mobile phases are of high quality and properly degassed.
Q: How critical is the mobile phase additive for LPG analysis?
A: It is the single most important factor for achieving a good signal. As discussed, you must promote adduct formation.
For [M+NH₄]⁺ Adducts: This is often the most stable and preferred adduct for DAGs.[1][4] Add ammonium acetate or ammonium formate to your mobile phase at a concentration of 5-10 mM.[14][15]
For [M+Na]⁺ or [M+Li]⁺ Adducts: While sodium is often present as a contaminant, intentionally adding sodium acetate or lithium acetate (1-5 mM) can produce very stable adducts and a strong signal.[3][5] Lithium adducts, in particular, can provide unique fragmentation patterns useful for structural elucidation.[3][16]
Data Presentation: Impact of Mobile Phase Additives on LPG Signal
Additive (in Mobile Phase B)
Target Adduct
Expected Relative Signal Intensity
Comments
0.1% Formic Acid
[M+H]⁺
Very Low
Not recommended. Suppresses adduct formation and LPG has low proton affinity.
10 mM Ammonium Acetate
[M+NH₄]⁺
High
Excellent choice for robust and reproducible quantification.[4][14][15]
10 mM Ammonium Formate
[M+NH₄]⁺
High
Similar performance to ammonium acetate for positive mode.[14]
1 mM Sodium Acetate
[M+Na]⁺
High
Can provide a very strong signal, but sodium adducts can be more variable.
Section 5: Mass Spectrometry (MS) Parameter Tuning
Even with perfect sample prep and chromatography, suboptimal MS parameters will lead to poor results.
Q: What are the most critical MS source parameters to optimize for LPG?
A: The goal is to gently desolvate the analyte and preserve the non-covalent adduct.
Ionization Source: Electrospray Ionization (ESI) is standard. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for neutral lipids but may induce more fragmentation.[17]
Source Temperature (Drying Gas Temperature): This is a critical parameter. Too low, and you'll have poor desolvation and solvent clusters. Too high, and you can cause in-source fragmentation or dissociation of your crucial [M+NH₄]⁺ adduct. Start around 250-300°C and optimize empirically.
Nebulizer and Drying Gas Flows: These need to be sufficient to desolvate the LC flow but not so high that they destabilize the ESI spray.
Capillary/Sprayer Voltage: Optimize this to ensure a stable spray current. Excessively high voltages can cause corona discharge, which leads to signal instability.[18]
Q: I'm monitoring for the calculated [M+H]⁺ and see nothing. What's wrong?
A: This is a common and expected issue. You must look for the mass of the adducts. For LPG (C₃₇H₆₈O₅, Exact Mass: 592.5066), you should be monitoring:
[M+NH₄]⁺: m/z 610.5332
[M+Na]⁺: m/z 615.4962
[M+Li]⁺: m/z 599.5144
A recent study on diacylglycerols found that often, no single adduct accounts for more than 60% of the total signal, and the ratio between adducts can vary.[1] For accurate quantification, it is highly recommended to integrate the peak areas of both the [M+NH₄]⁺ and [M+Na]⁺ adducts.[1]
Section 6: Advanced Troubleshooting & FAQs
Q: My signal is inconsistent between runs. What could be the cause?
A: Inconsistent signal often points to source contamination or sample carryover. Neutral lipids are "sticky" and can build up on the ion source components. Regular cleaning of the ion source is critical.[19] Additionally, ensure your LC method includes a robust column wash step at the end of the gradient to elute any highly retained lipids before the next injection.
Q: How do I confirm the identity of my LPG peak?
A: Use tandem mass spectrometry (MS/MS). Collision-induced dissociation of the [M+NH₄]⁺ adduct of a DAG typically results in a characteristic neutral loss of one of the fatty acyl chains as a free carboxylic acid plus ammonia.[4] For LPG (16:0/18:2), you would expect to see product ions corresponding to:
[M+NH₄ - (Palmitic Acid + NH₃)]⁺
[M+NH₄ - (Linoleic Acid + NH₃)]⁺
Fragmentation of lithiated adducts can provide even more detailed structural information, helping to distinguish between 1,2- and 1,3-DAG isomers.[3][16]
Q: Should I use an internal standard?
A: Yes, absolutely. A stable isotope-labeled internal standard (e.g., a deuterated DAG) is essential to correct for variations in extraction efficiency, matrix effects, and instrument response. It should be added at the very beginning of the sample preparation process.
Section 7: Standard Protocols
Protocol 1: Preparation of Optimized Mobile Phase for LPG Analysis
This protocol describes the preparation of a mobile phase designed to enhance the formation of [M+NH₄]⁺ adducts.
Materials:
LC-MS Grade Water
LC-MS Grade Acetonitrile
LC-MS Grade Isopropanol
Ammonium Acetate (≥99% purity, MS grade)
Procedure:
Prepare Mobile Phase A (Aqueous):
Measure 950 mL of LC-MS grade water.
Add 50 mL of LC-MS grade acetonitrile.
Weigh out the appropriate amount of ammonium acetate to make a final concentration of 10 mM.
Sonicate for 10 minutes to dissolve and degas.
Prepare Mobile Phase B (Organic):
Measure 900 mL of LC-MS grade isopropanol.
Add 100 mL of LC-MS grade acetonitrile.
Weigh out the appropriate amount of ammonium acetate to make a final concentration of 10 mM.
Sonicate for 10 minutes to dissolve and degas.
System Equilibration:
Flush the LC system thoroughly with the new mobile phases.
Equilibrate the column with the initial gradient conditions for at least 15-20 minutes before the first injection to ensure a stable baseline.
Protocol 2: Step-by-Step MS Source Parameter Optimization
This protocol uses flow injection analysis (FIA) to quickly optimize source parameters without chromatographic separation.
Materials:
LPG standard (e.g., 1 µg/mL in Isopropanol:Acetonitrile 90:10).
LC-MS system with a T-junction to bypass the column.
Procedure:
Setup for FIA: Disconnect the LC flow from the column and connect it directly to the ESI source using a T-junction and a syringe pump.
Infuse Standard: Infuse the LPG standard solution at a flow rate typical for your LC method (e.g., 0.4 mL/min).
Set Initial MS Parameters:
Ionization Mode: Positive ESI
Scan Mode: Full Scan (MS1)
Mass Range: m/z 500-700
Capillary Voltage: 3500 V
Drying Gas Temperature: 300°C
Gas Flows: Mid-range values recommended by the manufacturer.
Monitor the Target Ion: Watch the real-time signal for the [M+NH₄]⁺ adduct (m/z 610.5).
Optimize Sequentially:
Drying Gas Temperature: Adjust the temperature in 25°C increments. Observe the signal intensity. You are looking for the point of maximum intensity before it begins to drop off (indicating adduct dissociation).
Nebulizer/Drying Gas Flow: Once the temperature is set, adjust the gas flows. Increase them until the signal is stable and maximized.
Capillary Voltage: Adjust the voltage up and down in 200-500 V increments to find the most stable and intense signal.
Record Final Parameters: Once the optimal parameters are found, record them and re-connect the LC column for your analysis.
References
R. B. Cole. (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. [Link]
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367-412. [Link]
Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of lipids. Chemical reviews, 111(10), 6417-6465. [Link]
Bird, S. S., Marur, V. R., Sniatynski, M. J., et al. (2011). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of lipid research, 52(6), 1266-1277. [Link]
McAnoy, A. M., Wu, C. C., & Murphy, R. C. (2005). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(9), 1498-1509. [Link]
Bishop, L. M., Shen, T., & Fiehn, O. (2022). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. Metabolites, 12(11), 1059. [Link]
Hsu, F. F., & Turk, J. (2000). Characterization of 1,2-diacyl-sn-glycerols by tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 986-999. [Link]
Duffin, K. L., Henion, J. D., & Shieh, J. J. (1991). Electrospray and tandem mass spectrometric characterization of acylglycerol mixtures. Analytical Chemistry, 63(17), 1781-1788. [Link]
Kalo, P., & Kemppinen, A. (2012). Mass Spectrometric Analysis of Lipids. In Lipidomics: Methods and Protocols (pp. 1-25). Humana Press. [Link]
Rainville, P. D., et al. (2019). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 9(12), 294. [Link]
optimizing derivatization of 1-Linoleoyl-3-palmitoyl-rac-glycerol for GC-MS
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing GC-MS Derivatization of 1-Linoleoyl-3-palmitoyl-rac-glycerol Introduction: The Analytical Challenge Analyzing 1-L...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Optimizing GC-MS Derivatization of 1-Linoleoyl-3-palmitoyl-rac-glycerol
Introduction: The Analytical Challenge
Analyzing 1-Linoleoyl-3-palmitoyl-rac-glycerol (a 1,3-diacylglycerol, hereafter 18:2/16:0 DAG ) presents a specific set of challenges. Unlike triacylglycerols (TAGs), DAGs possess a free hydroxyl group (at the sn-2 position for 1,3-DAGs), making them polar, thermally unstable, and prone to adsorption in the GC inlet. Furthermore, DAGs are susceptible to acyl migration , where the acyl groups shift between the sn-1/3 and sn-2 positions, potentially scrambling your regioisomeric data before it even reaches the detector.
This guide details the Silylation (TMS) Protocol , the industry gold standard for intact DAG analysis. This method replaces the active protic hydrogen on the sn-2 hydroxyl with a trimethylsilyl (TMS) group, imparting the necessary volatility and thermal stability for high-resolution GC-MS.
Module 1: The Optimized Protocol
Do not deviate from the stoichiometry of this protocol without calculating molar equivalents. The most common failure mode is reagent exhaustion due to trace moisture.
Internal Standard: Tricaprin (C10:0 TAG) or 1,3-Distearoyl-rac-glycerol-d5 (if isotopic dilution is preferred).
Step-by-Step Workflow
Sample Drying (CRITICAL):
Aliquot 50–100 µg of 18:2/16:0 DAG into a deactivated glass vial.
Evaporate original solvent under a gentle stream of nitrogen (N₂) at room temperature.
Note: Any trace water will hydrolyze the BSTFA, creating hexamethyldisiloxane (HMDS) and stopping the reaction.
Solubilization:
Add 50 µL of Anhydrous Pyridine .
Vortex for 10 seconds. Ensure the lipid film is fully dissolved.
Derivatization Reaction:
Add 50 µL of BSTFA + 1% TMCS .
Cap tightly with a PTFE-lined cap.
Incubate at 70°C for 30 minutes.
Why 70°C? While silylation of primary alcohols happens at room temp, the secondary hydroxyl at sn-2 is sterically hindered by the bulky acyl chains at sn-1 and sn-3. Heat drives the reaction to completion.
Final Prep:
Evaporate reagents under N₂ just to dryness (do not over-dry as volatile derivatives can be lost).
Reconstitute in 100 µL of Hexane or Isooctane.
Transfer to an autosampler vial with a low-volume insert.
Module 2: Visualizing the Workflow
The following diagram outlines the critical path and decision points for the derivatization process.
Caption: Optimized workflow for silylation of 1,3-DAGs. Red nodes indicate critical failure points (moisture control).
Module 3: Technical Support & Troubleshooting (Q&A)
Q1: I see a split peak for my DAG. Is this acyl migration?
Diagnosis: Likely, yes.
Explanation: 1,3-DAGs are thermodynamically more stable than 1,2-DAGs. However, if your sample contained any 1,2-isomers (common in biological extracts), or if the derivatization conditions were too acidic, migration can occur.
Solution:
Check Reagents: Ensure you are using Pyridine . It acts as a base to neutralize the Trifluoroacetic acid (TFA) byproduct formed during silylation. Acidic conditions catalyze acyl migration.
Reduce Time/Temp: If migration persists, lower incubation to 60°C for 20 minutes.
Verify Starting Material: Inject the underivatized sample (if possible on a short column) or use TLC to verify the purity of the 1,3-isomer before reaction.
Q2: My sensitivity is low, and I see a large peak early in the chromatogram.
Diagnosis: Moisture contamination leading to reagent hydrolysis.
Explanation: The large early peak is likely Hexamethyldisiloxane (HMDS) , the byproduct of BSTFA reacting with water. If BSTFA reacts with water, it is not reacting with your DAG.
Solution:
Ensure the sample is completely dry before adding reagents.
Use a fresh ampule of BSTFA. Once opened, BSTFA absorbs atmospheric moisture rapidly.
Dry your pyridine over KOH pellets or molecular sieves.
Q3: What are the characteristic ions I should look for?
Data Interpretation:
For 1-Linoleoyl-3-palmitoyl-rac-glycerol-TMS :
[M - 15]⁺ (649 m/z): Loss of a methyl group from the TMS moiety. Usually a strong high-mass peak.
[M - RCOO]⁺: Loss of an acyloxy group.
Loss of Palmitoyl (C16H31O2, mass 255): 409 m/z .
Loss of Linoleoyl (C18H31O2, mass 279): 385 m/z .
[M - CH₂OSiMe₃]⁺: Loss of the TMS-oxymethyl group is less common in 1,3-DAGs than 1,2-DAGs, helping distinguish isomers.
Q4: Can I use MSTFA instead of BSTFA?
Answer: Yes.
Nuance: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is more volatile than BSTFA. This is advantageous if you are analyzing early-eluting compounds (like free fatty acids) to prevent solvent peak overlap. For high-boiling DAGs, BSTFA is standard, but MSTFA is a perfectly acceptable substitute with similar reactivity.
Module 4: Quantitative Data Summary
Table 1: Recommended GC-MS Parameters for DAG-TMS Analysis
Parameter
Setting
Rationale
Column
DB-5HT or ZB-5HT (15m or 30m x 0.25mm x 0.1µm)
High-temperature polyimide coating required. Thin film (0.1µm) reduces bleed at high temps.
Inlet Temp
320°C
Ensure rapid volatilization of high MW lipids.
Injection Mode
Splitless (1 min purge)
Maximizes sensitivity for trace lipids.
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Maintains separation efficiency during temp ramp.
Oven Program
100°C (1 min) -> 20°C/min -> 350°C (hold 10 min)
Rapid ramp preserves thermally labile DAGs; high final temp elutes C34+ DAGs.
Transfer Line
320°C
Prevents condensation before MS source.
Ion Source
230°C (EI)
Standard EI source temperature.
References
Christie, W. W. (n.d.). Gas Chromatography and Lipids: Preparation of Derivatives. Lipidomics Gateway. Retrieved February 13, 2026, from [Link]
Authoritative source on lipid derivatiz
Provides specific reactivity data for BSTFA and TMCS c
Ruiz-Samblás, C., et al. (2015). Determination of triacylglycerols and diacylglycerols in fats and oils by gas chromatography-mass spectrometry. Journal of Chromatography A.
Optimization
dealing with co-elution of 1,2 and 1,3-diacylglycerol isomers
Author: BenchChem Technical Support Team. Date: February 2026
This is BioAnalytics Technical Support . I am Dr. Aris, your Senior Application Scientist.
You are likely here because your diacylglycerol (DAG) quantification is inconsistent, or you are seeing "ghost peaks" in your chromatograms. This is almost certainly due to acyl migration —the spontaneous isomerization of biologically active 1,2-sn-DAGs into the thermodynamically stable (but biologically inactive) 1,3-sn-DAGs.
Below is your troubleshooting guide, structured to stabilize, separate, and identify these isomers.
Module 1: The Mechanism & Prevention (Sample Prep)[1][2]
The Problem: 1,2-DAGs are metastable. In the presence of heat, moisture, acids, bases, or active solid supports (like silica), the acyl group at the sn-2 position migrates to the sn-3 position.[1]
The Result: A mixture that drifts from ~100% 1,2-DAG to a ~60:40 equilibrium of 1,3-DAG:1,2-DAG within hours (or minutes on silica).
The "Cold & Neutral" Protocol
Standardize your extraction to stop migration before it starts.[1]
Temperature: All steps must be performed at 4°C or on ice. Never evaporate solvents above 30°C.
pH: Avoid acidic/basic extraction conditions (e.g., avoid Bligh & Dyer if it involves acetic acid). Use neutral Folch (Chloroform:Methanol 2:1) or MTBE extraction.
Solid Phase: Avoid leaving DAGs on dry silica gel (TLC plates or Flash columns) for >15 minutes. The acidic silanols catalyze migration.
Visualizing the Enemy: Acyl Migration Pathway
Caption: The acyl migration mechanism. The reaction is driven toward 1,3-DAG stability. Catalysts include acidic silica surfaces and elevated temperatures.
Module 2: Chromatographic Resolution
The Decision: Do you separate by Polarity (Normal Phase) or Hydrophobicity (Reverse Phase)?
Strategy A: Normal Phase HPLC (NP-HPLC) – Recommended for Isomers
NP-HPLC is the gold standard for separating regioisomers because it discriminates based on the headgroup polarity .[2]
Mechanism: 1,2-DAGs have a more accessible, polar hydroxyl group.[2][1] 1,3-DAGs can form an internal hydrogen bond, making them effectively less polar.[1]
Elution Order: 1,3-DAG (Less Polar) elutes FIRST . 1,2-DAG (More Polar) elutes SECOND .
Parameter
Condition
Column
Silica (5 µm) or Diol-bonded phase (more robust)
Mobile Phase A
Hexane (or Isooctane)
Mobile Phase B
Isopropanol (IPA) or Ethyl Acetate
Gradient
Isocratic 98:2 (A:B) or shallow gradient
Detection
ELSD or CAD (Universal), UV 205nm (Poor sensitivity)
Strategy B: Reverse Phase HPLC (RP-HPLC)
RP-HPLC separates based on Equivalent Carbon Number (ECN) .[2][3]
Issue: Isomers often co-elute because they have the same ECN.[1]
Exception: High-efficiency C18 columns using 100% Acetonitrile (Isocratic) can sometimes resolve them, but 1,3-DAG usually elutes slightly before 1,2-DAG due to conformational compactness.
Warning: RP-HPLC is better for separating DAG species (e.g., 16:0/18:1 vs 18:0/18:1) but worse for separating the 1,2 vs 1,3 isomers of the same species.
Module 3: Derivatization (The "Locking" Protocol)
If you cannot analyze immediately, or require high UV sensitivity, you must lock the structure.[1] The standard method is 3,5-Dinitrobenzoyl (DNB) derivatization.
Caption: Workflow for selecting the appropriate analytical technique based on laboratory capabilities and data requirements.
FAQ: Troubleshooting Common Issues
Q: I see a "ghost peak" eluting just before my 1,2-DAG standard. What is it?A: That is almost certainly the 1,3-DAG isomer .[2] If you are using a standard purchased as "1,2-DAG," check the certificate of analysis.[1] Even high-purity standards isomerize in solution. Always store standards at -20°C or -80°C in non-protic solvents (like Toluene or Hexane), never in Methanol or Ethanol.
Q: My 1,2-DAG signal decreases over the course of my autosampler run.A: Your samples are isomerizing in the autosampler.
Fix 1: Keep the autosampler at 4°C.
Fix 2: Switch solvent to 100% Chloroform or Hexane (avoid alcohols in the vial).[1]
Fix 3: Derivatize with DNB (Module 3) to lock the structure.[1]
Order: 1,3-DAG migrates higher (Rf ~0.6) than 1,2-DAG (Rf ~0.4).
Pro Tip: Impregnating silica with Boric Acid (2.3% in ethanol, dry at 100°C) can improve separation by complexing with the glycerol backbone, though this is more critical for Monoacylglycerols (MAGs).[1]
References
Christie, W.W. (2024).[1] Diacylglycerols: Structure, Composition, and Analysis. LipidWeb. Available at: [Link][2][1]
Itabashi, Y., & Takagi, T. (1986).[1] High-performance liquid chromatographic separation of diacylglycerol enantiomers on a chiral stationary phase. Journal of Chromatography A.
Reddy, V.S., et al. (2018).[1] Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Pharmacology. Available at: [Link]
Ls, H., et al. (2005).[1] Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 1,2- vs. 1,3-Diacylglycerols
< For Researchers, Scientists, and Drug Development Professionals Introduction: Structure Dictates Function in the World of Diacylglycerols Diacylglycerols (DAGs) are fundamental lipid molecules, composed of a glycerol b...
Author: BenchChem Technical Support Team. Date: February 2026
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For Researchers, Scientists, and Drug Development Professionals
Introduction: Structure Dictates Function in the World of Diacylglycerols
Diacylglycerols (DAGs) are fundamental lipid molecules, composed of a glycerol backbone esterified to two fatty acid chains. While seemingly simple, the specific positioning of these fatty acid chains—creating either sn-1,2-diacylglycerol (1,2-DAG) or sn-1,3-diacylglycerol (1,3-DAG)—gives rise to profoundly different roles within the cell. The chemical structure of DAG isomers is a key determinant of their physiological function in different cellular compartments and metabolic pathways.[1] This guide delves into the critical distinctions between these two isomers, providing a comprehensive comparison of their biological activities, metabolic fates, and the experimental methodologies used to elucidate their functions. The core takeaway is that 1,2-DAG is a potent, canonical second messenger, while 1,3-DAG is primarily a metabolic intermediate.[2][3]
Part 1: The Stereochemical Key to Cellular Signaling: Protein Kinase C Activation
The most dramatic functional divergence between 1,2-DAG and 1,3-DAG lies in their ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[4][5][6]
1,2-Diacylglycerol: The High-Affinity Ligand for PKC
The signaling function of 1,2-DAG begins at the plasma membrane. In response to extracellular stimuli, the enzyme Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and 1,2-DAG.[2][7][8][9]
The specific stereochemistry of 1,2-DAG, with fatty acids at the sn-1 and sn-2 positions, is crucial. This arrangement creates a specific three-dimensional conformation that allows it to bind with high affinity to the C1 domain, a conserved cysteine-rich region found in conventional and novel PKC isoforms.[2][10] This binding event is the critical switch for PKC activation. It induces a conformational change in the PKC enzyme, relieving autoinhibition and recruiting it from the cytosol to the plasma membrane, where it can phosphorylate its target substrates.[7][10]
Figure 1: 1,2-DAG mediated activation of Protein Kinase C (PKC).
1,3-Diacylglycerol: A Misfit for the C1 Domain
In stark contrast, 1,3-DAG, with its fatty acid chains at the sn-1 and sn-3 positions, is not a physiological activator of PKC.[2] Its more linear and symmetric structure does not fit correctly into the binding pocket of the PKC C1 domain. Experimental studies have consistently shown that 1,3-sn-isomers are far less potent activators of PKC compared to 1,2-sn-diacylglycerols in in-vitro assays using phospholipid vesicles.[7] This structural incompatibility is the primary reason for its lack of direct signaling activity in this critical pathway.
Part 2: Divergent Paths in Cellular Metabolism
While 1,2-DAG acts as a transient signaling molecule, both isomers serve as important intermediates in lipid metabolism. Their metabolic fates, however, are distinct, reflecting their different origins and cellular roles.
Metabolic Fate of 1,2-Diacylglycerol
The signaling action of 1,2-DAG is tightly regulated and terminated through its rapid metabolism.[11] It can be channeled into two main pathways:
Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate 1,2-DAG to produce phosphatidic acid (PA).[3][12] This not only terminates the 1,2-DAG signal but also generates another important lipid second messenger, PA.[12][13] DGK enzymes exhibit specificity, with DGKε, for example, showing a preference for 1,2-DAG species containing an arachidonoyl group at the sn-2 position, which is a common product of PLC-mediated hydrolysis.[14][15]
Acylation: 1,2-DAG can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs), the primary form of energy storage in cells.[11]
Metabolic Fate of 1,3-Diacylglycerol
1,3-DAG is primarily an intermediate in the synthesis and breakdown of TAGs.[2][3] It is not typically produced through the canonical PLC signaling pathway. Instead, it can be generated through the action of lipases on TAGs.[2] Its main metabolic routes are:
Isomerization/Acylation: A key point is that 1,3-DAG can be converted into the signaling-competent 1,2-DAG isomer, though this is not its primary fate. More commonly, it is utilized in the synthesis of TAGs.[16]
Hydrolysis: Lipases can hydrolyze 1,3-DAG into glycerol and free fatty acids.[17]
Figure 2: Contrasting metabolic fates of 1,2-DAG and 1,3-DAG.
Part 3: Experimental Protocols for Differentiating DAG Isomer Activity
To empirically validate the functional differences between 1,2-DAG and 1,3-DAG, specific and robust assays are required. The following protocols provide step-by-step methodologies for key experiments.
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To directly measure and compare the ability of 1,2-DAG and 1,3-DAG to activate purified PKC enzyme.
Principle: This assay quantifies the phosphorylation of a specific PKC substrate by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP or by using fluorescence-based methods.[4] The rate of phosphorylation is directly proportional to PKC activity.
Methodology:
Prepare Lipid Vesicles:
In a glass tube, combine phosphatidylserine (PS), an essential cofactor for PKC, and the test lipid (e.g., 1,2-dioleoyl-sn-glycerol or 1,3-dioleoyl-glycerol) in chloroform.
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
Resuspend the dried lipids in an appropriate buffer (e.g., 10 mM HEPES, 0.3% Triton X-100).
Sonicate the mixture until the solution is clear to form small unilamellar vesicles.[18][19]
Set up Kinase Reaction:
In a microcentrifuge tube, prepare a reaction mixture containing: Kinase Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂), the prepared lipid vesicles, a specific PKC peptide substrate, and purified PKC enzyme.
Pre-incubate the mixture at 30°C for 5 minutes.
Initiate Reaction:
Start the reaction by adding [γ-³²P]ATP.
Incubate at 30°C for 10-15 minutes.
Stop and Detect:
Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated ATP.
Quantify the incorporated ³²P using a scintillation counter.
Self-Validating System:
Positive Control: Phorbol 12-myristate 13-acetate (PMA), a potent DAG analog, should be used to confirm maximal PKC activation.
Negative Control: A reaction mix without any DAG isomer to establish baseline kinase activity.
Expected Outcome: A significant increase in substrate phosphorylation will be observed in the presence of 1,2-DAG, comparable to the PMA control, while 1,3-DAG will show little to no activity above the negative control.
Protocol 2: Cell-Based Reporter Assay for PKC Pathway Activation
Objective: To assess the ability of cell-permeable DAG analogs to activate the PKC signaling pathway within a live-cell context.
Principle: This assay utilizes a reporter gene (e.g., Luciferase) under the control of a promoter containing a PKC-responsive element, such as the Serum Response Element (SRE). Activation of the PKC pathway leads to the transcription of the reporter gene, and the resulting protein product can be easily quantified.
Methodology:
Cell Culture and Transfection:
Plate a suitable cell line (e.g., HEK293T) in a 24-well plate.
Transfect the cells with a plasmid containing the SRE-Luciferase reporter construct using a standard transfection reagent. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.
Cell Treatment:
After 24 hours, replace the medium with serum-free medium.
Treat the cells with various concentrations of cell-permeable DAG analogs: 1,2-dioctanoyl-sn-glycerol (DOG) and 1,3-dioctanoyl-glycerol.
Lysis and Luminescence Measurement:
After 6-8 hours of treatment, lyse the cells using a passive lysis buffer.
Measure the Firefly and Renilla luciferase activity in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
Data Analysis:
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
Plot the normalized luciferase activity against the concentration of the DAG analog.
Self-Validating System:
Positive Control: Treat cells with PMA to induce a robust reporter signal.
Vehicle Control: Treat cells with the solvent (e.g., DMSO) used to dissolve the DAG analogs to determine the baseline reporter activity.
Expected Outcome: Treatment with the 1,2-DAG analog (DOG) will result in a dose-dependent increase in luciferase activity, while the 1,3-DAG analog will have no significant effect.
Figure 3: Workflow for comparing the biological activity of DAG isomers.
Conclusion: A Clear Distinction with Broad Implications
The evidence is unequivocal: the biological activities of 1,2- and 1,3-diacylglycerol are fundamentally different, a distinction dictated by their stereochemistry. 1,2-DAG is a bona fide second messenger, a critical activator of PKC that translates extracellular signals into intracellular responses.[2][3] In contrast, 1,3-DAG is biologically inert in this signaling context, serving primarily as a metabolic intermediate in lipid synthesis and degradation.[2][3] This understanding is crucial for researchers in cell signaling, metabolism, and drug development. For those seeking to modulate PKC activity, the focus must remain on the 1,2-isomer and its analogs. Furthermore, the distinct metabolic pathways of these isomers highlight the compartmentalization and specificity of lipid metabolism within the cell, offering potential targets for therapeutic intervention in diseases associated with dysregulated lipid signaling and metabolism, such as cancer and type 2 diabetes.[20][21]
References
Eichmann, T., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72(21), 3931–3952. Retrieved from [Link]
Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
Befroy, D. E., Petersen, K. F., Dufour, S., et al. (2009). Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans. Proceedings of the National Academy of Sciences, 106(23), 9597-9602. Retrieved from [Link]
Ho, W. S., Hill, S., & Schmbri, M. (2015). A novel live cell assay to measure diacylglycerol lipase α activity. Journal of Pharmacy and Pharmacology, 67(10), 1432-1439. Retrieved from [Link]
Yen, C. L. E., Stone, S. J., Koliwad, S., et al. (2009). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research, 50(7), 1508–1514. Retrieved from [Link]
PanVera Corporation. (2002). Protein Kinase C Assay Kits Protocol. Retrieved from [Link]
Shulga, Y. V., Topham, M. K., & Epand, R. M. (2011). Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle. Biochemistry, 50(41), 8763–8769. Retrieved from [Link]
Raghu, P., & Manifava, M. (2017). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 18(11), 2354. Retrieved from [Link]
Goñi, F. M., & Alonso, A. (2000). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 17(2), 61-68. Retrieved from [Link]
Kazanietz, M. G. (2005). The biology and biochemistry of diacylglycerol signalling. EMBO reports, 6(8), 740-744. Retrieved from [Link]
Parsons, M. H., Szeto, F. L., & Lowell, C. A. (2021). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR protocols, 2(4), 100898. Retrieved from [Link]
Lee, M. W., & Severson, D. L. (1994). Signal transduction in vascular smooth muscle: diacylglycerol second messengers and PKC action. American Journal of Physiology-Cell Physiology, 267(3), C659-C678. Retrieved from [Link]
Montana Molecular. (n.d.). DAG Assays. Retrieved from [Link]
Zhong, X. P., & Koretzky, G. A. (2013). Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. Frontiers in immunology, 4, 185. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). DAG (Diacylglycerol) Assay Kit. Retrieved from [Link]
Imai, H., Nakashima, S., & Nozawa, Y. (2005). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1735(2-3), 101-110. Retrieved from [Link]
Bishop, W. R., & Bell, R. M. (1986). New patterns of diacylglycerol metabolism in intact cells. The Journal of biological chemistry, 261(27), 12513–12519. Retrieved from [Link]
Guo, L., & Wang, X. (2012). Does diacylglycerol serve as a signaling molecule in plants?. Plant signaling & behavior, 7(6), 663–666. Retrieved from [Link]
Rudkowska, I., Roynette, C. E., Demonty, I., et al. (2005). (A) Mechanism of action of triacylglycerols and diacylglycerols... Atherosclerosis Supplements, 6(4), 13-17. Retrieved from [Link]
Trunk, F., Graber, M., & Schultz, C. (2018). The Fatty Acid Composition of Diacylglycerols Determines Local Signaling Patterns. ChemBioChem, 19(16), 1739-1744. Retrieved from [Link]
Bergman, B. C., Brozinick, J. T., Strauss, A., et al. (2018). Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle. JCI Insight, 3(3), e96805. Retrieved from [Link]
Trunk, F., Graber, M., & Schultz, C. (2023). Correction: Quantifying single-cell diacylglycerol signaling kinetics after uncaging. Biophysical journal, 122(24), 4699–4709. Retrieved from [Link]
Cooke, M., & Kazanietz, M. G. (2022). Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity. Science signaling, 15(729), eabo0264. Retrieved from [Link]
Kim, H. Y., & Kim, Y. J. (2023). Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]
Singh, S., & Raghothama, S. (2021). Diacylglycerol metabolism and homeostasis in fungal physiology. Critical Reviews in Microbiology, 47(6), 769-786. Retrieved from [Link]
Schweiger, M., Eichmann, T. O., Taschler, U., et al. (2012). Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases. The Journal of biological chemistry, 287(49), 41536–41545. Retrieved from [Link]
Choudhary, V., & Schneiter, R. (2020). Tubular ER Associates With Diacylglycerol-Rich Structures During Lipid Droplet Consumption. Frontiers in cell and developmental biology, 8, 581. Retrieved from [Link]
Shulga, Y. V., Topham, M. K., & Epand, R. M. (2011). Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle. Biochemistry, 50(41), 8763-8769. Retrieved from [Link]
Rigacci, S., & Stefani, M. (2022). Variation of total diacylglycerols (DAG) and 1,3/1,2 DAG ratio observed... Foods, 11(15), 2267. Retrieved from [Link]
Wang, M., & Han, X. (2014). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Analytical chemistry, 86(15), 7549–7556. Retrieved from [Link]
Berdeaux, O., & Velasco, J. (2019). Evolution of occurrence of the diacylglycerols 1,2‐DAG and 1,3‐DAG and... Journal of the Science of Food and Agriculture, 99(13), 5897-5904. Retrieved from [Link]
Di Meco, A., & Praticò, D. (2023). Lipids and Their Role in Aging and Neurodegenerative Decline. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]
Comparative Guide: 1-Linoleoyl-3-palmitoyl-rac-glycerol vs. Canonical Signaling DAGs
Executive Summary: The Isomer Trap in Lipid Signaling In the study of lipid second messengers, 1-Linoleoyl-3-palmitoyl-rac-glycerol (1,3-LPG) represents a critical structural control often misunderstood by researchers tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Trap in Lipid Signaling
In the study of lipid second messengers, 1-Linoleoyl-3-palmitoyl-rac-glycerol (1,3-LPG) represents a critical structural control often misunderstood by researchers transitioning from metabolomics to signaling.
While 1,2-diacylglycerols (1,2-DAGs) are the canonical activators of Protein Kinase C (PKC) and RasGRP, 1,3-DAGs (like 1,3-LPG) are signaling-inactive in their native state. They serve primarily as metabolic intermediates (lipolysis products) or stable synthetic standards.
This guide objectively compares 1,3-LPG against the physiological activator 1-Palmitoyl-2-oleoyl-sn-glycerol (1,2-POG) and the synthetic standard 1,2-Dioleoyl-sn-glycerol (1,2-DOG) , highlighting the "Acyl Migration Trap" that can ruin experimental validity.
Part 1: Structural & Functional Comparison
The defining feature of 1-Linoleoyl-3-palmitoyl-rac-glycerol is its regioisomerism. The hydroxyl group is at the sn-2 position, whereas signaling DAGs possess the hydroxyl at the sn-3 position (leaving sn-1 and sn-2 acylated).
Critical Insight: The C1 domain of PKC requires a specific stereochemical configuration where the sn-1 and sn-2 carbonyls form a precise hydrogen bond network with the protein (Gly253/Thr242). 1,3-LPG lacks the sn-2 carbonyl in the correct position, rendering it unable to dock effectively unless it undergoes chemical isomerization.
Part 2: The Signaling Mechanism & The "Isomerization Trap"
Researchers often observe "delayed activation" when using 1,3-DAGs. This is an artifact. In aqueous culture media (pH 7.4), 1,3-DAGs slowly undergo acyl migration to form 1,2-DAGs, eventually triggering PKC.
Pathway Diagram: Isomerization vs. Activation
Caption: 1,3-DAGs (Red) do not bind PKC directly. They must isomerize to 1,2-DAGs (Green) to signal, or they are degraded by lipases.
Part 3: Experimental Protocols
To validate whether an observed effect is due to 1,3-LPG itself (e.g., biophysical membrane changes) or an impurity/isomerization artifact, you must use a Negative Control Workflow .
Protocol A: Preparation of Stable Lipid Vesicles
Use this to deliver 1,3-LPG to cells without inducing rapid isomerization.
Reagents:
1-Linoleoyl-3-palmitoyl-rac-glycerol (dissolved in Chloroform).
Phosphatidylserine (PS) carrier (Required for PKC surface charge).
Buffer: 20 mM HEPES, pH 7.2 (Strict pH control is vital; pH > 7.4 accelerates migration).
Drying:
Mix 1,3-LPG and PS (molar ratio 1:4) in a glass tube.
Evaporate solvent under N2 stream. Desiccate for 1 hour to remove trace chloroform.
Hydration:
Add HEPES buffer. Vortex vigorously for 2 minutes.
Sonicate (bath sonicator) for 10 minutes at 25°C until solution is clear (Small Unilamellar Vesicles).
Immediate Use:
Apply to cells within 15 minutes of preparation.
Validation Step: Run Thin Layer Chromatography (TLC) on a sample immediately to confirm no 1,2-isomer is present.
Protocol B: The "Rescue" Assay (Isomer Validation)
If you see activity with 1,3-LPG, perform this check to prove it is an artifact.
Pre-Incubation: Incubate 1,3-LPG vesicles in cell culture media (cell-free) at 37°C for 0, 2, and 4 hours.
Extraction: Extract lipids at each time point (Bligh & Dyer method).
TLC Separation:
Stationary Phase: Silica Gel G plates (boric acid impregnated to separate isomers).
Mobile Phase: Chloroform/Acetone (96:4 v/v).
Readout:
1,3-DAGs run higher (Rf ~0.6).
1,2-DAGs run lower (Rf ~0.4).
Result: If biological activity correlates with the appearance of the lower band, your 1,3-LPG is inactive, and the effect is due to isomerization.
Part 4: Acyl Chain Specificity (Linoleoyl vs. Palmitoyl)
Why use 1-Linoleoyl-3-palmitoyl-rac-glycerol specifically?
Fluidity Modulation: The Linoleic chain (18:2 cis-9,12) introduces a "kink" that prevents tight packing, unlike fully saturated 1,3-Dipalmitoyl-glycerol. This makes 1,3-LPG more soluble in membranes, allowing it to affect membrane curvature and fusion pore dynamics even without PKC binding.
Metabolic Tracing: It is often used to track the activity of Monoacylglycerol Lipase (MAGL) . The 1,3-structure is the preferred substrate for lipases that cleave the sn-1 or sn-3 positions to release free fatty acids (Linoleic acid).
Comparative Signaling Workflow
Caption: Workflow for distinguishing true signaling events from metabolic artifacts using DAG isomers.
References
BenchChem. (2025).[2][3] Functional differences between sn-1,2 and sn-1,3 diacylglycerols. Retrieved from
Carrasco, S., & Mérida, I. (2007). Diacylglycerol-dependent binding of PKC to membranes: Molecular mechanisms and structural requirements. Cellular Signalling , 19(2), 243-248. Link
Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research , 38(1), 1-48. Link
Santa Cruz Biotechnology. (2024). 1-Linoleoyl-3-palmitoyl-rac-glycerol Product Data. Link
Wakelam, M. J. (1998). Diacylglycerol—when is it an intracellular messenger?. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids , 1436(1-2), 117-126. Link
comparing enzymatic synthesis methods for specific diacylglycerols
An In-Depth Technical Guide to the Enzymatic Synthesis of Specific Diacylglycerols For researchers, scientists, and professionals in drug development, the precise synthesis of specific diacylglycerol (DAG) isomers is of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Enzymatic Synthesis of Specific Diacylglycerols
For researchers, scientists, and professionals in drug development, the precise synthesis of specific diacylglycerol (DAG) isomers is of paramount importance. As crucial signaling molecules and metabolic intermediates, the biological activity of DAGs is intrinsically linked to their stereochemistry. This guide provides a comprehensive comparison of enzymatic methods for synthesizing specific DAGs, offering insights into the underlying principles, experimental protocols, and comparative performance to aid in the selection of the most appropriate strategy for your research needs.
The Central Role of Diacylglycerol Isomers
Diacylglycerols are glycerolipids consisting of a glycerol backbone with two fatty acid chains attached via ester linkages. The position of these fatty acid chains determines the specific isomer: sn-1,2-, sn-2,3-, or sn-1,3-diacylglycerol. This structural nuance is critical, as different isomers have distinct metabolic fates and signaling functions. For instance, sn-1,2-diacylglycerols are potent second messengers that activate protein kinase C (PKC), a key enzyme in numerous cellular signaling cascades[1]. In contrast, 1,3-diacylglycerols are not readily metabolized to 2-monoacylglycerols in the gut, which can lead to reduced chylomicron formation and lower serum triacylglycerol levels[2][3]. Consequently, the ability to synthesize specific DAG isomers is essential for both fundamental research and the development of novel therapeutics and functional foods.
Lipase-Catalyzed Synthesis of Diacylglycerols
Lipases are a versatile class of enzymes that catalyze the hydrolysis and synthesis of ester bonds in lipids. Their utility in DAG synthesis stems from their ability to function in non-aqueous environments and their regioselectivity, which can be exploited to produce specific isomers. The primary lipase-catalyzed methods for DAG synthesis include glycerolysis, esterification, and transesterification.
Glycerolysis of Triacylglycerols
Glycerolysis involves the reaction of triacylglycerols (TAGs) from natural oils and fats with glycerol to produce a mixture of mono-, di-, and triacylglycerols. This method is advantageous as it utilizes readily available and inexpensive starting materials. The specificity of the lipase employed is a critical determinant of the final product composition.
Principle of sn-1,3-Specific Lipase-Catalyzed Glycerolysis:
sn-1,3-specific lipases, such as Lipozyme RM IM from Rhizomucor miehei, selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of the TAG molecule. The resulting free fatty acids or acyl groups are then esterified to glycerol, leading to the formation of 1,3-diacylglycerols. This specificity is crucial for enriching the product with the desired 1,3-DAG isomer.
biological effects of 1-Linoleoyl-3-palmitoyl-rac-glycerol versus its acetylated form
The following guide provides an in-depth technical comparison between 1-Linoleoyl-3-palmitoyl-rac-glycerol (a specific 1,3-Diacylglycerol, hereafter 1,3-LPG ) and its acetylated derivative, 1-Linoleoyl-2-acetyl-3-palmito...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between 1-Linoleoyl-3-palmitoyl-rac-glycerol (a specific 1,3-Diacylglycerol, hereafter 1,3-LPG ) and its acetylated derivative, 1-Linoleoyl-2-acetyl-3-palmitoyl-rac-glycerol (an Acetylated DAG/Structured Lipid, hereafter Ac-LPG ).[1]
Biological Effects, Stability, and Signaling Modalities[1]
Executive Summary
This guide contrasts the biological performance of a specific 1,3-Diacylglycerol (1,3-LPG) against its Acetylated form (Ac-LPG) .[1] While they share a glycerol backbone and fatty acid composition, the acetylation of the sn-2 hydroxyl group fundamentally alters their physicochemical stability, metabolic fate, and cellular signaling potential.
1,3-LPG (The Substrate): A functional dietary lipid known for reducing visceral fat accumulation. It is thermodynamically unstable, prone to acyl migration, and functions as a metabolic substrate that increases beta-oxidation.
Ac-LPG (The Modulator): A chemically stable, "capped" analogue (structurally related to the drug candidate PLAG ). It functions as a therapeutic immunomodulator, inhibiting neutrophil infiltration and attenuating cytokine signaling (STAT3/NF-
B) rather than serving primarily as a caloric source.[1]
Physicochemical & Structural Analysis
The defining difference lies in the sn-2 position.[1] The presence of a free hydroxyl group in 1,3-LPG dictates its instability and kinase interaction, while the acetyl group in Ac-LPG provides steric protection.
The instability of 1,3-LPG is a critical variable in experimental design. Acetylation abolishes this variable.
Figure 1: Acyl migration pathway.[4] 1,3-LPG isomerizes to 1,2-DAG, which is the bioactive form for PKC activation.[1] Acetylation (Ac-LPG) prevents this isomerization, nullifying classical PKC activation.[1]
Biological Mechanisms & Signaling[1][3][5][6][7]
A. Protein Kinase C (PKC) Interaction
This is the most significant divergence in performance.
1,3-LPG: While 1,3-DAGs do not directly bind the C1 domain of PKC, they rapidly isomerize to 1,2-DAGs in physiological conditions (or during incubation).[1] The resulting 1,2-DAG mimics endogenous signaling lipids, recruiting PKC to the membrane and activating downstream pathways (e.g., NF-
B, ERK).
Ac-LPG: The acetyl group at sn-2 structurally mimics a Triacylglycerol (TAG).[1] It cannot bind the C1 domain of PKC because the free hydroxyl group (required for hydrogen bonding with the C1 domain) is absent.
Therapeutic Insight: Ac-LPG (and its isomer PLAG) acts as a negative regulator or modulator.[1] By failing to activate PKC while potentially competing for membrane space or modulating other receptors (like GPCRs), it dampens inflammatory signals (e.g., IL-6, STAT3) rather than promoting them.
B. Metabolic Fate (Digestion & Absorption)
1,3-LPG: Hydrolyzed by 1,3-specific lipases in the gut to generate 1-Monoacylglycerol (1-MAG) and free fatty acids.[1] 1-MAG is poorly re-esterified into TAGs in enterocytes compared to 2-MAG (from standard fat).[1] This leads to increased hepatic beta-oxidation and reduced adipose storage.[1]
Ac-LPG: The acetyl group at sn-2 is susceptible to hydrolysis but at a different rate than long-chain fatty acids.[1] Once absorbed, the acetyl group is rapidly metabolized, potentially leaving a 1,3-DAG backbone that undergoes oxidation. However, its primary value in research is its systemic bioavailability as an intact structured lipid before hydrolysis.
Experimental Protocols
Protocol 1: In Vitro PKC Activation Assay
Objective: To validate the "capping" effect of acetylation on PKC signaling.
Materials:
Recombinant PKC
(SignalChem).
Substrate: Lipid vesicles containing PS (Phosphatidylserine) and either 1,3-LPG or Ac-LPG.[1]
[
P]ATP.
Methodology:
Vesicle Preparation: Prepare mixed micelles of PS (20 µg/mL) and the test lipid (1,3-LPG or Ac-LPG) at varying concentrations (1–100 µM) in Triton X-100 mixed micelles.
Reaction Mix: Combine 20 mM HEPES (pH 7.4), 10 mM MgCl
, 0.5 mM CaCl, and peptide substrate.
Initiation: Add PKC enzyme and start reaction with [
Treatment: Pre-treat cells with Ac-LPG (10–50 µM) or Vehicle (DMSO) for 1 hour.
Chemotaxis: Place cells in the upper chamber of a Transwell system (3 µm pore).
Chemoattractant: Add fMLP (100 nM) or IL-8 to the lower chamber.
Incubation: 2 hours at 37°C.
Analysis: Count migrated cells in the lower chamber using flow cytometry or Calcein-AM staining.
Expected Results:
Control: High migration toward fMLP.
Ac-LPG: Significant, dose-dependent inhibition of migration (approx. 40–60% reduction), validating its immunomodulatory role.[1]
Pathway Visualization: Mechanism of Action
Figure 2: Divergent pathways.[1] 1,3-LPG follows a catabolic pathway leading to energy expenditure.[1] Ac-LPG acts systemically to modulate immune cell signaling.[1][5]
References
Enzychem Lifesciences. (2017).[5] 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) ameliorates arthritic joints through reducing neutrophil infiltration mediated by IL-6/STAT3 and MIP-2 activation.[1][5] Oncotarget.
Kao Corporation. (2007). Metabolism of diacylglycerol in humans. PubMed.[6]
Lee, S. H., et al. (2019). Comparison of 1-Palmitoyl-2-Linoleoyl-3-Acetyl-Rac-Glycerol-Loaded Self-Emulsifying Granule and Solid Self-Nanoemulsifying Drug Delivery System. Pharmaceutics.
Tada, N. (2003).[7] Diacylglycerol on lipid metabolism. Current Opinion in Lipidology.
A Researcher's Guide to the Differential Protein Recognition of 1,2- and 1,3-Diacylglycerol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipids and proteins is paramount for deciphering complex cellular signaling networks. This guide provides an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipids and proteins is paramount for deciphering complex cellular signaling networks. This guide provides an in-depth comparison of the protein binding profiles of 1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG), two structurally similar yet functionally distinct lipid isomers. We will explore the structural basis for their differential protein recognition, the functional consequences of these interactions, and provide detailed experimental protocols to empower your research in this critical area.
The Tale of Two Isomers: A Fundamental Dichotomy in Cellular Signaling
Diacylglycerols (DAGs) are pivotal lipid molecules that act as metabolic intermediates and crucial second messengers in a vast array of cellular processes.[1][2] Their isomeric forms, distinguished by the positions of the two fatty acid chains on the glycerol backbone, dictate their biological roles. The seemingly subtle shift of an acyl chain from the sn-2 to the sn-3 position creates a profound functional divergence:
sn-1,2-Diacylglycerol (1,2-DAG): The Prototypical Second Messenger. This isomer is the biologically active form, transiently produced at the plasma membrane by the action of phospholipase C (PLC) on phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2).[3] Its precise stereochemistry allows it to serve as a potent activator of a host of signaling proteins, most notably Protein Kinase C (PKC) isoforms.[1][3][4]
1,3-Diacylglycerol (1,3-DAG): The Metabolic Intermediate. In stark contrast, 1,3-DAG is primarily considered a metabolic intermediate in the synthesis and breakdown of triacylglycerols and is not a physiological activator of the canonical PKC signaling pathways.[5][6] Its symmetrical structure does not fit into the highly specific binding pockets of key signaling proteins.
This fundamental difference in their signaling capabilities is the cornerstone of their differential roles in cellular physiology and pathophysiology, making the ability to distinguish their protein interactions a critical aspect of lipid-focused research.
The C1 Domain: A Highly Specific Receptor for 1,2-DAG
The differential protein binding of DAG isomers is largely governed by a specialized protein module known as the C1 domain . This small, cysteine-rich zinc-finger domain is the primary sensor for 1,2-DAG and its synthetic analogs, such as phorbol esters.[7][8]
The C1 domain features a shallow, hydrophobic groove on the protein surface. The stereospecific arrangement of the glycerol backbone and the two acyl chains of sn-1,2-DAG allows it to dock into this groove, inducing a conformational change in the protein that leads to its activation and recruitment to the cell membrane.[9][10][11] High-resolution structural studies have revealed the intricate network of hydrogen bonds and hydrophobic interactions that stabilize this complex.[9][10][11]
Conversely, the acyl chain at the sn-3 position in 1,3-DAG sterically hinders its ability to properly fit within the C1 domain's binding pocket. This structural incompatibility is the primary reason for its inability to activate C1 domain-containing proteins like PKC.
Visualizing the Divergence: Signaling vs. Metabolism
The distinct roles of 1,2-DAG and 1,3-DAG can be visualized in the following signaling and metabolic pathways.
Caption: Differential pathways of 1,2-DAG and 1,3-DAG.
Quantitative Comparison of Protein Binding Affinity
While it is qualitatively established that C1 domains preferentially bind 1,2-DAG, quantitative data underscores the magnitude of this specificity. The affinity of a protein for its ligand is typically expressed as the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity.
While direct comparative Kd values for 1,2-DAG and 1,3-DAG binding to the same C1 domain are not extensively reported in the literature due to the negligible binding of the 1,3-isomer in signaling contexts, studies on C1 domain interactions with 1,2-DAG and its analogs provide a clear picture of high-affinity binding.
Note: The affinity is often expressed as the mole percentage of DAG in a lipid vesicle required for half-maximal binding, as the partitioning of the lipid into the membrane is a critical factor. The affinity of C1 domains for 1,3-DAG is considered to be several orders of magnitude lower, to the point of being physiologically irrelevant for direct activation of these signaling proteins.
Experimental Protocols for Studying Differential DAG Binding
To empirically validate and quantify the differential protein binding of 1,2- and 1,3-DAG, several robust experimental techniques can be employed. As a senior application scientist, I emphasize the importance of not just following a protocol, but understanding the causality behind each step to ensure data integrity.
Protocol 1: Protein-Lipid Overlay Assay
This is an excellent initial screening method to qualitatively assess the binding of a protein to a panel of lipids, including 1,2- and 1,3-DAG isomers.
Principle: Lipids are spotted onto a nitrocellulose membrane, which is then incubated with a purified, tagged protein. Unbound protein is washed away, and the bound protein is detected via an antibody against the tag.
Step-by-Step Methodology:
Lipid Preparation: Dissolve 1,2-DAG and 1,3-DAG isomers in a suitable organic solvent (e.g., chloroform/methanol mixture). Prepare serial dilutions ranging from 100 pmol to 1 pmol.
Membrane Spotting: Carefully spot 1 µL of each lipid dilution onto a nitrocellulose membrane. Allow the solvent to fully evaporate.
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature to prevent non-specific protein binding.[5][13]
Protein Incubation: Incubate the membrane with your purified, tagged (e.g., GST- or His-tagged) protein of interest (typically 0.5-1 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
Washing: Wash the membrane extensively with TBST (3-5 times for 10 minutes each) to remove unbound protein.
Antibody Incubation: Incubate the membrane with a primary antibody against the protein tag (e.g., anti-GST) for 1 hour at room temperature.
Secondary Antibody and Detection: After further washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Self-Validation:
Positive Control: Include a lipid known to bind your protein of interest (if available) or a well-characterized lipid-binding protein.
Negative Control: Spot the solvent alone to ensure the protein does not bind non-specifically to the membrane.
Visualizing the Protein-Lipid Overlay Workflow
Caption: Key steps in the protein-lipid overlay assay.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time, quantitative analysis of binding kinetics and affinity.[14][15][16]
Principle: A lipid bilayer containing the DAG isomer of interest is immobilized on a sensor chip. The protein of interest is flowed over the surface, and the change in the refractive index upon binding is measured in real-time.
Step-by-Step Methodology:
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined lipid composition (e.g., phosphatidylcholine and phosphatidylserine) and incorporate either 1,2-DAG or 1,3-DAG at various mole percentages.
Chip Immobilization: Capture the prepared liposomes onto an L1 sensor chip to form a stable lipid bilayer.[16]
Analyte Injection: Inject the purified protein of interest at various concentrations over the lipid surface and a reference surface (without DAG).
Data Acquisition: Monitor the association and dissociation phases in real-time.
Data Analysis: Subtract the reference channel signal and fit the data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Self-Validation:
Control Surface: Use a flow cell with a lipid bilayer lacking DAG to account for non-specific binding.
Concentration Series: Use a range of protein concentrations to ensure the binding is saturable and to obtain reliable kinetic data.
Protocol 3: Liposome Co-sedimentation Assay
This is a classic and reliable method to study protein-lipid interactions in a more physiological context than the overlay assay.[1][17][18][19]
Principle: A protein is incubated with liposomes containing the lipid of interest. If the protein binds to the liposomes, it will co-pellet with them upon ultracentrifugation.
Step-by-Step Methodology:
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion, incorporating either 1,2-DAG or 1,3-DAG.
Binding Reaction: Incubate a constant amount of purified protein with increasing concentrations of the liposomes.
Ultracentrifugation: Separate the liposomes and any bound protein from the unbound protein by high-speed centrifugation (e.g., 100,000 x g for 30 minutes).
Analysis: Carefully collect the supernatant (unbound protein) and the pellet (liposome-bound protein). Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting.
Quantification: Densitometrically quantify the amount of protein in the pellet and supernatant fractions to determine the fraction of bound protein at each liposome concentration.
Self-Validation:
No Liposome Control: Perform a control reaction without liposomes to ensure the protein does not pellet on its own.
Control Liposomes: Use liposomes lacking DAG to assess non-specific binding to the lipid bilayer.
Functional Consequences and Drug Development Implications
The high degree of specificity of C1 domain-containing proteins for 1,2-DAG has profound functional consequences. This precise recognition ensures that these signaling pathways are only activated in response to specific upstream signals that trigger PLC-mediated hydrolysis of membrane phospholipids. This tight regulation is crucial for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[20][21]
For drug development professionals, the C1 domain represents an attractive therapeutic target. The development of synthetic DAG analogs and other small molecules that can either activate or inhibit specific PKC isoforms by targeting their C1 domains is an active area of research.[21][22] A thorough understanding of the structural basis for the differential recognition of DAG isomers is essential for the rational design of such isoform-specific modulators.
Conclusion
The differential protein binding of 1,2- and 1,3-diacylglycerol isomers is a clear example of how subtle changes in molecular architecture can lead to vastly different biological outcomes. While 1,2-DAG is a key signaling molecule that activates a plethora of cellular responses through its specific interaction with C1 domains, 1,3-DAG is a relatively inert metabolic intermediate in this context. The experimental approaches outlined in this guide provide a robust framework for investigating these critical protein-lipid interactions, paving the way for a deeper understanding of cellular signaling and the development of novel therapeutics.
References
Emerging methodologies to investigate lipid–protein interactions. (n.d.). PMC. [Link]
Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237. [Link]
Protein Lipid Overlay Assay. (2002). University of Liverpool. [Link]
Besenicar, M., Macek, P., Lakey, J. H., & Anderluh, G. (2006). Surface plasmon resonance in protein-membrane interactions. Chemistry and physics of lipids, 140(1-2), 1-14. [Link]
Walrant, A., et al. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Proceedings of the National Academy of Sciences, 117(14), 7834-7845. [Link]
Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. (n.d.). In Methods in Molecular Biology. [Link]
Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. (n.d.). PMC. [Link]
Identification of Lipid Binding Modulators Using the Protein-Lipid Overlay Assay. (n.d.). Fralin Biomedical Research Institute at VTC. [Link]
In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. (2022). STAR Protocols. [Link]
Dries, D. R., et al. (2007). A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production. Journal of Biological Chemistry, 282(2), 826-830. [Link]
A simple guide to biochemical approaches for analyzing protein–lipid interactions. (2017). Molecular Biology of the Cell. [Link]
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell. [Link]
S-Al-Abdul-Wahid, M., et al. (2001). The C1 Domain of Protein Kinase C as a Lipid Bilayer Surface Sensing Module. Biochemistry, 40(34), 10141–10149. [Link]
Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays. (2020). In Methods in Molecular Biology. [Link]
Senju, Y. (2017). Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions. Helda - University of Helsinki. [Link]
Parsons, C. G., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols. [Link]
PROTEIN KINASE C ASSAY KITS PROTOCOL. (n.d.). [Link]
Larsson, E., Hubert, M., & Lundmark, R. (2020). Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays. Methods in molecular biology (Clifton, N.J.), 2169, 119–127. [Link]
Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions. (n.d.). Springer Nature Experiments. [Link]
The C1 and C2 Domains of Protein Kinase C Are Independent Membrane Targeting Modules, with Specificity for Phosphatidylserine. (n.d.). Newton Lab. [Link]
Characterization of Lipid–Protein Interactions and Lipid-Mediated Modulation of Membrane Protein Function through Molecular Simulation. (2019). Chemical Reviews. [Link]
The Electrostatic Basis of Diacylglycerol Pyrophosphate—Protein Interaction. (2022). International Journal of Molecular Sciences. [Link]
Kozikowski, A. P., et al. (2004). Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of Chemical Research, 37(4), 224-234. [Link]
Diacylglycerol. (n.d.). In Basic Neurochemistry. NCBI Bookshelf. [Link]
Model for the interaction of the C1 domain with lipid membranes. (n.d.). ResearchGate. [Link]
Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. (n.d.). PMC. [Link]
Comparison of the ligand binding site of C1 domains: A molecular dynamics simulation study of the C1 domain–phorbol 13-acetate–membrane system. (n.d.). PMC. [Link]
An, D., et al. (2005). Diacylglycerol-induced Membrane Targeting and Activation of Protein Kinase C. Journal of Biological Chemistry, 280(10), 9401-9411. [Link]
Wender, P. A., et al. (2000). Conformationally Constrained Analogues of Diacylglycerol (DAG). 16. How Much Structural Complexity Is Necessary for Recognition and High Binding Affinity to Protein Kinase C?. Journal of Medicinal Chemistry, 43(4), 565-577. [Link]
Quantitative Analysis of Cellular Diacylglycerol Content. (n.d.). PMC. [Link]
Kadam, S. S., et al. (2021). Structural anatomy of C1 domain interactions with DAG and other agonists. bioRxiv. [Link]
Kadam, S. S., et al. (2022). Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. Nature Communications, 13(1), 2828. [Link]
A Researcher's Guide to Comparative Lipidomics of Tissues Containing 1-Linoleoyl-3-palmitoyl-rac-glycerol
This guide provides a comprehensive framework for the comparative lipidomic analysis of 1-Linoleoyl-3-palmitoyl-rac-glycerol (LPG) and related diacylglycerol (DAG) isomers in biologically relevant tissues. As researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the comparative lipidomic analysis of 1-Linoleoyl-3-palmitoyl-rac-glycerol (LPG) and related diacylglycerol (DAG) isomers in biologically relevant tissues. As researchers in cellular signaling and drug development know, the precise isomeric form of a lipid can dictate its biological activity. This is particularly true for DAGs, which are critical second messengers.[1] This guide will delve into the rationale behind experimental design, provide detailed protocols for tissue analysis, and present a framework for data interpretation, empowering researchers to uncover the subtle but significant roles of specific DAG isomers in metabolic health and disease.
The Significance of Diacylglycerol Isomers in Cellular Metabolism
Diacylglycerols are not merely intermediates in lipid metabolism; they are pivotal signaling molecules.[2] The position of the fatty acyl chains on the glycerol backbone—sn-1,2-, sn-2,3-, or 1,3-diacylglycerols—determines their interaction with downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[1] Dysregulation of DAG-mediated signaling is implicated in a range of pathologies, including insulin resistance and non-alcoholic fatty liver disease (NAFLD).[3][4]
While the sn-1,2-DAG isomer is a well-established activator of PKC, the biological roles of 1,3-diacylglycerols like 1-Linoleoyl-3-palmitoyl-rac-glycerol are less understood. Palmitic acid (16:0) and linoleic acid (18:2) are two of the most common fatty acids in mammalian tissues, and DAGs containing these acyl chains are abundant. Given their different metabolic fates and signaling properties, a comparative analysis of their isomeric distribution in key metabolic tissues is crucial for a deeper understanding of lipid-mediated cellular processes.
This guide will focus on a comparative analysis of two central metabolic tissues: the liver and adipose tissue . The liver is a primary site of lipid synthesis and metabolism, while adipose tissue is the main storage depot for triglycerides. In conditions of metabolic stress, such as that induced by a high-fat diet, the flux and composition of DAGs in these tissues are significantly altered.[1][3]
Experimental Design: A Comparative Approach
Our comparative study will investigate the relative abundance of 1-Linoleoyl-3-palmitoyl-rac-glycerol and its isomers in liver and adipose tissue from a control group and a group subjected to a high-fat diet, a common model for inducing metabolic stress.
Hypothesis: The isomeric profile of diacylglycerols containing palmitic and linoleic acids, including 1-Linoleoyl-3-palmitoyl-rac-glycerol, will differ significantly between liver and adipose tissue. Furthermore, these differences will be more pronounced in the high-fat diet group, reflecting tissue-specific alterations in lipid metabolism under metabolic stress.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This multi-step process ensures the accurate and reproducible quantification of the target lipid isomers.
Validating the Identity of 1-Linoleoyl-3-palmitoyl-rac-glycerol: A Multi-Modal Analytical Framework
Executive Summary: The "Isomer Trap" in DAG Analysis In lipid signaling and liposome formulation, the specific regioisomerism of Diacylglycerols (DAGs) dictates biological function.[1] 1-Linoleoyl-3-palmitoyl-rac-glycero...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Isomer Trap" in DAG Analysis
In lipid signaling and liposome formulation, the specific regioisomerism of Diacylglycerols (DAGs) dictates biological function.[1] 1-Linoleoyl-3-palmitoyl-rac-glycerol (a 1,3-DAG) is thermodynamically more stable than its 1,2-DAG counterparts, yet distinguishing them is the primary analytical challenge.
The "Isomer Trap" is the spontaneous acyl migration of 1,2-DAGs to 1,3-DAGs, driven by entropy and catalyzed by heat, silica (chromatography), or protic solvents. A single analytical method is insufficient for validation. This guide presents a Triangulated Validation Protocol combining LC-MS/MS (molecular weight & chain identity),
C-NMR (definitive regioisomerism), and GC-FID (fatty acid stoichiometry).
Part 1: The Validation Strategy
We do not rely on a single "match" to a standard. We use a self-validating system where three orthogonal datasets must converge.
The Triangulation Workflow
Figure 1: The orthogonal validation workflow ensures that mass, structure, and composition all align with the reference standard.
Part 2: Detailed Experimental Protocols
Protocol A: Structural Confirmation via LC-MS/MS
Objective: To confirm the intact molecular weight and identify the specific fatty acyl chains (C16:0 and C18:2) via fragmentation.[2][3][4][5][6]
Challenge: Differentiating 1,2-isomers from 1,3-isomers, which have identical masses.
Methodology:
System: UHPLC coupled to a Triple Quadrupole (QqQ) MS.
Why: C18 separates lipids based on equivalent carbon number (ECN). 1,3-DAGs typically elute slightly earlier or later than 1,2-DAGs depending on mobile phase modifiers, but separation is crucial.
Data Interpretation (The "Fingerprint"):
Upon Collision Induced Dissociation (CID), the parent ion (approx m/z 610.5 for C16:0/C18:2 DAG + NH4) will yield specific neutral loss fragments:
Loss of Ammonia + Linoleic Acid: Yields a monoacylglycerol (MAG) fragment corresponding to Palmitoyl-glycerol (m/z ~313).
Loss of Ammonia + Palmitic Acid: Yields a MAG fragment corresponding to Linoleoyl-glycerol (m/z ~337).
Validation Criteria: Both fragments must be present. If only one appears, the sample may be a mixture of pure di-palmitoyl and di-linoleoyl DAGs, not the hetero-acid DAG.
Protocol B: Regioisomer Resolution via C-NMR
Objective: The "Gold Standard" for distinguishing 1,3-DAG from 1,2-DAG.
Why it works: The symmetry of 1,3-DAG creates a unique chemical environment for the glycerol backbone carbons compared to the asymmetric 1,2-DAG.
Methodology:
Solvent: CDCl
(Deuterated Chloroform).
Instrument: 400 MHz (or higher) NMR.
Acquisition:
C (Carbon-13) with proton decoupling.
Critical Chemical Shifts (ppm):
Carbon Position
1,3-DAG (Target)
1,2-DAG (Impurity)
C1 / C3 (End carbons)
~65.0 ppm (Equivalent)
~62.0 ppm (C1) & ~69.0 ppm (C3)
C2 (Middle carbon)
~68.5 ppm
~72.0 ppm
Carbonyl (C=O)
~173.0 ppm
~173.0 ppm
Validation Criteria:
The sample must show a single dominant peak at ~65.0 ppm representing the equivalent C1 and C3 positions.
The appearance of distinct peaks at 62.0 and 69.0 ppm indicates the presence of the 1,2-isomer (acyl migration has occurred).
Protocol C: Fatty Acid Stoichiometry via GC-FID
Objective: Confirm the 1:1 molar ratio of Palmitic Acid to Linoleic Acid.
Pre-treatment: Transesterification to Fatty Acid Methyl Esters (FAMEs). Direct injection of DAGs into GC is risky due to thermal instability.
Methodology:
Derivatization: React 10 mg sample with 1 mL Boron Trifluoride (BF
) in Methanol at 60°C for 10 mins. Extract into Hexane.
Column: High-polarity fused silica capillary column (e.g., CP-Sil 88 or SP-2560) specific for FAME separation.
Detection: Flame Ionization Detector (FID).
Validation Criteria:
Calculate peak areas corrected by response factors (RF).
Target Ratio: Area(C16:0) / Area(C18:2) should yield a molar ratio of 1.0 ± 0.1 .
Part 3: Comparative Data Guide
When validating your product against a standard, structure your data presentation as follows. This table serves as a template for your Certificate of Analysis (CoA).
Parameter
Test Method
Acceptance Criteria
Target Product (1,3-DAG)
Common Impurity (1,2-DAG)
Appearance
Visual
Clear to slightly yellow oil
Pass
Pass
Purity (DAGs)
HPLC-ELSD
> 98% Total DAGs
> 98%
> 98%
Regio-Purity
C-NMR
% 1,3-isomer > 95%
Single peak C1/C3 (~65 ppm)
Split peaks C1/C3 (62/69 ppm)
Chain Identity
LC-MS/MS
Fragments: 313 & 337 m/z
Both Present
Both Present
FA Ratio
GC-FID
16:0 / 18:2 Molar Ratio
0.9 - 1.1
0.9 - 1.1
Part 4: The Mechanism of Failure (Acyl Migration)
Understanding why validation fails is as important as the validation itself. The diagram below illustrates the pathway of acyl migration that turns a 1,2-DAG standard into a 1,3-DAG impurity if handled incorrectly (e.g., left in protic solvents or heated).
References
Christie, W. W. (2024). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps. [Link]
Vlahov, G. (2005). 13C Nuclear Magnetic Resonance Spectroscopy to Determine the Distribution of Fatty Acids in the sn-1,3 and sn-2 Positions of Triacylglycerols. Journal of AOAC International. [Link]
Holčapek, M., et al. (2003). Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A. [Link]
Destaillats, F., et al. (2010). Metabolite profiling of acylglycerols. Wiley Online Library. [Link]
A Senior Application Scientist's Guide to Assessing the In Vivo Metabolic Fate of 1-Linoleoyl-3-palmitoyl-rac-glycerol
Introduction: Why the Metabolic Journey of Structured Diacylglycerols Matters In the fields of nutrition, pharmacology, and metabolic research, understanding the precise journey of a lipid molecule within a biological sy...
Author: BenchChem Technical Support Team. Date: February 2026
Published: February 13, 2026
Introduction: Why the Metabolic Journey of Structured Diacylglycerols Matters
In the fields of nutrition, pharmacology, and metabolic research, understanding the precise journey of a lipid molecule within a biological system is paramount. 1-Linoleoyl-3-palmitoyl-rac-glycerol (LPG) is a structured diacylglycerol (DAG), a class of lipids that has garnered significant interest for its distinct metabolic properties compared to conventional triacylglycerols (TAGs). Unlike TAGs, which are the primary form of dietary fat, DAGs, particularly those with a 1,3-stereo/regioisomeric structure, are metabolized differently in the intestine. This can lead to reduced postprandial lipemia (the elevation of fats in the blood after a meal) and potentially lower body fat accumulation. This guide provides a comprehensive framework for designing and executing in vivo studies to elucidate the metabolic fate of LPG, comparing methodologies and offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: Designing a Robust In Vivo Study for LPG Metabolism
A successful in vivo study hinges on a well-conceived experimental design. The choices made at this stage dictate the quality and interpretability of the data. Here, we delve into the critical considerations for assessing the metabolic fate of LPG.
Following sample collection, a series of robust analytical techniques are required to extract, identify, and quantify the labeled lipids and their metabolites.
Chapter 3: Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the analytical data into a coherent narrative of LPG's metabolic journey. This involves quantifying its presence in different biological compartments over time and comparing its fate to other relevant lipids.
Conclusion
Assessing the in vivo metabolic fate of 1-Linoleoyl-3-palmitoyl-rac-glycerol is a multifaceted process that requires careful experimental design, precise execution, and sophisticated analysis. By leveraging the power of stable isotope tracers and advanced LC-MS/MS techniques, researchers can gain unparalleled insights into the absorption, distribution, metabolism, and excretion of this structured lipid. The comparative data clearly demonstrate that 1,3-diacylglycerols exhibit a distinct metabolic advantage over traditional triacylglycerols, primarily through their unique processing in the intestine. This guide provides a foundational framework for scientists to build upon, enabling the robust and reliable characterization of novel lipid species for therapeutic and nutritional applications.
References
(n.d.).
(n.d.).
(n.d.).
(2017, March 27).
(n.d.).
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(2021, June 20).
(2020, November 24).
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(2018, November 16).
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(2023, October 10).
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(2023, September 28).
(1992, July 25).
(2019, July 23).
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Safety & Regulatory Compliance
Safety
Standard Operating Procedure: Proper Disposal of 1-Linoleoyl-3-palmitoyl-rac-glycerol
Executive Summary & Chemical Profile This guide provides an authoritative protocol for the disposal of 1-Linoleoyl-3-palmitoyl-rac-glycerol , a diacylglycerol (DAG) commonly used in lipid signaling research, drug deliver...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
This guide provides an authoritative protocol for the disposal of 1-Linoleoyl-3-palmitoyl-rac-glycerol , a diacylglycerol (DAG) commonly used in lipid signaling research, drug delivery formulation, and metabolic studies.[1]
While the pure lipid is generally non-toxic and biodegradable, laboratory stocks are frequently dissolved in volatile organic solvents (e.g., Chloroform, Hexane, Ethanol). The presence of these solvents dictates the hazardous waste classification. Improper disposal of lipids—even non-hazardous ones—into laboratory drainage systems can violate the Clean Water Act (CWA) by causing obstruction and interference in wastewater treatment.
Waxy solid or viscous liquid (Pure); Liquid (In solution)
Solubility
Insoluble in water; Soluble in Ethanol, Chloroform, DMSO
Pre-Disposal Risk Assessment (The "Solvent Factor")
Before disposing of any vial, you must determine if the material is Neat (Pure) or ** solvated**. This is the critical decision point for regulatory compliance under the EPA Resource Conservation and Recovery Act (RCRA).
Decision Logic: The Disposal Matrix
The following workflow illustrates the decision process for classifying your waste.
Figure 1: Decision matrix for determining the regulatory pathway for lipid disposal.[1] Note that drain disposal is strictly prohibited for all forms.
Detailed Disposal Protocols
Scenario A: Disposal of Stock Solutions (Hazardous)
Context: You have a 10 mg vial dissolved in Chloroform or Ethanol that is expired or no longer needed.
Regulatory Status:Hazardous Waste (Ignitable D001 or Toxic D022).
Segregation: Do not mix with aqueous waste or biological waste.
Container Selection: Use a chemically compatible High-Density Polyethylene (HDPE) or glass container.[1]
Note: If the solvent is Chloroform, glass or fluorinated HDPE is preferred to prevent leaching.
Transfer:
Pour the lipid solution into the "Halogenated Organic Solvent" waste stream (if Chloroform/DCM).
Pour into "Non-Halogenated Organic Solvent" waste stream (if Ethanol/Methanol/Hexane).
Labeling: Affix a Hazardous Waste label. Explicitly list the solvent (e.g., "Chloroform 99%") and the solute ("Trace Lipids").
Record Keeping: Log the volume in your lab’s satellite accumulation area logbook.
Scenario B: Disposal of Pure Substance (Non-Hazardous)
Context: You have a vial of pure, waxy solid or viscous oil that has degraded.
Regulatory Status:Non-Hazardous Chemical Waste (unless contaminated with other hazardous substances).
Solid Waste: If the lipid is solid/waxy, cap the original vial tightly.
Secondary Containment: Place the vial into a clear plastic bag (Ziploc) to prevent leakage if the vial breaks.
Disposal Stream: Place in the Solid Chemical Waste drum/pail.
Crucial: Do NOT throw in the regular trash (municipal waste) unless explicitly authorized by your facility's EHS, as it may look like hazardous chemical waste to janitorial staff.
No-Drain Rule: Never melt and pour down the sink. Lipids solidify in pipes, causing "fatbergs" and blockages.
Scenario C: Empty Vials & Contaminated Glassware
Context: You have used the lipid and the vial appears empty.
Regulatory Status:RCRA Empty (40 CFR 261.7).
Definition of Empty: All wastes have been removed that can be removed by pouring or pumping. No more than 2.5 cm (1 inch) of residue remains.
Solvent Rinsing:
Triple-rinse the vial with a small volume of compatible solvent (e.g., ethanol).[1]
Collect the Rinsate: The rinse solvent must be disposed of as Hazardous Waste (see Scenario A).[2][3] It cannot go down the drain.
Place the triple-rinsed vial in the Broken Glass/Sharps container (if glass) or regular trash (if plastic), depending on local facility rules.
Spill Management (Small Scale)
In the event of a benchtop spill (< 50 mL):
Secure the Area: Alert nearby personnel.
Assess Solvent Risk:
If Chloroform/Hexane: Wear nitrile gloves (double glove recommended for chloroform), safety goggles, and a lab coat. Ensure fume hood ventilation if possible.
If Pure Lipid: Standard PPE is sufficient.
Absorb:
Use vermiculite, sand, or polypropylene pads.
Expert Tip: For pure lipid spills, the floor will be extremely slippery. Clean with a detergent solution (10% SDS or Alconox) after absorbing the bulk material.
Disposal: Place all contaminated absorbent materials into a sealed bag and dispose of as Solid Chemical Waste (or Hazardous Waste if solvents were involved).
Regulatory & Safety Data
Waste Classification Codes (US EPA)
Component
RCRA Code
Hazard Characteristic
1-Linoleoyl-3-palmitoyl-rac-glycerol
None
Non-Hazardous (Pure)
Chloroform (Solvent)
D022, U044
Toxic, Carcinogen
Methanol (Solvent)
D001, U154
Ignitable, Toxic
Hexane (Solvent)
D001
Ignitable
Key Safety Properties
Flash Point: >113°C (Pure Lipid) – Not ignitable under standard conditions.
Ecotoxicity: Lipids can cause physical fouling of aquatic environments (coating gills/surfaces). Do not release to environment.
References
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved February 13, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Vegetable Oils and Animal Fats Regulations. Retrieved February 13, 2026, from [Link]
National Institutes of Health (NIH). (2008). Effects of sample handling and storage on quantitative lipid analysis. Retrieved February 13, 2026, from [Link]
Personal protective equipment for handling 1-Linoleoyl-3-palmitoyl-rac-glycerol
Part 1: Executive Directive – The "Dual Hazard" Framework Handling 1-Linoleoyl-3-palmitoyl-rac-glycerol (1,3-DAG) requires a shift in mindset. If you look solely at the Safety Data Sheet (SDS), you will likely see "Not a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Directive – The "Dual Hazard" Framework
Handling 1-Linoleoyl-3-palmitoyl-rac-glycerol (1,3-DAG) requires a shift in mindset. If you look solely at the Safety Data Sheet (SDS), you will likely see "Not a hazardous substance." This is legally accurate but operationally dangerous for two reasons:
Biological Potency: Diacylglycerols (DAGs) are potent secondary messengers. While 1,2-DAGs are the primary activators of Protein Kinase C (PKC) , 1,3-DAGs can isomerize to 1,2-DAGs under physiological conditions or specific chemical environments. You must handle this substance as a bioactive signaling molecule that can permeate skin, not just as "grease."
The Solvent Vector: You will rarely handle this lipid in isolation. To use it, you must dissolve it in organic solvents (Chloroform, Methanol, Ethanol). Your PPE must defend against the solvent, which acts as a vehicle to drive the bioactive lipid through your dermal barrier.
Core Safety Rule: Select PPE based on the solvent system, not the solute.
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix is designed for the specific workflow of solubilizing and aliquoting DAGs.
Glove Selection Protocol
Standard Nitrile gloves are insufficient for Chloroform-based workflows.
Solvent System
Primary Glove Material
Secondary Layer
Breakthrough Time
Operational Action
Ethanol / Methanol
Nitrile (min 5 mil)
None required
>240 min
Standard change every 2 hours.
Chloroform
PVA (Polyvinyl alcohol) or Viton
Nitrile (under-glove)
>480 min (PVA)
Mandatory for spill cleanup or bulk handling (>50mL).
Chloroform (Trace)
Double Nitrile (High dexterity)
Nitrile (Inner)
< 2 min
"Splash & Strip" Protocol: If a drop hits the outer glove, strip it immediately. The inner glove provides the 30-second buffer needed to wash hands.
DMSO / DMF
Butyl Rubber
Nitrile (Inner)
>480 min
DMSO permeates Nitrile rapidly, carrying the lipid with it.
Safety glasses are insufficient if using syringes or sonicators where aerosolization/splashing is possible.
Lungs
Fume Hood (Certified)
Do not rely on N95 masks. They do not filter organic vapors (Chloroform/Methanol). All open-vessel work must occur in a hood with face velocity 80–100 fpm.
Body
Lab Coat (Cotton/Poly)
Synthetic fibers (pure polyester) can degrade or melt if exposed to certain organic solvents or fire.
Part 3: Operational Workflow & Sample Integrity
This lipid contains Linoleic acid (18:2) , a polyunsaturated fatty acid highly susceptible to oxidation. Safety here includes the safety of your data—oxidized lipids produce artifacts.
Step-by-Step Handling Protocol
1. Preparation (The Inert Chain)
Environment: All vials must be opened and closed under a stream of inert gas (Nitrogen or Argon).
Temperature: Equilibrate the vial to room temperature before opening. Opening a cold vial (-20°C) in humid air causes condensation, leading to hydrolysis of the ester bonds.
2. Weighing & Transfer (The Static Hazard)
Challenge: Waxy lipids accumulate static charge, making them "jump" from spatulas.
Solution: Use an anti-static gun or polonium strip near the balance.
Tooling: Use glass or stainless steel spatulas. Never use plastic pipette tips for undiluted lipids (plasticizers like phthalates will leach into your sample).
3. Solubilization (The Critical Step)
Solvent Choice: Chloroform is standard for stock solutions. For biological assays, evaporate the chloroform and reconstitute in Ethanol or DMSO (keep final concentration <0.1% in cell culture).
Sonicating: If the lipid forms a film, bath sonicate for 5 minutes. Safety Note: Sonication heats the solvent. Ensure the tube is sealed tightly (Teflon-lined cap) to prevent solvent vapor release.
4. Storage
Vessel: Amber glass vials with Teflon-lined caps.
Condition: Purge with Nitrogen/Argon.[2] Store at -20°C (short term) or -80°C (long term > 6 months).
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Logic Tree
This logic ensures you are protected against the carrier solvent, which is the primary immediate hazard.
Caption: PPE selection must be dictated by the solvent carrier. Note the specific requirements for Chloroform and DMSO.
Diagram 2: Biological Mechanism of Action (Risk Context)
Why we treat this lipid with caution: The PKC Activation Pathway.
Caption: 1,3-DAG can isomerize to 1,2-DAG, triggering PKC signaling pathways. This biological activity necessitates barrier protection.
Part 5: Disposal & Emergency Response
Disposal Protocol
Never pour lipid solutions down the sink. They form grease traps and, if chlorinated solvents are used, violate EPA/local regulations.
Segregation:
Chlorinated Waste: If dissolved in Chloroform/DCM.[3]
Non-Chlorinated Organic Waste: If dissolved in Ethanol/Methanol/DMSO.
Solid Waste: Contaminated wipes/gloves go into "Hazardous Solid Waste" (due to solvent contamination), not regular trash.
Spill Response (Small Scale < 50 mL)
Alert: Notify nearby personnel.
PPE Up: Don Silver Shield or PVA gloves if chloroform is involved.
Absorb: Use vermiculite or absorbent pads.
Clean: Clean area with soap and water (lipids are hydrophobic; water alone will just spread the slick).
References
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved February 13, 2026, from [Link]
National Institutes of Health (NIH). (2025). Diacylglycerol Activation of Protein Kinase C. PubMed Central. Retrieved February 13, 2026, from [Link]
Duke University Occupational Hygiene and Safety. (n.d.). Chloroform Safety Guidelines and Glove Compatibility. Retrieved February 13, 2026, from [Link]
Kimberly-Clark Professional. (n.d.). Chemical Resistance Guide for Nitrile Gloves. Retrieved February 13, 2026, from [Link]